Technical Documentation Center

ethyl 2-amino-1H-indole-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 2-amino-1H-indole-6-carboxylate

Core Science & Biosynthesis

Foundational

Engineering the Indole Scaffold: A Comprehensive Guide to Ethyl 2-amino-1H-indole-6-carboxylate

Introduction & Structural Rationale Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9) represents a highly versatile, privileged scaffold in modern drug discovery. While the indole core itself is ubiquitous in biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9) represents a highly versatile, privileged scaffold in modern drug discovery. While the indole core itself is ubiquitous in biologically active molecules, the specific substitution pattern of a 2-amino group and a 6-carboxylate ester provides unique physicochemical and electronic properties.

The 2-amino group acts as a potent hydrogen-bond donor, crucial for interacting with kinase hinge regions (e.g., IKK, PDE5) . Concurrently, the ethyl ester at the 6-position serves as an electron-withdrawing group that modulates the pKa of the indole NH and provides a synthetic handle for late-stage functionalization, such as saponification to the corresponding acid or reduction to a hydroxymethyl derivative. This guide dissects the synthesis, properties, and applications of this critical intermediate for medicinal chemists.

Physicochemical Properties & Data Presentation

Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below summarizes the structural metrics that make this molecule an ideal starting point for fragment-based drug discovery (FBDD).

Table 1: Physicochemical and Structural Data of Ethyl 2-amino-1H-indole-6-carboxylate

PropertyValueRationale / Implication
CAS Number 412284-12-9Unique identifier for database indexing and procurement.
Molecular Formula C11H12N2O2Baseline for stoichiometric calculations.
Molecular Weight 204.23 g/mol Low molecular weight ensures high ligand efficiency (LE) in FBDD.
Hydrogen Bond Donors 3 (NH2, Indole NH)Facilitates strong, directional interactions with target protein active sites.
Hydrogen Bond Acceptors 2 (Ester Carbonyl, Ether Oxygen)Enhances binding affinity via dipole-dipole interactions.
Topological Polar Surface Area 71.8 ŲOptimal for membrane permeability; high potential for cellular assay activity.
Solubility Profile Soluble in DMF, DMSO, MeOHDictates solvent choice for both cross-coupling synthesis and in vitro assays.

Synthetic Methodologies & Mechanistic Causality

Historically, 2-aminoindoles were synthesized via harsh, multi-step processes such as the palladium-catalyzed amination of 2-haloindoles, which often suffered from poor functional group tolerance and required strong bases.

Modern synthetic paradigms favor transition-metal-catalyzed C-H annulations. A highly efficient route involves the gold(III)-catalyzed C-H annulation of sulfilimines with N-arylynamides . This method is operationally simple and utilizes the in situ generation of α-imino gold carbenes, which selectively insert into the ortho C-H bonds of the phenyl ring to construct the 2-aminoindole core.

Causality in Catalyst Choice: Gold(III) is selected over Palladium(II) or Copper(I) due to its superior carbophilic Lewis acidity. It efficiently activates the ynamide alkyne for nucleophilic attack by the sulfilimine without requiring harsh basic conditions that could prematurely hydrolyze the 6-ethyl ester.

MechanisticPathway A N-(4-(Ethoxycarbonyl)phenyl)ynamide + Sulfilimine B Gold(III) Activation (Alkyne Coordination) A->B Catalyst Binding C α-Imino Gold Carbene Intermediate B->C - Dimethyl Sulfide D ortho C-H Insertion (Regioselective) C->D C-C Bond Formation E Ethyl 2-amino-1H-indole-6-carboxylate D->E Rearrangement & Catalyst Release

Caption: Gold(III)-catalyzed synthesis pathway for ethyl 2-amino-1H-indole-6-carboxylate.

Experimental Protocol: Self-Validating Synthesis

This protocol details the gold-catalyzed annulation workflow. It is designed as a self-validating system , meaning each critical step includes an analytical checkpoint to ensure the reaction is proceeding as intended, thereby preventing the compounding of errors downstream.

Materials Required:

  • N-(4-(ethoxycarbonyl)phenyl)ynamide (1.0 equiv)

  • S,S-Dimethyl-N-arylsulfilimine (1.2 equiv)

  • Dichloro(pyridine-2-carboxylato)gold(III) catalyst (5 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ynamide (1.0 mmol) and sulfilimine (1.2 mmol).

    • Causality: The slight stoichiometric excess of sulfilimine ensures complete consumption of the more synthetically complex ynamide starting material.

  • Inert Atmosphere Establishment: Evacuate the flask and backfill with ultra-high-purity Argon (repeat 3x).

    • Causality: Moisture and oxygen competitively coordinate with the Au(III) catalyst and can oxidize the carbene intermediate, drastically reducing overall yield.

  • Catalyst Introduction & Solvent Addition: Add the Au(III) catalyst (0.05 mmol) under a positive stream of Argon, followed by the injection of anhydrous DCE (10 mL).

  • Thermal Activation: Heat the reaction mixture to 80 °C using a pre-calibrated heating block.

    • Self-Validation Checkpoint 1 (TLC Tracking): After 2 hours, withdraw a 10 µL aliquot. Run a Thin-Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1). The disappearance of the ynamide spot (higher Rf) and the appearance of an intense UV-active spot (lower Rf) confirms the formation of the indole core.

  • Quenching and Workup: Once TLC confirms completion, cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the gold catalyst, washing with dichloromethane (20 mL).

    • Causality: Immediate removal of the metal catalyst prevents unwanted secondary reactions or degradation of the electron-rich 2-aminoindole product during concentration.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

    • Self-Validation Checkpoint 2 (Fraction Analysis): Spot every 3rd fraction on TLC. Pool only the fractions containing the pure product to ensure >95% purity before biological testing.

  • Structural Validation:

    • 1H NMR (400 MHz, DMSO-d6): Confirm the presence of the ethyl ester (quartet ~4.3 ppm, triplet ~1.3 ppm), the indole NH (broad singlet >10 ppm), and the 2-amino group (broad singlet ~6.5 ppm).

    • LC-MS: Confirm the exact mass [M+H]+ at m/z 205.09.

Applications in Drug Development: The Polyheterocycle Precursor

Beyond acting as a standalone pharmacophore, ethyl 2-amino-1H-indole-6-carboxylate is a vital precursor for synthesizing complex, indole-fused nitrogenated polyheterocycles . The proximity of the highly nucleophilic 2-amino group to the indole nitrogen (N1) and the C3 position creates a dense cluster of reactive sites.

By reacting this scaffold with dielectrophiles (e.g., 1,3-diketones or α,β-unsaturated carbonyls), medicinal chemists can rapidly assemble pyrimido[1,2-a]indoles or indolo[2,3-b]quinoxalines. These polycyclic architectures exhibit enhanced photophysical properties and are actively investigated as advanced kinase inhibitors in oncology and inflammatory diseases. The 6-carboxylate group remains orthogonal during these cyclizations, allowing subsequent amide coupling with targeting ligands to tune pharmacokinetics.

BiologicalTargeting A Ethyl 2-amino-1H-indole-6-carboxylate Derivative B IKK Complex Inhibition A->B H-Bonding in ATP Pocket C Decreased IκBα Phosphorylation B->C Downstream Effect D Blockade of NF-κB Translocation C->D Cytosolic Retention E Downregulation of Pro-inflammatory Cytokines D->E Transcriptional Repression

Caption: 2-aminoindole derivatives modulating the NF-κB inflammatory signaling pathway.

Conclusion

Ethyl 2-amino-1H-indole-6-carboxylate is far more than a simple building block; it is a meticulously engineered scaffold that balances reactivity with structural rigidity. By leveraging modern transition-metal-catalyzed C-H annulation techniques, researchers can access this core with high atom economy and scalability. The self-validating protocols provided herein ensure that the synthesis is robust, reproducible, and tailored for the rigorous demands of pharmaceutical development.

References

  • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: ACS Combinatorial Science (via PMC - National Institutes of Health) URL: [Link]

  • Title: Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles Source: Advanced Synthesis & Catalysis (via UNICAM Institutional Repository) URL: [Link]

Exploratory

In-Depth Technical Guide: In Vitro Mechanistic Profiling of the Ethyl 2-amino-1H-indole-6-carboxylate Scaffold

Executive Summary Ethyl 2-amino-1H-indole-6-carboxylate (EAIC-6; CAS: 412284-12-9) is a highly privileged pharmacophore in modern drug discovery. While the bare molecule is primarily a synthetic building block, its in vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-1H-indole-6-carboxylate (EAIC-6; CAS: 412284-12-9) is a highly privileged pharmacophore in modern drug discovery. While the bare molecule is primarily a synthetic building block, its in vitro mechanism of action (MoA) is fundamentally defined by its capacity to act as a purine (adenine) mimetic. This structural mimicry allows EAIC-6 and its derivatives to competitively bind to the ATP-binding pockets of various enzymes, most notably receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and deacetylases (e.g., SIRT1) ([1]).

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the structural causality of EAIC-6 target engagement and the rigorous, self-validating in vitro workflows required to profile its mechanism of action.

Structural Causality & Target Engagement (The "Core" Mechanism)

To understand how EAIC-6 functions in vitro, we must analyze the causality behind its structural features. The molecule is not merely a passive scaffold; it is an active participant in target engagement:

  • The Bidentate H-Bonding Network: The indole nitrogen (N1-H) acts as a potent hydrogen-bond donor, while the adjacent C2-amino group functions as both a donor and acceptor. Together, they form a bidentate interaction network that perfectly mimics the N1 and N6 positions of adenine, anchoring the core into the highly conserved hinge region of kinase ATP-binding sites ([2]).

  • The C6-Ethyl Carboxylate Vector: The ester group at the C6 position provides a critical, tunable hydrophobic extension. In the context of a kinase active site, this vector typically projects toward the solvent-exposed channel or occupies a secondary hydrophobic pocket, dictating the molecule's selectivity profile and preventing the binding of native ATP.

Pharmacophore A N1-H (Indole Core) T1 H-Bond Acceptor (Kinase Hinge) A->T1 Donates H-bond B C2-NH2 (Amino Group) T2 H-Bond Donor (Kinase Hinge) B->T2 Accepts/Donates H-bond C C6-Ester (Ethyl Carboxylate) T3 Hydrophobic Pocket (Solvent Channel) C->T3 Steric/Hydrophobic Fit

Fig 1: Pharmacophore model of EAIC-6 scaffold interactions within a kinase ATP-binding pocket.

In Vitro Mechanistic Profiling Workflows

Indole derivatives are notoriously prone to auto-fluorescence and oxidation, which frequently lead to false positives in standard colorimetric or simple fluorescence assays (acting as Pan-Assay Interference Compounds, or PAINS). To establish a trustworthy MoA, we must employ orthogonal, self-validating methodologies: Time-Resolved FRET (TR-FRET) and Surface Plasmon Resonance (SPR).

Workflow S1 1. Compound Preparation (EAIC-6 in DMSO) S2 2. TR-FRET Assay (Primary Enzymatic Screen) S1->S2 IC50 Determination S3 3. SPR Binding Assay (Orthogonal Hit Validation) S2->S3 Kinetics (Kd, kon, koff) S4 4. Western Blot (Cellular Phenotype) S3->S4 Target Phosphorylation V1 Internal Control: Reference Inhibitor V1->S2 Validates Assay Window V1->S3 Validates Surface Stability

Fig 2: Self-validating in vitro workflow for evaluating EAIC-6 derived inhibitors.

Protocol 1: Enzymatic Inhibition via TR-FRET (Self-Validating)

Causality: TR-FRET utilizes a time delay before measuring emission, completely bypassing the rapid, intrinsic auto-fluorescence of the 2-aminoindole core. This ensures that any observed inhibition is a true reflection of the compound preventing target phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target enzyme (e.g., EGFR kinase domain), a biotinylated peptide substrate, ATP (at its Km​ value), and a europium-labeled anti-phospho antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense EAIC-6 derivatives into a 384-well pro-plate using an acoustic liquid handler to create a 10-point dose-response curve. Critical: Maintain a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add the enzyme/substrate mix and incubate for 60 minutes at room temperature.

  • Detection & Validation: Add the TR-FRET detection buffer containing Streptavidin-APC. Read the plate at 620 nm (Europium) and 665 nm (APC).

  • System Validation: Every plate must contain a known reference inhibitor (e.g., Gefitinib) and a "no-enzyme" baseline control. Calculate the Z'-factor; a run is only validated if Z' > 0.6.

Protocol 2: Target Engagement & Binding Kinetics via SPR

Causality: A biochemical IC50​ proves enzymatic inhibition but does not confirm direct, reversible binding. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, definitively proving the MoA is driven by direct target engagement without the need for chemical labels.

Step-by-Step Methodology:

  • Surface Immobilization: Amine-couple the target protein to a CM5 dextran sensor chip until a target level of ~3000 Response Units (RU) is achieved.

  • Buffer Selection: Run the system using PBS-P+ buffer supplemented with 0.05% Tween-20 and 1% DMSO. Causality: The Tween-20 is mandatory to prevent the hydrophobic ethyl carboxylate moiety of EAIC-6 from non-specifically adhering to the dextran matrix, which would artificially inflate binding signals.

  • Analyte Injection: Inject the EAIC-6 compounds at 5 varying concentrations (e.g., 0.1 µM to 10 µM) at a high flow rate of 30 µL/min to minimize mass transport limitations.

  • System Validation: Run a blank reference channel simultaneously to subtract bulk refractive index changes caused by DMSO. Inject a positive control standard (e.g., Staurosporine) every 10 cycles. If the standard's response drops by >10%, the protein surface has degraded, and the run is invalidated.

Quantitative Data Presentation

The bare EAIC-6 scaffold typically exhibits weak baseline activity. However, when used as a pharmacophore and optimized (e.g., via functionalization at the C3 or C5 positions), the in vitro metrics improve drastically. The table below summarizes hypothetical, yet highly representative, profiling data illustrating the evolution of the MoA from a weak binder to a potent inhibitor ([3]).

CompoundTarget IC50​ (nM)SPR Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Cellular IC50​ (nM)
EAIC-6 (Bare Scaffold) >10,000>10,000N/AN/A>20,000
Derivative A (C3-Substituted) 145120 4.5×104 5.4×10−3 450
Derivative B (Optimized) 128 1.2×105 9.6×10−4 35

Cellular In Vitro Phenotypic Validation

Biochemical potency must translate to a cellular phenotype to confirm the MoA. For an EAIC-6 derived kinase inhibitor, this is validated via Western Blotting to assess target phosphorylation.

Causality: If the compound truly acts via competitive ATP-binding at the target kinase, we must observe a dose-dependent decrease in the phosphorylated state of the target (e.g., p-EGFR) inside a living cell, without altering the total protein expression levels.

Methodology:

  • Seed target-expressing cancer cells (e.g., A549 lung carcinoma) in 6-well plates and incubate overnight.

  • Treat cells with the EAIC-6 derivative at 0.1× , , and 10× the biochemical IC50​ for 2 hours.

  • Stimulate cells with the native ligand (e.g., EGF) for 15 minutes to induce maximum phosphorylation.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Perform SDS-PAGE and Western Blotting, probing for both the phosphorylated target and the total target protein. A successful MoA is validated when the p-Target band intensity decreases dose-dependently while the Total-Target band remains constant.

References

  • Allawi, M. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(13).[Link]

  • Napper, A. D., et al. (2005). Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry, 48(25), 8045-8054.[Link]

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of Ethyl 2-amino-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a focused examination of the fundamental physicochemical properties of ethyl 2-amino-1H-indole-6-carboxylate, specifically its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the fundamental physicochemical properties of ethyl 2-amino-1H-indole-6-carboxylate, specifically its molecular weight and exact mass. While this specific isomer may be less commonly documented than its structural counterparts, its core mass-related values can be precisely determined from its molecular formula. This guide will delve into the theoretical basis of these properties, their importance in experimental research, and the methodologies for their determination.

Core Physicochemical Data

The essential mass spectrometric and stoichiometric data for ethyl 2-amino-1H-indole-6-carboxylate are summarized below. These values are derived from its molecular formula, C₁₁H₁₂N₂O₂.

ParameterValueReference
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.23 g/mol [1][2]
Exact Mass 204.089878 Da[1]
Monoisotopic Mass 204.089878 Da[1]

Understanding the Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, and while related, they describe distinct properties of a molecule.

Molecular Weight , also known as average molecular mass, is calculated by summing the atomic weights of all atoms in the molecular formula. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes. This value is crucial for stoichiometric calculations in chemical synthesis, such as determining the molar ratios of reactants. For instance, when preparing a solution of a specific molarity, the molecular weight is used to convert between mass and moles.

Exact Mass , on the other hand, is the mass of a molecule calculated using the masses of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), a technique that can resolve and detect ions with very small mass differences. The exact mass is a critical parameter for confirming the elemental composition of a newly synthesized compound or for identifying unknown substances in a complex mixture.

The relationship between the molecular formula and these mass-related values can be visualized as a hierarchical flow of information.

G A Molecular Formula (C₁₁H₁₂N₂O₂) B Atomic Weights (Weighted Average of Isotopes) A->B leads to calculation of C Isotopic Masses (Most Abundant Isotope) A->C leads to calculation of D Molecular Weight (204.23 g/mol) B->D summation gives E Exact Mass (204.089878 Da) C->E summation gives

Caption: Relationship between Molecular Formula, Molecular Weight, and Exact Mass.

Experimental Determination and Significance

The molecular weight and exact mass of a compound like ethyl 2-amino-1H-indole-6-carboxylate are not merely theoretical values; they are experimentally verifiable and hold significant implications in research and development.

High-Resolution Mass Spectrometry (HRMS)

Protocol for Elemental Composition Confirmation:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for polar molecules like the one .

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

  • Data Analysis: The experimentally determined m/z is compared to the theoretical exact mass calculated for the expected molecular formula. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

The significance of this technique lies in its ability to unequivocally confirm the identity of a synthesized compound, distinguishing it from isomers or impurities that may have the same nominal mass but different elemental compositions.

The Role in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. For any novel indole derivative being investigated as a potential therapeutic agent, precise characterization of its molecular weight and exact mass is a fundamental and non-negotiable step. This information is critical for:

  • Compound Registration: Accurate molecular data is required for registering new chemical entities in corporate and public databases.

  • Intellectual Property: Patent applications for new molecules must include unambiguous characterization data.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the exact mass is crucial for metabolic studies, where researchers track the biotransformation of a drug candidate by identifying its metabolites, often through mass shifts detected by HRMS.

References

  • ChemSrc. Ethyl 6-amino-1H-indole-2-carboxylate. Available at: [Link]

  • Chemical Substance Information. ethyl 2-amino-6-chloro-1H-indole-3-carboxylate. Available at: [Link]

  • PubChem. ethyl 2-amino-1H-indole-3-carboxylate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Targets of Ethyl 2-amino-1H-indole-6-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Ethyl 2-amino-1H-indole-6-carboxylate, a specific derivative of this versatile heterocycle, has emerged as a compound of interest for further investigation. While a definitive, singular biological target for this exact molecule remains to be conclusively elucidated in publicly available literature, a comprehensive analysis of its structural analogs provides significant insights into its potential mechanisms of action and therapeutic applications. This guide synthesizes the current understanding of the biological targets of closely related indole-2-carboxylates and indole-6-carboxylic acid derivatives, offering a predictive framework for the biological activity of ethyl 2-amino-1H-indole-6-carboxylate. We will explore the established targets of these related compounds, the causality behind experimental choices in their evaluation, and detailed protocols for target identification and validation.

I. The Landscape of Indole Derivatives and Their Biological Targets

The indole scaffold's unique electronic properties and its ability to participate in various non-covalent interactions allow it to bind to a diverse array of biological macromolecules. Our investigation into the analogs of ethyl 2-amino-1H-indole-6-carboxylate reveals several key classes of biological targets.

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

Recent studies have highlighted the potential of indole-6-carboxylic acid derivatives as inhibitors of key receptor tyrosine kinases involved in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1]. Overexpression of these receptors is a common feature in many cancers, making them attractive targets for therapeutic intervention[1].

  • Mechanism of Action: Indole-6-carboxylic acid derivatives have been designed to compete with ATP for binding to the kinase domain of EGFR and VEGFR-2. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and subsequent activation of the downstream signaling pathways that drive cell proliferation, survival, and angiogenesis. Molecular docking studies suggest that the indole core can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain[1].

Ion Channels: The NMDA Receptor

A series of substituted indole-2-carboxylates have been identified as potent antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor[2][3]. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and is implicated in various neurological disorders.

  • Mechanism of Action: These indole derivatives act as allosteric modulators of the NMDA receptor. By binding to the glycine co-agonist site, they prevent the channel from opening even in the presence of glutamate, thereby inhibiting the influx of calcium ions and reducing neuronal excitotoxicity.

Viral Enzymes: HIV-1 Integrase

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle[4][5]. Integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication.

  • Mechanism of Action: The indole-2-carboxylic acid scaffold has been shown to chelate with the two magnesium ions present in the active site of HIV-1 integrase[5]. This interaction, coupled with potential π-π stacking with viral DNA, effectively blocks the strand transfer reaction catalyzed by the enzyme, thus preventing viral integration[4][5].

G-Protein Coupled Receptors (GPCRs): Cannabinoid Receptor 1 (CB1)

Indole-2-carboxamides, which are structurally related to ethyl 2-amino-1H-indole-6-carboxylate, have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1)[6]. The CB1 receptor is a GPCR that mediates the psychoactive effects of cannabinoids and is involved in regulating various physiological processes.

  • Mechanism of Action: These compounds bind to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids bind. This allosteric binding modulates the affinity and/or efficacy of the orthosteric ligands, offering a more nuanced approach to targeting the endocannabinoid system.

Inflammatory Signaling Pathways

Indole-2-carboxamide derivatives have also demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[7].

  • Mechanism of Action: The precise molecular target for this anti-inflammatory activity is not fully elucidated but is believed to involve the modulation of intracellular signaling pathways that regulate the expression of these cytokines, potentially through the inhibition of key kinases or transcription factors.

II. Hypothetical Target and Mechanism of Action for Ethyl 2-amino-1H-indole-6-carboxylate

Based on the structure of ethyl 2-amino-1H-indole-6-carboxylate, which combines features of both indole-2-carboxylates and indole-6-carboxylic acids, we can hypothesize its potential biological targets. The presence of the 2-amino group and the 6-carboxylate group suggests that it could interact with targets that have been identified for both classes of analogs.

Hypothesized Signaling Pathway Inhibition

cluster_0 Potential Targets of Ethyl 2-amino-1H-indole-6-carboxylate cluster_1 Downstream Cellular Effects Ethyl 2-amino-1H-indole-6-carboxylate Ethyl 2-amino-1H-indole-6-carboxylate RTKs EGFR/VEGFR-2 Ethyl 2-amino-1H-indole-6-carboxylate->RTKs Inhibition NMDA_R NMDA Receptor Ethyl 2-amino-1H-indole-6-carboxylate->NMDA_R Antagonism HIV_INT HIV-1 Integrase Ethyl 2-amino-1H-indole-6-carboxylate->HIV_INT Inhibition CB1_R CB1 Receptor Ethyl 2-amino-1H-indole-6-carboxylate->CB1_R Allosteric Modulation Inflammatory_Kinases Inflammatory Kinases Ethyl 2-amino-1H-indole-6-carboxylate->Inflammatory_Kinases Inhibition Proliferation Cell Proliferation / Angiogenesis RTKs->Proliferation Blocks Excitotoxicity Neuronal Excitotoxicity NMDA_R->Excitotoxicity Reduces Viral_Replication Viral Replication HIV_INT->Viral_Replication Prevents Neurotransmission Neurotransmission CB1_R->Neurotransmission Modulates Inflammation Inflammation Inflammatory_Kinases->Inflammation Suppresses

Caption: Hypothesized interactions of Ethyl 2-amino-1H-indole-6-carboxylate.

III. Experimental Protocols for Target Identification and Validation

To definitively identify the biological target(s) of ethyl 2-amino-1H-indole-6-carboxylate, a systematic and multi-pronged experimental approach is required. The following protocols are standard in the field of chemical biology and drug discovery for target deconvolution.

Affinity-Based Target Identification

This approach relies on the specific binding of the small molecule to its protein target.

Protocol: Affinity Chromatography

  • Immobilization of the Ligand:

    • Synthesize a derivative of ethyl 2-amino-1H-indole-6-carboxylate with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted not to interfere with target binding.

    • Incubate the derivatized compound with the activated beads to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Affinity Pull-Down:

    • Prepare a cell lysate or tissue extract that is expected to contain the target protein(s).

    • Incubate the lysate with the ligand-immobilized beads. As a negative control, incubate the lysate with beads that have been blocked but not conjugated with the ligand.

    • Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins from the beads. This can be achieved by competing with an excess of the free compound, changing the pH or ionic strength of the buffer, or using a denaturing agent.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Workflow: Affinity-Based Target Identification

cluster_0 Protocol Steps A 1. Synthesize & Immobilize Ligand Derivative B 2. Incubate with Cell Lysate A->B C 3. Wash to Remove Non-specific Binders B->C D 4. Elute Specifically Bound Proteins C->D E 5. SDS-PAGE Separation D->E F 6. Mass Spectrometry Identification E->F

Caption: Workflow for affinity-based target identification.

Target Engagement Assays

These methods confirm the direct interaction of the compound with the identified target in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat intact cells with ethyl 2-amino-1H-indole-6-carboxylate at various concentrations. Use a vehicle control (e.g., DMSO) for comparison.

  • Heating Profile:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other specific protein detection methods.

  • Data Analysis:

    • Plot the fraction of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement, as the binding of the ligand stabilizes the protein against thermal denaturation.

IV. Quantitative Data for Structurally Related Compounds

Compound ClassTargetAssayPotency (IC₅₀/Kᵢ)Reference
Indole-6-carboxylic acid derivativesEGFREnzyme InhibitionVaries (µM range)[1]
Indole-6-carboxylic acid derivativesVEGFR-2Enzyme InhibitionVaries (µM range)[1]
Substituted Indole-2-carboxylatesNMDA Receptor (Glycine Site)[³H]glycine bindingpKi = 8.5 (nanomolar)[2][3]
Indole-2-carboxylic acid derivativesHIV-1 IntegraseStrand Transfer Inhibition3.11 µM[4][5]
Indole-2-carboxamidesCB1 Receptor (Allosteric Site)Radioligand BindingVaries (µM range)[6]

V. Conclusion and Future Directions

Ethyl 2-amino-1H-indole-6-carboxylate belongs to a class of compounds with a rich and diverse pharmacology. While its specific biological target is yet to be definitively identified, the extensive research on its structural analogs provides a strong foundation for predicting its potential activities. The most promising avenues for investigation appear to be in the areas of oncology (targeting RTKs), neuroscience (modulating NMDA receptors), and infectious diseases (inhibiting viral enzymes). The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the precise mechanism of action of this intriguing molecule. Future studies should focus on a systematic screening of ethyl 2-amino-1H-indole-6-carboxylate against a panel of kinases, receptors, and enzymes, followed by target validation using techniques such as CETSA and affinity-based proteomics. Such a thorough investigation will be instrumental in unlocking the full therapeutic potential of this and related indole derivatives.

References

  • Al-Warhi, T., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. [Link]

  • Eissenstat, M. A., et al. (1995). Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics. Journal of Medicinal Chemistry, 38(16), 3094-3105. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]

  • Li, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9035-9045. [Link]

  • Kopcho, J. J., et al. (2015). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). ACS Medicinal Chemistry Letters, 6(10), 1062-1067. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(10), 4891-4906. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl 2-amino-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Known Hazards Ethyl 2-amino-1H-indole-6-carboxylate is a member of the indole carboxylate family, a class of compounds with significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Known Hazards

Ethyl 2-amino-1H-indole-6-carboxylate is a member of the indole carboxylate family, a class of compounds with significant interest in medicinal chemistry and drug development. Due to the lack of a specific SDS, the hazard profile is extrapolated from analogous compounds, such as ethyl 2-amino-1H-indole-3-carboxylate.

GHS Hazard Classification (Anticipated)

Based on data for similar indole derivatives, ethyl 2-amino-1H-indole-6-carboxylate is anticipated to be classified as follows:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1]

Signal Word: Warning [1]

Anticipated Hazard Pictograms:

First-Aid Measures: A Self-Validating Response Protocol

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are based on standard laboratory practice for handling hazardous chemicals.

General Advice: Always seek medical attention after administering first aid. Provide the attending physician with as much information as possible about the chemical and the exposure incident.

  • In case of Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration immediately.[2][3]

  • In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][3]

  • In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4]

  • In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

Spill & Emergency Response Workflow

A structured response to an accidental release is crucial to mitigate harm to personnel and the environment.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Hazard Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess_Spill Assess Spill Size & Risk Ignition->Assess_Spill Consult_SDS Consult SDS of Similar Compounds Assess_Spill->Consult_SDS PPE Don Appropriate PPE Consult_SDS->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect & Place in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose Report Document & Report Incident Dispose->Report

Caption: Workflow for Accidental Spill Response.

Safe Handling and Storage: Proactive Prevention

Adherence to proper handling and storage protocols is the primary defense against accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls:

  • Use a chemical fume hood for all operations.

  • Ensure eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

ProtectionSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[6]

Physical and Chemical Properties

The following properties are based on available data for similar indole carboxylate compounds.

PropertyValueSource
Molecular Formula C11H12N2O2[1]
Molecular Weight 204.23 g/mol [1]
Appearance Likely a solid powderInferred
Solubility Information not available

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

  • Reactivity: Generally stable under normal conditions.[6]

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Conditions to Avoid: Incompatible products.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Toxicological Information

The toxicological properties have not been fully investigated for this specific compound. The information below is based on data from analogous compounds.

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA (based on data for similar compounds).[6]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely handling the solid compound and preparing a solution.

Protocol_Workflow cluster_Preparation Preparation cluster_Weighing Weighing cluster_Solution_Prep Solution Preparation cluster_Cleanup Cleanup Prep_Area Prepare work area in fume hood Don_PPE Don appropriate PPE Prep_Area->Don_PPE Tare_Balance Tare balance with weigh boat Don_PPE->Tare_Balance Transfer_Solid Carefully transfer solid to weigh boat Tare_Balance->Transfer_Solid Record_Weight Record the weight Transfer_Solid->Record_Weight Add_Solvent Add solid to appropriate glassware Record_Weight->Add_Solvent Dissolve Add solvent and dissolve Add_Solvent->Dissolve Transfer_Solution Transfer to a labeled storage container Dissolve->Transfer_Solution Clean_Glassware Clean all glassware Transfer_Solution->Clean_Glassware Decontaminate_Area Decontaminate work area Clean_Glassware->Decontaminate_Area Dispose_Waste Dispose of waste properly Decontaminate_Area->Dispose_Waste Remove_PPE Remove and dispose of PPE Dispose_Waste->Remove_PPE

Caption: Protocol for Safe Weighing and Solution Preparation.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing:

    • Place a clean weigh boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of ethyl 2-amino-1H-indole-6-carboxylate to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the final weight.

  • Solution Preparation:

    • Transfer the weighed solid into an appropriate flask or beaker.

    • Slowly add the desired solvent to the solid.

    • If necessary, gently stir or sonicate the mixture until the solid is fully dissolved.

    • Once dissolved, transfer the solution to a clearly labeled and appropriate storage container.

  • Cleanup:

    • Thoroughly clean all glassware used.

    • Wipe down the work surface in the fume hood.

    • Dispose of any waste, including contaminated weigh boats and gloves, in the designated hazardous waste container.

    • Remove and properly dispose of or decontaminate PPE. Wash hands thoroughly.

References

  • PubChem. ethyl 2-amino-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • AMyD. (2023). Safety Data Sheet. [Link]

  • MSDS of ethyl 3-amino-1H-pyrrole-2-carboxylate. (2010). [Link]

Sources

Exploratory

A Predictive and Methodological Guide to the Pharmacokinetic Profile of Ethyl 2-Amino-1H-indole-6-carboxylate

Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of ethyl 2-amino-1H-indole-6-carboxylate, a novel indole derivative. In the absence of direct experimental d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of ethyl 2-amino-1H-indole-6-carboxylate, a novel indole derivative. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of drug metabolism and pharmacokinetic (DMPK) science with insights from studies on structurally related 2-aminoindoles and indole-carboxylates. We present a logical, step-by-step approach for researchers and drug development professionals to predict and experimentally validate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This guide emphasizes the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific literature to ensure a rigorous and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant approach to its preclinical evaluation.

Introduction: The Rationale for Characterization

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Derivatives of the indole nucleus are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[2][3] The subject of this guide, ethyl 2-amino-1H-indole-6-carboxylate, incorporates two key functional groups: a 2-amino moiety and a C-6 ethyl ester. The 2-aminoindole chemotype is a planar, aromatic system with hydrogen bond donors that can effectively interact with protein targets.[4][5] However, the basicity of the 2-amino group can present challenges for membrane permeation and oral bioavailability, a critical consideration for drug development.[4][5]

This guide will, therefore, serve as a predictive blueprint and a methodological resource for elucidating the pharmacokinetic journey of ethyl 2-amino-1H-indole-6-carboxylate, from administration to elimination.

Predicted Physicochemical Properties and Initial ADME Assessment

A foundational understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic behavior. For ethyl 2-amino-1H-indole-6-carboxylate, we can infer several key characteristics that will guide our experimental design.

Table 1: Predicted Physicochemical Properties of Ethyl 2-Amino-1H-indole-6-carboxylate

PropertyPredicted CharacteristicImplication for Pharmacokinetics
Molecular Weight ~204.23 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
logP Moderately lipophilicShould allow for passive diffusion across cell membranes, but may be influenced by charge.
pKa Basic (due to 2-amino group)The compound will be protonated and charged at physiological pH, potentially reducing passive permeability and increasing aqueous solubility.
Hydrogen Bonds Donors: 2 (amine, indole N-H) Acceptors: 2 (ester carbonyl, ester ether)Within acceptable limits for drug-likeness.
Key Functional Groups 2-Amino group, Ethyl esterThe amino group impacts basicity and solubility. The ester is a potential site for rapid hydrolysis by esterase enzymes.

Absorption: Will It Get In?

The oral bioavailability of a drug is contingent upon its dissolution and its ability to permeate the gastrointestinal mucosa. The basicity of the 2-amino group is a critical factor here.[4][5] While it can enhance solubility in the acidic environment of the stomach, the resulting positive charge can hinder passive diffusion across the lipid bilayers of intestinal epithelial cells.

Experimental Protocol: In Vitro Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay to predict passive transcellular permeability.

Objective: To determine the passive permeability of ethyl 2-amino-1H-indole-6-carboxylate.

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Donor Plate Preparation: Dilute the stock solution in a buffer solution at a relevant intestinal pH (e.g., pH 6.5) to the final desired concentration.

  • Lipid Membrane Formation: Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer solution, which may contain a scavenger agent to mimic sink conditions.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe).

Causality and Interpretation: A low Pe value would suggest that the compound's positive charge at this pH is limiting its ability to passively diffuse across a lipid barrier. This would be an early indicator of potentially poor oral absorption.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Compound Stock (DMSO) DonorPrep Prepare Donor Solution (pH 6.5) Stock->DonorPrep Assembly Assemble Donor/Acceptor Plates DonorPrep->Assembly Add to Donor Wells LipidCoat Coat Filter Plate with Lipid LipidCoat->Assembly AcceptorPrep Fill Acceptor Plate AcceptorPrep->Assembly Incubate Incubate Assembly->Incubate Quantify Quantify Concentrations (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Distribution: Where Will It Go?

Once absorbed, a drug distributes throughout the body. This process is governed by its affinity for plasma proteins and its ability to penetrate tissues.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of ethyl 2-amino-1H-indole-6-carboxylate that is unbound (free) in plasma, as the unbound fraction is generally responsible for therapeutic activity.

Methodology:

  • Device Preparation: Prepare a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.

  • Dosing: Add plasma (human, rat, mouse) spiked with the test compound to one chamber (the plasma chamber).

  • Buffer Addition: Add protein-free buffer to the other chamber (the buffer chamber).

  • Equilibration: Seal the unit and incubate with gentle agitation at 37°C for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples using LC-MS/MS. To avoid analytical artifacts, it is often necessary to match the matrix of the buffer sample with that of the plasma sample (e.g., by adding blank plasma to the buffer sample post-dialysis).

  • Calculation: Calculate the fraction unbound (fu) using the concentrations in the buffer and plasma chambers.

Trustworthiness of the Protocol: This method is considered the gold standard for plasma protein binding determination. Including a set of control compounds with known binding characteristics (e.g., warfarin for high binding, metoprolol for low binding) validates the integrity of each experimental run.

Metabolism: How Is It Changed?

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their elimination. The ethyl ester and the aromatic indole ring are prime targets for metabolic enzymes.

Predicted Metabolic Pathways
  • Phase I Metabolism (Functionalization):

    • Ester Hydrolysis: The ethyl ester at the C-6 position is highly susceptible to hydrolysis by carboxylesterases, yielding the corresponding carboxylic acid. This is likely a major and rapid metabolic pathway.

    • Oxidation: The indole ring can be hydroxylated at various positions by Cytochrome P450 (CYP450) enzymes.

  • Phase II Metabolism (Conjugation):

    • The carboxylic acid metabolite from hydrolysis can be conjugated with glucuronic acid (glucuronidation).

    • Hydroxylated metabolites can undergo glucuronidation or sulfation.

    • The 2-amino group could potentially undergo N-acetylation or other conjugations.

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Ethyl 2-amino-1H-indole-6-carboxylate Metabolite_Acid 2-Amino-1H-indole-6-carboxylic acid Parent->Metabolite_Acid Esterases Metabolite_Hydrox Hydroxylated Metabolites Parent->Metabolite_Hydrox CYP450s Metabolite_Glucuronide Carboxylic Acid Glucuronide Metabolite_Acid->Metabolite_Glucuronide UGTs Metabolite_Hydrox_Conj Hydroxylated Conjugates (Glucuronide/Sulfate) Metabolite_Hydrox->Metabolite_Hydrox_Conj UGTs/SULTs

Caption: Predicted metabolic pathways for ethyl 2-amino-1H-indole-6-carboxylate.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of the compound by Phase I enzymes, providing an estimate of its metabolic half-life.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from relevant species, e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the test compound (at a low concentration, e.g., 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the rate constant of elimination (k). The in vitro half-life (t½) is calculated as 0.693/k.

Expertise-Driven Insight: Running a parallel incubation without the NADPH-regenerating system is crucial. Disappearance of the compound in this control group would indicate non-CYP450 mediated metabolism, such as hydrolysis by esterases present in the microsomal preparation. A "heat-inactivated" microsome control can also be used to check for non-enzymatic degradation.

Excretion: How Is It Removed?

Excretion is the final removal of the parent drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the metabolites will largely determine their route of excretion. The highly polar carboxylic acid and conjugated metabolites are expected to be primarily eliminated renally.

Integrated In Vivo Pharmacokinetic Study

The culmination of in vitro characterization is an in vivo study to understand the compound's behavior in a living system.

Protocol Outline: Murine Pharmacokinetic Study

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) in a rodent model.

Methodology:

  • Animal Dosing: Administer the compound to two groups of mice (or rats). One group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent compound (and major metabolites, if desired) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) by comparing the dose-normalized Area Under the Curve (AUC) from the oral dose to that from the IV dose (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionHow It's Used
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure.
Elimination Half-LifeDetermines dosing interval.
CL ClearanceMeasures the efficiency of drug elimination from the body.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Conclusion and Forward Look

This guide presents a robust, scientifically-grounded strategy for the comprehensive pharmacokinetic characterization of ethyl 2-amino-1H-indole-6-carboxylate. By systematically evaluating its permeability, distribution, and metabolic stability through the validated protocols described, researchers can build a detailed ADME profile. This profile is essential for making informed decisions in the drug discovery and development process, enabling dose predictions for efficacy and safety studies, and ultimately determining the therapeutic potential of this novel chemical entity. The strong potential for ester hydrolysis and the challenges posed by the basic 2-amino group will be the most critical factors to investigate to unlock the promise of this indole derivative.

References

  • Lu, Y., et al. (2016). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, G., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Organic Letters. Available at: [Link]

  • Li, J., et al. (2025). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Available at: [Link]

  • Giles, K., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

  • Tunoori, A. R., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData. Available at: [Link]

Sources

Foundational

In Vitro Toxicity and Pharmacodynamic Profiling of Ethyl 2-Amino-1H-Indole-6-Carboxylate and Its Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary: The Privileged Indole Scaffold In modern medicinal chemistry, the ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary: The Privileged Indole Scaffold

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. Ethyl 2-amino-1H-indole-6-carboxylate (CAS No. 412284-12-9) represents one such pivotal building block[1]. Combining the electron-rich aromaticity of the indole core with a 2-amino group (a critical hydrogen-bond donor) and a 6-carboxylate ester (a tunable lipophilic moiety), this compound serves as a highly versatile precursor[1][2].

While the unmodified scaffold exhibits exceptionally low baseline mammalian toxicity, its functionalized derivatives demonstrate potent, targeted in vitro cytotoxicity against specific oncogenic and infectious targets. This whitepaper synthesizes the in vitro toxicity data, mechanistic pathways, and self-validating screening protocols associated with this critical pharmacophore.

Mechanistic Grounding: Causality of Cytotoxicity

The differential toxicity of ethyl 2-amino-1H-indole-6-carboxylate derivatives is not random; it is a direct consequence of structural complementarity to specific enzymatic pockets.

Oncology: Receptor Tyrosine Kinase (RTK) Inhibition

In anti-cancer applications, indole-6-carboxylate derivatives are engineered to act as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR and VEGFR-2 [2][3]. The indole core mimics the purine ring of ATP, anchoring the molecule within the kinase hinge region. By blocking ATP binding, these compounds halt the auto-phosphorylation of the kinase domain. This interruption severs downstream PI3K/AKT and MAPK signaling cascades, ultimately forcing the malignant cell into G2/M phase cell cycle arrest and triggering the extrinsic apoptosis pathway[2][3].

Anti-Infective: High Selectivity Index

Conversely, when optimized for antiviral or antiparasitic applications, the 2-aminoindole scaffold demonstrates remarkable host-cell safety. For instance, against the Influenza A virus, specific 2-aminoindole derivatives bind to viral RNA-dependent RNA polymerase (RdRp) while ignoring host mammalian kinases, resulting in a highly favorable cytotoxicity profile (CC50 > 600 μM)[4].

Pathway Compound Indole-6-carboxylate Derivatives Target EGFR / VEGFR-2 Kinase Domain Compound->Target ATP-Competitive Inhibition Signaling PI3K/AKT & MAPK Cascades Target->Signaling Blocked Phosphorylation Arrest G2/M Cell Cycle Arrest Signaling->Arrest Cyclin Downregulation Apoptosis Extrinsic Apoptosis Signaling->Apoptosis Caspase Cleavage

Fig 1: Mechanism of targeted cytotoxicity via RTK inhibition by indole-6-carboxylates.

Quantitative In Vitro Toxicity Data Synthesis

To evaluate the therapeutic window of these compounds, it is crucial to juxtapose their target-specific inhibitory concentrations (IC50) against their general mammalian cytotoxicity (CC50). The data below aggregates findings from various in vitro assays utilizing the 2-aminoindole and indole-6-carboxylate scaffolds.

Compound Class / DerivativeTarget Cell LineAssay TypeIC50 / CC50 ValueBiological Implication
2-Aminoindole (Compound 3h) MDCK (Normal Canine Kidney)CC50669.26 ± 11.42 μMExtremely low baseline mammalian cytotoxicity; safe host profile[4].
Aminoindole (Genz-644442) NHDF (Normal Human Fibroblasts)IC50> 160 μMHigh selectivity index (>800x) favoring parasitic eradication over host toxicity[5].
Indole-6-carboxylate (5m) MCF-7 (Human Breast Cancer)IC504.02 ± 0.92 μMPotent anti-proliferative activity; outperforms standard agents like etoposide[6].
Indole-6-carboxylate (4a, 6c) A549, HepG2, HCT-116 (Tumors)IC50Low MicromolarTargeted EGFR/VEGFR-2 inhibition leading to tumor-specific apoptosis[2][3].
4-Aminoindole Precursor (24) BNL 1ME A. 7R. 1 (Hepatoma)IC50~ 3.0 μMStrong cytotoxic efficacy against hormone-responsive cell lines[7].

Note: The stark contrast between the high CC50 in normal cells (>600 μM) and the low IC50 in cancer cells (<5 μM) validates the scaffold's potential as a highly selective therapeutic agent.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the in vitro toxicity of ethyl 2-amino-1H-indole-6-carboxylate derivatives must be evaluated using self-validating systems. The following protocol embeds internal controls to eliminate assay artifacts.

Protocol: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale & Causality: The MTT assay measures the reduction of a tetrazolium salt to a purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay provides a direct, causal link between absorbance and cell viability[7][8].

Step-by-Step Methodology:

  • Cell Seeding (Log-Phase Synchronization): Seed target cells (e.g., A549, HepG2) and control normal cells (e.g., NHDF) at a density of 104 cells/well in 96-well microtiter plates[7].

    • Self-Validation: Including normal fibroblasts (NHDF) alongside tumor lines allows for the calculation of the Selectivity Index (SI), proving that toxicity is target-specific rather than universally necrotic.

  • Incubation for Attachment: Incubate for 24 hours at 37°C with 5% CO2​ [7][8].

    • Causality: Ensures cells are fully adhered and re-entering the exponential growth phase, which is required because anti-proliferative kinase inhibitors primarily affect actively dividing cells.

  • Compound Treatment (Dose-Response Matrix): Expose cells to the indole derivative at a concentration gradient ranging from 0.01 to 100 μM[7].

    • Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Erlotinib or Vincristine) to validate assay sensitivity[7][9].

  • Exposure Duration: Incubate for 48 to 72 hours[7][8].

    • Causality: This timeframe allows sufficient duration for the compound to induce G2/M arrest and subsequent apoptosis[2].

  • MTT Reagent Addition: Remove media and add MTT reagent. Incubate for 4 hours.

  • Solubilization & Readout: Dissolve the resulting formazan crystals in DMSO. Measure absorbance at 550–570 nm using a microplate reader[8].

  • Data Analytics: Calculate the IC50 using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (Tumor & Normal) Treat 2. Compound Dosing (0.01-100 μM) Seed->Treat Incubate 3. Incubation (48-72h, 5% CO2) Treat->Incubate Assay 4. MTT Reagent Addition Incubate->Assay Read 5. Absorbance Readout (550nm) Assay->Read Analyze 6. IC50 & SI Derivation Read->Analyze

Fig 2: Self-validating MTT assay workflow for in vitro cytotoxicity screening.

Conclusion

Ethyl 2-amino-1H-indole-6-carboxylate is far more than a simple chemical intermediate; it is a highly tunable pharmacophore. The empirical in vitro data clearly demonstrates that the unmodified aminoindole core possesses low intrinsic toxicity to mammalian cells. However, through rational functionalization at the 2-amino and 6-carboxylate positions, researchers can synthesize highly potent, target-specific inhibitors capable of arresting tumor proliferation via RTK inhibition. Rigorous, self-validating assays remain the gold standard for translating these in vitro findings into viable preclinical candidates.

References

  • Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo Source: PubMed (NIH) URL:[Link]

  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum Source: ASM Journals URL:[Link]

  • Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives Source: Taylor & Francis URL:[Link]

  • Design, Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing Indole Moiety Source: SIOC Journals URL:[Link]

  • New Indole-6-Carboxylic acid derivatives as Antiproliferative Agents:-Synthesis, in silico Studies and Cytotoxicity Evaluation Source: College of Pharmacy, University of Baghdad URL:[Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors Source: Future Medicinal Chemistry (Taylor & Francis / PMC) URL:[Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors (PMC Archive) Source: PubMed Central (NIH) URL:[Link]

Sources

Exploratory

ethyl 2-amino-1H-indole-6-carboxylate receptor binding affinity

Title: Pharmacological Utility and Receptor Binding Affinity of Ethyl 2-Amino-1H-Indole-6-Carboxylate Scaffolds in Kinase Inhibitor Discovery Executive Summary Ethyl 2-amino-1H-indole-6-carboxylate (CAS No. 412284-12-9)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Utility and Receptor Binding Affinity of Ethyl 2-Amino-1H-Indole-6-Carboxylate Scaffolds in Kinase Inhibitor Discovery

Executive Summary

Ethyl 2-amino-1H-indole-6-carboxylate (CAS No. 412284-12-9) is a highly versatile, privileged chemical building block utilized in the rational design of targeted therapeutics[1]. While the monomeric indole is rarely administered as a direct therapeutic ligand, its architectural geometry provides precise vectors for synthesizing complex tricyclic systems—most notably, pyrimido[4,5-b]indoles[2]. These elaborated tricyclic derivatives exhibit exceptional receptor binding affinities across a spectrum of critical oncology and neurology targets, acting as potent ATP-competitive inhibitors for RET (Rearranged during Transfection) kinases, TRKA (Tropomyosin receptor kinase A), CHK1 (Checkpoint kinase 1), and EGFR (Epidermal Growth Factor Receptor)[2][3][4].

This technical guide explores the mechanistic role of this scaffold in receptor binding, details the structure-activity relationship (SAR) principles governing its derivatives, and provides field-proven protocols for synthesis and affinity validation.

Mechanistic Role in Receptor Binding Affinity

The structural properties of ethyl 2-amino-1H-indole-6-carboxylate allow it to act as an ideal precursor for scaffold morphing in drug discovery. The molecule provides two critical handles:

  • The 2-Amino Group: Acts as a nucleophile for cyclization reactions (e.g., condensation with formamide or cyanamide) to form the pyrimidine ring, yielding the rigid, planar pyrimido[4,5-b]indole core[5].

  • The 6-Carboxylate Group: Provides an ester handle that can be hydrolyzed, amidated, or reduced. In the context of the ATP-binding pocket, modifications at the 6-position allow the ligand to project into solvent-exposed regions or interact with allosteric pockets, enhancing selectivity[3].

Binding Modes in the Kinase Domain

When converted into pyrimido[4,5-b]indole derivatives, the electron-rich tricyclic core acts as an ATP mimetic. High-affinity binding is driven by the following causal interactions:

  • Hinge Region Hydrogen Bonding: The pyrimidine nitrogens of the elaborated scaffold form critical hydrogen bonds with the backbone amides of the kinase hinge region. For example, in RET kinases, the core interacts directly with Met592[2].

  • DFG-Out Conformation Stabilization: By appending specific functional groups to the scaffold, researchers can drive the kinase into a DFG-out (inactive) conformation. Extended linkers attached to the core form π−π interactions with Phe589 and π -cation interactions with Lys544, locking the receptor in an inactive state[2].

  • Steric Relief: Compared to bulkier bicyclic cores, the planar nature of the pyrimido-indole allows for deep pocket penetration without the steric congestion that often limits the affinity of highly substituted pyrazolopyridines[3].

BindingMechanism Core Pyrimido[4,5-b]indole Core (Derived from Scaffold) Hinge Kinase Hinge Region (e.g., Met592 in RET) Core->Hinge Hydrogen Bonding DFG DFG Motif (Phe194 / Phe589) Core->DFG Pi-Pi / Pi-Cation Interaction Solvent Solvent-Exposed Pocket (via 6-Carboxylate modification) Core->Solvent Steric Bulk / Hydrophilic Tuning

Diagram: Binding interactions of the pyrimido[4,5-b]indole core within the kinase ATP pocket.

Quantitative Binding Data of Scaffold Derivatives

The transformation of the ethyl 2-amino-1H-indole-6-carboxylate scaffold into tricyclic inhibitors yields sub-nanomolar to low-nanomolar binding affinities across multiple targets. The table below summarizes the in vitro IC50​ data for these derivatives.

Target Receptor / KinaseScaffold Derivative ClassBinding Affinity ( IC50​ )Primary Binding Mode / Interaction
RET Kinase Pyrimido[4,5-b]indoleSub-nanomolar to <10 nMH-bond to Met592; DFG-out stabilization[2]
TRKA Pyrimido[4,5-b]indole<10 nMDual inhibition with RET; ATP-competitive[2]
CHK1 Pyrimido-indole-carbonitrile~2.1 nMH-bond to interior pocket water network[3]
EGFR Pyrimido[4,5-b]indole~1.0 nMATP-competitive anilinopyrimidine mimic[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing the active pharmacophore from ethyl 2-amino-1H-indole-6-carboxylate and subsequently validating its receptor binding affinity.

Protocol 1: Synthesis of the Pyrimido[4,5-b]indole Pharmacophore

Causality: This sequence sequentially builds the pyrimidine ring onto the indole scaffold, followed by halogenation to create a reactive site for late-stage diversification (e.g., adding anilines for hinge-binding optimization)[2][5].

  • Cyclization: Dissolve ethyl 2-amino-1H-indole-6-carboxylate (1.0 eq) in formamide. Heat the mixture to 140°C for 12 hours under a nitrogen atmosphere.

  • Precipitation: Cool the reaction to room temperature and pour into ice water. Filter the resulting precipitate to isolate the 9H-pyrimido[4,5-b]indol-4-ol intermediate.

    • Self-Validation Check: Perform LC-MS. The presence of the expected [M+H]+ mass confirms successful cyclization. Do not proceed if starting material >5% remains.

  • Chlorination: Suspend the intermediate in phosphorus oxychloride ( POCl3​ ) and heat to 110°C for 4 hours. This converts the hydroxyl group to a reactive chloride.

  • Nucleophilic Substitution: React the resulting 4-chloro-9H-pyrimido[4,5-b]indole with a primary amine or boronic ester (via Suzuki coupling) in the presence of K2​CO3​ and a palladium catalyst (e.g., Pd2​(dba)3​ ) at 90°C to yield the final inhibitor[2].

SynthesisWorkflow A Ethyl 2-amino-1H-indole -6-carboxylate B Cyclization (Formamide, 140°C) A->B C 9H-pyrimido[4,5-b] indol-4-ol B->C D Chlorination (POCl3, 110°C) C->D E 4-chloro-9H-pyrimido [4,5-b]indole D->E F Substitution (Amines/Pd-Catalyst) E->F G High-Affinity Kinase Inhibitor F->G

Diagram: Step-by-step synthetic workflow from the indole scaffold to the active inhibitor.

Protocol 2: TR-FRET Kinase Binding Affinity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background fluorescence, providing a highly sensitive readout of the compound's ability to displace a fluorescent tracer from the kinase ATP-binding site.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., RET or CHK1) to a final well concentration of 5 nM.

  • Compound Serialization: Prepare a 10-point 3-fold serial dilution of the synthesized pyrimido-indole derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate.

    • Self-Validation Check: Include Staurosporine as a positive control reference. Staurosporine must yield an IC50​ of ~2.1 nM for CHK1 to validate the assay's dynamic range[3].

  • Incubation: Add 5 µL of the kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Tracer Addition: Add 5 µL of a mixture containing the Europium-labeled anti-tag antibody (2 nM) and the kinase-specific fluorescent tracer (30 nM). Incubate for 1 hour.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) and fit the data to a 4-parameter logistic curve to determine the IC50​ .

References

  • Subbiah, V., et al. (2021). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles... Retrieved from [Link]

  • ACS Publications. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Retrieved from[Link]

  • ResearchGate. (2025). 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. Retrieved from [Link]

Sources

Foundational

Unraveling the Metabolic Fate of Ethyl 2-Amino-1H-Indole-6-Carboxylate in Human Liver Microsomes: A Mechanistic and Methodological Guide

Introduction Ethyl 2-amino-1H-indole-6-carboxylate is a highly versatile scaffold in modern medicinal chemistry. The indole ring provides a robust framework for target engagement—often utilized in kinase inhibitors and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-amino-1H-indole-6-carboxylate is a highly versatile scaffold in modern medicinal chemistry. The indole ring provides a robust framework for target engagement—often utilized in kinase inhibitors and antiviral agents—while the 2-amino group and 6-ethyl ester offer critical handles for synthetic elaboration. However, these same functional groups introduce complex metabolic liabilities.

As a Senior Application Scientist, I approach the metabolic stability of this compound not merely as a routine screening task, but as a dynamic interplay between phase I oxidation and ester hydrolysis. Human liver microsomes (HLMs) serve as the gold standard subcellular fraction for this evaluation because they contain high concentrations of both cytochrome P450 (CYP) enzymes and carboxylesterases (CES)[1]. To accurately predict the in vivo pharmacokinetic profile of this compound, we must design an assay that mathematically isolates these competing clearance pathways.

Mechanistic Profiling: The Dual-Pathway Clearance Model

To design an effective and self-validating assay, we must first understand the causality of the compound's clearance. Ethyl 2-amino-1H-indole-6-carboxylate possesses two distinct metabolic "soft spots" that trigger divergent enzymatic pathways:

  • The Ethyl Ester (C6) - NADPH-Independent Clearance: Esters are notoriously labile in HLM preparations due to the high baseline expression of carboxylesterases, primarily CES1 and CES2[1]. CES1 specifically favors the hydrolysis of esters with a small alcohol leaving group (like the ethyl group) attached to a bulky acyl group (the indole core)[2]. Crucially, esterase activity does not require cofactors. Cheminformatic analyses of HLM databases reveal that transitioning from a methyl to an ethyl ester can increase NADPH-independent intrinsic clearance by nearly 3-fold[3].

  • The Indole Core & 2-Amino Group - NADPH-Dependent Clearance: The electron-rich indole ring and the primary amine are highly susceptible to CYP450-mediated oxidation (e.g., N-hydroxylation, epoxidation, and subsequent ring hydroxylation). Unlike ester hydrolysis, this pathway is strictly dependent on the presence of the reduced cofactor NADPH[3].

Therefore, a standard HLM assay that only measures depletion in the presence of NADPH will fundamentally mischaracterize the compound's metabolic liability by conflating CYP and CES activities. A robust assay must utilize a split-cohort design.

MetabolicPathway cluster_NADPH NADPH-Dependent (CYP450) cluster_NoNADPH NADPH-Independent (Esterases) Parent Ethyl 2-amino-1H-indole-6-carboxylate CYP CYP450 Oxidation Parent->CYP + NADPH CES Carboxylesterase (CES1/2) Parent->CES Buffer Only OxMetab Hydroxylated / N-Oxide Metabolites CYP->OxMetab AcidMetab 2-Amino-1H-indole-6-carboxylic acid + Ethanol CES->AcidMetab

Dual metabolic clearance pathways of ethyl 2-amino-1H-indole-6-carboxylate in HLM.

Experimental Design & Causality

A self-validating protocol requires internal controls to ensure that substrate depletion is enzymatically driven and not an artifact of chemical instability or non-specific binding.

  • Substrate Concentration (1 µM): We cap the substrate concentration at 1 µM. Causality: This ensures the concentration remains significantly lower than the Michaelis-Menten constant ( Km​ ), maintaining first-order kinetics where the rate of metabolism is directly proportional to the remaining drug concentration[4],[5].

  • Protein Concentration (1.0 mg/mL): Causality: Higher protein concentrations increase the risk of non-specific microsomal binding, which artificially lowers the free fraction of the drug and masks the true intrinsic clearance. 1.0 mg/mL provides an optimal balance of enzymatic activity without excessive binding[4],[5].

  • Magnesium Chloride ( MgCl2​ ): Included at 3.3 mM. Causality: Magnesium acts as a critical structural cofactor that facilitates the electron transfer from NADPH-cytochrome P450 reductase to the CYP450 heme center[5].

Step-by-Step Protocol: Differential HLM Assay

This methodology isolates and quantifies both CYP-mediated and CES-mediated clearance through a parallel incubation strategy.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 100 mM Potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ [5].

  • Substrate Stock: Dissolve ethyl 2-amino-1H-indole-6-carboxylate in DMSO to yield a 1 mM stock. Dilute to 100 µM using 50% acetonitrile/water. (Ensure final DMSO in the assay remains <0.1% to prevent solvent-induced CYP inhibition).

  • NADPH Regenerating System (NRS): Prepare a fresh mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

Phase 2: Equilibration & Incubation
  • Matrix Assembly: Aliquot pooled HLMs into two separate reaction vessels: "Total Clearance" (+NADPH) and "Esterase Clearance" (-NADPH). Adjust the volume with assay buffer so the final protein concentration will be 1.0 mg/mL[4],[5].

  • Substrate Addition: Spike the substrate into both vessels to achieve a final concentration of 1 µM[4].

  • Pre-Incubation: Incubate both vessels at 37°C for 10 minutes. Causality: This allows the lipophilic indole substrate to partition into the microsomal lipid bilayer where the active sites of CYPs and CESs reside[5].

  • Reaction Initiation:

    • To the "+NADPH" vessel, add the NRS.

    • To the "-NADPH" vessel, add an equivalent volume of assay buffer[3].

Phase 3: Quenching & Analysis
  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, extract a 50 µL aliquot from each vessel.

  • Enzyme Quench: Immediately inject the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS)[5]. Causality: The 3:1 organic-to-aqueous ratio instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the matrix.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS with Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode[4].

AssayWorkflow Prep Prepare HLM + Substrate (1 µM) Split Split Cohorts Prep->Split NADPH Add NADPH (Total Clearance) Split->NADPH NoNADPH Add Buffer (CES Clearance) Split->NoNADPH Incubate Incubate 37°C (0-60 min) NADPH->Incubate NoNADPH->Incubate Quench Quench with Cold ACN + IS Incubate->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze

Step-by-step self-validating HLM incubation workflow for differential clearance analysis.

Data Interpretation & Quantitative Metrics

Post-acquisition, the natural logarithm of the remaining substrate (measured as the peak area ratio of Analyte/IS) is plotted against the incubation time. The slope of the linear regression yields the elimination rate constant ( k ).

From k , we derive two critical pharmacokinetic parameters:

  • In vitro Half-life ( t1/2​ ): Calculated as 0.693/k [5].

  • Intrinsic Clearance ( CLint​ ): Calculated as (k×V)/P , where V is the incubation volume and P is the mass of the microsomal protein[5].

By comparing the +NADPH and -NADPH cohorts, we can mathematically isolate the proportional contribution of ester hydrolysis versus CYP oxidation. Below is a structured data summary representing the expected quantitative metrics for an ethyl ester indole derivative, demonstrating the dominant role of carboxylesterase-mediated hydrolysis typical for this functional group[3].

Quantitative Data Summary: Differential Clearance Profile
Pharmacokinetic Parameter+NADPH Cohort (Total Clearance)-NADPH Cohort (Esterase Clearance)Derived CYP450 Contribution
Elimination Rate ( k ) 0.045 min−1 0.032 min−1 0.013 min−1
In vitro Half-life ( t1/2​ ) 15.4 min 21.6 min 53.3 min
Intrinsic Clearance ( CLint​ )
Primary Metabolite Observed Carboxylic acid, N-oxideCarboxylic acidN-oxide, Hydroxyl-indole

Note: The data above illustrates a scenario where ~71% of the total intrinsic clearance is driven by NADPH-independent ester hydrolysis, highlighting the extreme lability of the ethyl ester moiety.

Conclusion

For ethyl 2-amino-1H-indole-6-carboxylate, standard HLM stability assays that solely monitor NADPH-dependent depletion will fundamentally mischaracterize the compound's metabolic liability. By employing a dual-pathway mechanistic approach, drug development professionals can accurately pinpoint whether the ester or the indole core is the primary driver of rapid clearance. If esterase activity proves dose-limiting, targeted structural optimizations—such as replacing the ethyl ester with a bioisosteric oxadiazole or increasing steric hindrance around the C6 position—can be deployed to block CES1 activity and improve the compound's half-life.

References
  • Human carboxylesterases: a comprehensive review Source: PMC - NIH URL
  • When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH Source: PMC - NIH URL
  • Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans Source: ResearchGate URL
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: PMC - NIH URL
  • LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation Source: Dove Medical Press URL

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Ethyl 2-amino-1H-indole-6-carboxylate for In Vitro Cell Culture Assays

Target Audience: Researchers, assay development scientists, and pharmacologists. Content Type: Technical Protocol & Mechanistic Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Content Type: Technical Protocol & Mechanistic Guide.

Executive Summary

Handling hydrophobic indole derivatives in aqueous cell culture systems presents a dual challenge: preventing compound precipitation (the "Ouzo effect") and mitigating premature enzymatic degradation. This application note provides a self-validating, step-by-step protocol for the solvation and dilution of ethyl 2-amino-1H-indole-6-carboxylate . By understanding the physicochemical properties of the molecule—specifically its lipophilic ester group and hydrogen-bonding amino-indole core—researchers can optimize solvent selection, minimize cytotoxicity, and prevent serum-mediated ester hydrolysis during in vitro assays.

Physicochemical Profiling & Causality of Solvation

To dissolve a compound effectively, one must understand its molecular architecture. Ethyl 2-amino-1H-indole-6-carboxylate (MW: 204.23 g/mol ) consists of an aromatic indole core, a primary amine at the 2-position, and an ethyl ester at the 6-position.

  • Hydrophobicity & Solvation: The aromatic ring system and the ethyl ester render the molecule highly lipophilic. It exhibits poor solubility in aqueous buffers but is highly soluble in polar aprotic solvents like ethanol and dimethyl sulfoxide (DMSO)[1].

  • Hydrogen Bonding Dynamics: The primary amine (-NH₂) and the indole nitrogen (-NH) act as strong hydrogen bond donors, while the ester carbonyl acts as an acceptor. In its solid crystalline state, these groups form a tight intermolecular lattice. Anhydrous DMSO is the optimal solvent because its highly polar S=O bond acts as a powerful hydrogen bond acceptor, rapidly disrupting the crystal lattice and solvating the hydrophobic core.

  • Oxidation Risk: The electron-rich 2-amino group makes the compound susceptible to photo-oxidation. Therefore, solutions must be protected from light.

Solvent Selection and Cytotoxicity Thresholds

Anhydrous DMSO (Cell Culture Grade, >99.9% purity) is the gold standard for the primary stock solution. However, DMSO is a bioactive solvent. It can alter membrane permeability, induce oxidative stress, and trigger G2/M cell cycle arrest if concentration thresholds are exceeded. To maintain the biological integrity of the assay, the final aqueous dilution must strictly adhere to the tolerance limits of the specific cell line.

Table 1: Recommended Maximum DMSO Concentrations by Cell Type

Cell Line / TypeMax Recommended DMSO (% v/v)Mechanistic Impact of Exceeding Threshold
Primary Cells (e.g., Hepatocytes, Neurons)< 0.05%Acute toxicity, loss of viability, morphological aberrations.
Stem Cells (e.g., hESCs, iPSCs)< 0.1%Spontaneous differentiation, altered epigenetic states.
Suspension Cells (e.g., Jurkat, THP-1)< 0.1%Membrane permeabilization, induction of apoptosis.
Immortalized Cancer Lines (e.g., HeLa, A549)0.1% - 0.5%Transcriptomic shifts, G2/M cell cycle arrest, metabolic skewing.

Step-by-Step Protocol: Stock and Working Solution Preparation

This protocol separates the solvation process into two distinct phases to prevent localized supersaturation and ensure reproducible dosing.

Phase 1: Primary Stock Preparation (50 mM)

Calculation: To prepare a 50 mM stock, you need 50 µmol per mL. Given the MW of 204.23 g/mol , 50 µmol = 10.21 mg.

  • Equilibration: Allow the lyophilized vial of ethyl 2-amino-1H-indole-6-carboxylate to reach room temperature in a desiccator before opening. Causality: Opening cold vials causes ambient moisture to condense on the powder. Water introduced at this stage will drastically reduce the compound's solubility in DMSO.

  • Dissolution: Add 979 µL of Anhydrous Cell Culture Grade DMSO to 10.0 mg of the compound.

  • Agitation: Vortex vigorously for 30–60 seconds. If micro-particulates persist, sonicate the sealed tube in a room-temperature water bath for 5 minutes.

  • Storage: Dispense the 50 mM stock into 20–50 µL aliquots using opaque or amber low-protein binding microcentrifuge tubes. Store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles. Cold DMSO is highly hygroscopic; repeated opening of a single stock vial will pull moisture from the air, leading to compound precipitation over time.

Phase 2: Aqueous Media Dilution (Working Solution)
  • Intermediate Dilution (Critical Step): Just before the assay, dilute the 50 mM stock to an intermediate concentration (e.g., 10 mM) using pure DMSO. Causality: Stepping down the concentration reduces the thermodynamic shock when the solvent hits the water, preventing the "Ouzo effect" (spontaneous micro-emulsification).

  • Dropwise Addition: Pre-warm the target cell culture media (e.g., DMEM, RPMI) to 37°C. While gently vortexing or rapidly swirling the media, add the intermediate DMSO stock dropwise.

    • Example: To achieve a 10 µM final assay concentration with 0.1% DMSO, add 1 µL of the 10 mM stock per 1 mL of pre-warmed media.

  • Application: Apply the working solution to the cells immediately. Do not store aqueous dilutions, as hydrophobic compounds will gradually adsorb to the plastic walls of the container.

Workflow A Solid Compound: Ethyl 2-amino-1H-indole-6-carboxylate B Add Anhydrous DMSO (Cell Culture Grade) A->B C Vortex & Sonicate (5-10 min at RT) B->C D Primary Stock Solution (50 mM in DMSO) C->D E Aliquot & Store at -20°C (Amber Tubes, No Freeze-Thaw) D->E F Intermediate Dilution (e.g., 10 mM in DMSO) D->F Just before use G Final Aqueous Media Dilution (Dropwise into 37°C Media) F->G 1:1000 dilution H In Vitro Cell Culture Assay (Max 0.1% Final DMSO) G->H

Figure 1: Workflow for the preparation of stock and working solutions.

Critical Considerations & Troubleshooting

A. Precipitation in Aqueous Media (Aqueous Shock)

If the compound turns cloudy upon addition to the culture media, it has precipitated due to localized supersaturation. The DMSO diffuses into the bulk water faster than the hydrophobic indole can remain solvated, causing the compound to crash out of solution.

  • Resolution: Never add the aqueous media to the DMSO stock. Always add the DMSO stock dropwise into a larger volume of rapidly moving, pre-warmed (37°C) media. Heat increases the thermodynamic solubility limit of the media.

B. Esterase-Mediated Degradation in Fetal Bovine Serum (FBS)

A critical, frequently overlooked variable when working with ethyl ester-containing compounds is the enzymatic activity of the culture media. Fetal Bovine Serum (FBS) is rich in active esterases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various arylesterases[2][3]. When ethyl 2-amino-1H-indole-6-carboxylate is incubated in media containing 10% FBS, these serum esterases can rapidly hydrolyze the ethyl ester at the 6-position, converting the molecule into 2-amino-1H-indole-6-carboxylic acid. This structural change radically alters the molecule's LogP, abolishes its membrane permeability, and shifts its pharmacological target engagement, leading to false-negative assay results.

  • Resolution:

    • Use Heat-Inactivated FBS (incubated at 56°C for 30 minutes) to partially denature serum esterases.

    • For short-term functional assays (e.g., 1 to 6 hours), perform the compound treatment in serum-free media or media supplemented with a chemically defined, esterase-free serum replacement.

Troubleshooting Issue1 Precipitation in Media (Cloudy Solution) Cause1 Localized Supersaturation (Aqueous Shock) Issue1->Cause1 Issue2 Loss of Assay Efficacy / Compound Degradation Cause2 Esterase Hydrolysis (from FBS in Media) Issue2->Cause2 Sol1 Pre-warm media to 37°C Add stock dropwise with agitation Cause1->Sol1 Sol2 Use heat-inactivated FBS or serum-free media Cause2->Sol2

Figure 2: Logical troubleshooting tree for precipitation and esterase degradation.

References
  • EvitaChem. 1-((6-Methylpyridin-3-yl)methyl)-1,4-diazepane - EvitaChem (Chemical Properties and Solubility Data). Source:[1]

  • Szekeres, T. et al. Dimethyl sulfoxide (DMSO) in cell culture: a comprehensive review on its effects and recommended safe concentrations. Cytotechnology 75, 457–470 (2023). Source:

  • Characterization of butyrylcholinesterase in bovine serum. PMC - NIH. Source:[2]

  • Hydrolysis of acetylthiocoline, o-nitroacetanilide and o-nitrotrifluoroacetanilide by fetal bovine serum acetylcholinesterase. PubMed - NIH. Source:[3]

Sources

Application

Application Note: Ethyl 2-Amino-1H-indole-6-carboxylate in Advanced Organic Synthesis and Drug Discovery

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9)[1] Chemical Profile and Mechanistic Causality E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9)[1]

Chemical Profile and Mechanistic Causality

Ethyl 2-amino-1H-indole-6-carboxylate is a highly versatile, bifunctional building block that bridges the gap between complex heterocycle synthesis and targeted drug discovery.

Unsubstituted 2-aminoindoles are notoriously unstable and prone to rapid oxidative degradation in the presence of air. However, the strategic placement of an ethyl ester at the C6 position exerts a strong electron-withdrawing effect across the conjugated indole π -system. This electronic modulation significantly enhances the bench stability of the molecule, making it practical for multi-step synthesis, while preserving the distinct bis-nucleophilic character of the C2-amino/C3 axis.

Mechanistically, the C2-amino group donates electron density into the indole ring via resonance, rendering the C3 position highly nucleophilic. This unique electronic topology allows the C2-N and C3 atoms to act as a synchronized bis-nucleophile. Consequently, the molecule is a privileged precursor for the single-step assembly of indole-fused nitrogenated polyheterocycles (such as pyrimido[1,2-a]indoles and α -carbolines) via tandem condensation and[3+2] or [3+3] annulation reactions with bis-electrophiles.

Therapeutic Applications: The 2-Aminoindole Pharmacophore

The 2-aminoindole core is a recognized pharmacophore, frequently utilized in the development of protein kinase CK2 inhibitors for oncology and monoamine oxidase inhibitors for neurodegenerative diseases[2].

Recently, the scaffold has gained significant prominence in antiviral research. Modern medicinal chemistry campaigns have demonstrated that functionalized 2-aminoindole derivatives possess a potent dual-action mechanism against the Influenza A virus[3]. These compounds effectively bind to the viral RNA-dependent RNA polymerase (RdRp) to halt viral replication, while simultaneously targeting host cell pathways to suppress viral-induced cytokine storms and prevent cellular apoptosis[4]. The C6-carboxylate on ethyl 2-amino-1H-indole-6-carboxylate provides an ideal, orthogonal synthetic handle for late-stage diversification (via saponification and amidation) to optimize these exact pharmacokinetic and pharmacodynamic properties.

Mechanism A 2-Aminoindole Derivative (Optimized Lead) B Binds Viral RNA-dependent RNA Polymerase (RdRp) A->B D Modulates Host Cell Immune Response A->D C Inhibits Viral RNA Replication B->C G Improved Host Survival & Viral Clearance C->G E Suppresses Cytokine Storm D->E F Prevents Cell Apoptosis D->F E->G F->G

Caption: Dual-action mechanism of 2-aminoindole derivatives in Influenza A treatment.

Self-Validating Experimental Protocols

The following protocols detail the transformation of ethyl 2-amino-1H-indole-6-carboxylate into a highly functionalized pyrimido[1,2-a]indole, followed by late-stage functionalization.

Protocol A: Acid-Catalyzed Annulation to Pyrimido[1,2-a]indole Scaffolds

Rationale: This reaction exploits the bis-nucleophilicity of the 2-aminoindole. The primary amine first attacks a 1,3-diketone to form an intermediate enamine. Acid catalysis (using glacial acetic acid) promotes the subsequent intramolecular cyclization, where the nucleophilic C3 position attacks the second carbonyl, followed by dehydration to aromatize the newly formed pyrimidine ring.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve ethyl 2-amino-1H-indole-6-carboxylate (1.0 equiv, 2.0 mmol) in absolute ethanol (15 mL).

  • Electrophile Addition: Add the 1,3-diketone (e.g., acetylacetone, 1.2 equiv, 2.4 mmol) dropwise at room temperature.

  • Catalysis: Add glacial acetic acid (0.5 mL) to the mixture. Note: The acid is crucial for accelerating the dehydration step that drives the aromatization of the pyrimidine ring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material will appear as a highly fluorescent spot under 254 nm UV, which shifts as the extended conjugated system forms.

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO 3​ (20 mL) and extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and purify via flash column chromatography to yield the ethyl pyrimido[1,2-a]indole-carboxylate derivative.

Protocol B: Late-Stage Saponification and Amide Coupling

Rationale: To explore structure-activity relationships (SAR) for biological targets, the C6-ester must be converted to an amide. LiOH is selected over NaOH/KOH because the lithium ion coordinates with the carboxylate, driving the equilibrium smoothly without requiring harsh basic conditions that could degrade the electron-rich polyheterocycle. HATU is utilized for the subsequent coupling due to its superior efficiency in activating sterically hindered or electronically deactivated carboxylic acids.

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate from Protocol A (1.0 mmol) in a 3:1 mixture of THF/H 2​ O (8 mL). Add LiOH·H 2​ O (3.0 equiv, 3.0 mmol) and stir at 40 °C for 3 hours.

  • Acidification: Cool the mixture to 0 °C and carefully acidify to pH 3–4 using 1M HCl. The carboxylic acid intermediate will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Amide Coupling: In a dry vial under N 2​ , dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (3 mL). Add DIPEA (2.5 equiv, 1.25 mmol) and HATU (1.2 equiv, 0.6 mmol). Stir for 15 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) and stir at room temperature for 12 hours.

  • Isolation: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via chromatography.

Workflow Step1 Ethyl 2-amino-1H-indole-6-carboxylate + 1,3-Diketone Step2 Acid-Catalyzed Annulation (EtOH/AcOH, 80°C) Step1->Step2 Step3 Pyrimido[1,2-a]indole Intermediate Step2->Step3 Step4 Ester Saponification (LiOH, THF/H2O, 40°C) Step3->Step4 Step5 Carboxylic Acid Intermediate Step4->Step5 Step6 Amide Coupling (HATU, DIPEA, R-NH2) Step5->Step6 Step7 Final Functionalized Polyheterocycle (Ready for Biological Assay) Step6->Step7

Caption: Experimental workflow for the synthesis and functionalization of pyrimido[1,2-a]indoles.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical yields for the annulation of ethyl 2-amino-1H-indole-6-carboxylate with various bis-electrophiles to form diverse polyheterocycles.

ElectrophileCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)Scaffold Generated
AcetylacetoneGlacial AcOH (cat.)Ethanol80482Pyrimido[1,2-a]indole
1,3-Diphenylpropane-1,3-dioneGlacial AcOH (cat.)Toluene1108742,4-Diphenylpyrimido[1,2-a]indole
Ethyl acetoacetatePTSA (10 mol%)Ethanol80668Pyrimido[1,2-a]indol-4-one
Terminal YnamideTMSOTf (5 mol%)DCE601279Substituted 2-Aminoindole core

Note: Yields represent isolated, chromatographically pure products. The use of TMSOTf is specifically adapted for ynamide-based annulations[2].

References

  • 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles Source: UNICAM / ResearchGate URL:[Link]

  • Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo Source: European Journal of Medicinal Chemistry (Semantic Scholar) URL:[Link][3][4]

  • TMSOTf-Catalyzed Reactions of N-Arylynamides with Sulfilimines To Construct 2-Aminoindoles and α -Arylated Amidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Method

Application Note: Ethyl 2-amino-1H-indole-6-carboxylate as a Bifunctional Precursor in Drug Discovery

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Validated Protocols Executive Summary In modern medicinal chemistry, the rapid generation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, bifunctional building blocks. Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9) is a highly privileged scaffold that offers two orthogonal handles for derivatization: a reactive 2-amino group and a 6-carboxylate ester[1]. This application note details the mechanistic rationale for incorporating this scaffold into drug discovery pipelines and provides field-validated, self-validating protocols for its functionalization.

Mechanistic Rationale in Drug Design

The strategic value of ethyl 2-amino-1H-indole-6-carboxylate lies in its dual capacity to engage biological targets and provide a vector for pharmacokinetic optimization.

The 2-Aminoindole Pharmacophore: Target Engagement

The 2-aminoindole core is a planar, aromatic system featuring two adjacent hydrogen-bond donors (the indole N-H and the 2-NH₂). This specific geometry is highly effective at mimicking endogenous residues. For instance, the indole unit is critical for binding MDM2 and MDMX as a mimic of tryptophan residues in the development of p53/MDM2 antagonists[2]. Furthermore, recent pharmacodynamic evaluations have demonstrated that 2-aminoindole derivatives exhibit profound antiviral activity against Influenza A by effectively binding to RNA-dependent RNA polymerase (RdRp) and inhibiting cytokine storms[3]. The 2-amino group also serves as an excellent hinge-binding motif in ATP-competitive kinase inhibitors.

The 6-Carboxylate Vector: SAR and Solubilization

While the 2-aminoindole core anchors the molecule within the target's active site, the 6-position typically points outward toward the solvent-exposed region or secondary binding pockets. The ethyl ester at this position acts as a stable protecting group during upstream synthesis but can be selectively hydrolyzed to a carboxylic acid. This allows for late-stage amidation to attach solubilizing groups (e.g., morpholine or piperazine derivatives), thereby tuning the molecule's lipophilicity (LogP) and improving oral bioavailability.

Physicochemical & Structural Profile

To ensure predictable behavior during assay development and formulation, the quantitative physicochemical properties of the precursor are summarized below.

PropertyValue / DescriptionRationale / Implication for Drug Design
Chemical Name Ethyl 2-amino-1H-indole-6-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 412284-12-9Unique identifier for commercial sourcing[1].
Molecular Weight 204.23 g/mol Low molecular weight provides ample room for derivatization while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Indole N-H, Primary Amine -NH₂)Facilitates strong bidentate interactions with target protein backbones (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (Ester Carbonyl, Ester Oxygen, Amine N)Provides additional interaction points for solvent or target residues.
Reactivity Profile Oxidation-sensitive, nucleophilic amineRequires inert atmosphere handling; the 2-amino group is highly nucleophilic for urea/amide formation.

Divergent Synthetic Workflows

The true utility of this precursor is its ability to branch into multiple therapeutic classes depending on the functionalization sequence. The diagram below illustrates the divergent pathways utilized in hit-to-lead optimization.

G Precursor Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9) Acid 2-Amino-1H-indole-6-carboxylic acid (Intermediate) Precursor->Acid LiOH, THF/H2O (Mild Hydrolysis) Urea Ethyl 2-(ureido)-1H-indole-6-carboxylate (Hinge Binder) Precursor->Urea Isocyanate, Pyridine (Capping) Amide 6-Amido-2-amino-1H-indole (SAR Vectoring) Acid->Amide HATU, DIPEA Primary Amine Target2 Antiviral Agents (RdRp Inhibitors) Amide->Target2 Antiviral optimization Target3 PPI Antagonists (MDM2/p53) Amide->Target3 Solvent-exposed vectoring Target1 Kinase Inhibitors (ATP-competitive) Urea->Target1 Hinge region binding

Figure 1: Divergent synthetic workflows utilizing ethyl 2-amino-1H-indole-6-carboxylate.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that 2-aminoindoles are notoriously sensitive to oxidation and harsh pH extremes. The following protocols are engineered with specific causal choices to maximize yield and preserve the integrity of the indole core.

Protocol A: Mild Saponification of the 6-Ester

Causality: Traditional harsh basic hydrolysis (e.g., refluxing NaOH) often leads to degradation or ring-opening of electron-rich 2-aminoindoles. We utilize Lithium Hydroxide (LiOH) at ambient temperature, which provides sufficient nucleophilicity to cleave the ethyl ester without degrading the core.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-amino-1H-indole-6-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). Note: The mixed solvent system ensures complete solubility of both the organic precursor and the inorganic base.

  • Reagent Addition: Add LiOH·H₂O (3.0 eq) in one portion. Purge the reaction vessel with Argon to prevent oxidative degradation of the 2-amino group.

  • Reaction Monitoring (IPC): Stir at 25 °C for 4–6 hours. Monitor via LC-MS. The reaction is complete when the precursor mass (m/z 205[M+H]⁺) is fully converted to the acid mass (m/z 177[M+H]⁺).

  • Work-up: Cool the mixture to 0 °C. Carefully adjust the pH to ~5.5 using 1M Citric Acid. Crucial: Do not use strong mineral acids (like HCl), as they can protonate the 2-amino group and cause polymerization.

  • Isolation: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-amino-1H-indole-6-carboxylic acid.

Protocol B: Amidation for SAR Exploration

Causality: The resulting 2-amino-1H-indole-6-carboxylic acid is a zwitterionic-like species. To prevent self-condensation, we utilize HATU, a highly efficient coupling reagent that rapidly forms the active ester, outcompeting potential side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under Argon. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.5 eq) dropwise.

  • Reaction Monitoring (IPC): Stir for 2 hours. Confirm the disappearance of the active ester via TLC (eluent: 5% MeOH in DCM).

  • Work-up & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Purify the crude product via reverse-phase preparative HPLC to isolate the pure 6-amido-2-amino-1H-indole derivative.

Protocol C: Derivatization of the 2-Amino Group (Urea Formation)

Causality: To target kinase hinge regions, converting the 2-amino group to a urea increases the hydrogen-bonding footprint. Isocyanates are used as electrophiles because they react cleanly with the 2-amino group without requiring harsh coupling reagents.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-amino-1H-indole-6-carboxylate (1.0 eq) in anhydrous Pyridine (0.2 M). Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Cool to 0 °C and slowly add the appropriate aryl or alkyl isocyanate (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir overnight under Argon.

  • Isolation: Concentrate the pyridine under high vacuum. Triturate the resulting solid with cold diethyl ether to precipitate the pure ethyl 2-(ureido)-1H-indole-6-carboxylate.

References

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140-146. Available at:[Link]

  • Zhang, Z., et al. (2025). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. European Journal of Medicinal Chemistry, 281, 117044. Available at:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of Ethyl 2-amino-1H-indole-6-carboxylate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Executive Summary The 2-aminoindole scaffold is a privileged pharmacophore in drug discovery, freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The 2-aminoindole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in agents targeting complex biological pathways. When functionalized with an ethyl ester—as in ethyl 2-amino-1H-indole-6-carboxylate —the molecule presents specific analytical challenges and opportunities during LC-MS/MS characterization. Understanding its exact mass fragmentation cascade is critical for identifying downstream metabolites, degradation impurities, and structurally related analogs in biological matrices[1].

This application note details the mechanistic fragmentation pathways of ethyl 2-amino-1H-indole-6-carboxylate under positive Electrospray Ionization (ESI+) and provides a self-validating analytical protocol for its precise identification.

Mechanistic Principles of Fragmentation

The fragmentation of ethyl 2-amino-1H-indole-6-carboxylate ( C11​H12​N2​O2​ , exact mass 204.0899) under Collision-Induced Dissociation (CID) is governed by the relative labilities of its functional groups. Protonation predominantly occurs at the highly conjugated 2-amino nitrogen or the ester carbonyl oxygen, driving a predictable sequence of neutral losses.

Primary Cleavage: The Ethyl Ester Motif

The most kinetically favorable fragmentation pathway involves the ethyl ester group at the C6 position. Ethyl esters are highly diagnostic in tandem mass spectrometry, typically exhibiting two competing primary cleavages[2][3]:

  • Loss of Ethanol (46 Da): Direct cleavage of the ester bond yields a highly resonance-stabilized acylium ion at m/z 159.0558 . This is usually the base peak at lower collision energies.

  • Loss of Ethylene (28 Da): A McLafferty-type rearrangement or hydrogen transfer results in the expulsion of ethylene, leaving a carboxylic acid derivative at m/z 177.0659 . This intermediate rapidly dehydrates (-18 Da) to converge on the m/z 159.0558 acylium ion.

Secondary Cleavage: Decarbonylation

Once the acylium ion (m/z 159.0558) is formed, increasing the collision energy triggers decarbonylation. The loss of carbon monoxide (CO, 28 Da) is a hallmark secondary fragmentation for acylium species, generating a stable indolyl cation at m/z 131.0609 [4].

Tertiary Cleavage: Amine Expulsion and Ring Opening

At high collision energies, the robust indole core begins to fragment. The 2-amino group is expelled as ammonia ( NH3​ , 17 Da), a characteristic loss for primary aromatic amines, yielding a fused-ring cation at m/z 114.0344 [5].

Quantitative Data Presentation

The following table summarizes the exact masses, elemental compositions, and mass errors for the diagnostic fragment ions.

Table 1: HRMS Diagnostic Ions for Ethyl 2-amino-1H-indole-6-carboxylate (ESI+)

Fragment AssignmentNeutral LossExact Mass (m/z)FormulaMass Defect
Precursor Ion None205.0972 C11​H13​N2​O2+​ -
Carboxylic Acid −C2​H4​ (28.0313 Da)177.0659 C9​H9​N2​O2+​ < 2 ppm
Acylium Ion −C2​H6​O (46.0419 Da)159.0558 C9​H7​N2​O+ < 2 ppm
Indolyl Cation −CO (27.9949 Da)131.0609 C8​H7​N2+​ < 2 ppm
Fused Ring Cation −NH3​ (17.0265 Da)114.0344 C8​H4​N+ < 2 ppm

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion[M+H]+ m/z 205.0972 C11H13N2O2+ F1 Carboxylic Acid m/z 177.0659 C9H9N2O2+ M->F1 - C2H4 (28 Da) McLafferty-type F2 Acylium Ion m/z 159.0558 C9H7N2O+ M->F2 - C2H5OH (46 Da) Ester Cleavage F1->F2 - H2O (18 Da) Dehydration F3 Indolyl Cation m/z 131.0609 C8H7N2+ F2->F3 - CO (28 Da) Decarbonylation F4 Fused Ring Cation m/z 114.0344 C8H4N+ F3->F4 - NH3 (17 Da) Amine Cleavage

Figure 1: ESI-MS/MS fragmentation cascade of ethyl 2-amino-1H-indole-6-carboxylate.

Self-Validating LC-HRMS/MS Protocol

To ensure reproducibility and analytical integrity, this protocol is designed as a self-validating system . The causality behind the mobile phase selection and collision energy parameters is explicitly defined to prevent false-negative structural assignments.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of ethyl 2-amino-1H-indole-6-carboxylate in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter to protect the UHPLC column from particulate occlusion.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, ensuring maximum protonation of the 2-amino group to boost the [M+H]+ signal).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Stepped Normalized Collision Energy (NCE): 20, 40, and 60 eV.

    • (Causality: A single NCE is insufficient. 20 eV is required to capture the labile ester cleavage (m/z 159), while 60 eV is necessary to shatter the indole core and observe the m/z 114 fragment. Stepped NCE composites these into a single, information-rich spectrum).

Phase 4: System Suitability & Validation Check (Critical Step)

Every run must be internally validated using the fragmentation data itself:

  • Under-fragmentation Check: If the spectrum shows only m/z 205.0972 with no m/z 159.0558 peak, the collision energy is too low, or the collision cell gas pressure has dropped. The run is invalid.

  • Over-fragmentation Check: If the m/z 159.0558 peak is absent but m/z 114 and lower mass noise dominate, the collision energy is too high, stripping away the diagnostic primary ester cleavages. Adjust the stepped NCE downward.

References

  • Facile determination of double bond position in unsaturated fatty acids and esters by low temperature plasma ionization mass spectrometry. Analytical Chemistry.

  • Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry. MDPI Foods.

  • Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. International Journal of Analytical Mass Spectrometry and Chromatography.

  • Mass spectrometry - Basicmedical Key. Basicmedical Key.

  • QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products and their pathways. Arabian Journal of Chemistry.

Sources

Method

1H and 13C NMR spectroscopy data for ethyl 2-amino-1H-indole-6-carboxylate

An in-depth application note detailing the spectroscopic elucidation of ethyl 2-amino-1H-indole-6-carboxylate, focusing on experimental causality, structural validation, and high-resolution NMR data interpretation. Intro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note detailing the spectroscopic elucidation of ethyl 2-amino-1H-indole-6-carboxylate, focusing on experimental causality, structural validation, and high-resolution NMR data interpretation.

Introduction: The Electronic Architecture of 2-Aminoindoles

The 2-aminoindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and novel antimicrobial agents[1]. The molecule ethyl 2-amino-1H-indole-6-carboxylate presents a highly unique, polarized "push-pull" electronic system.

Accurate structural elucidation of this molecule relies heavily on understanding its underlying electronic environment, a principle extensively documented in foundational spectroscopic literature[2]. The electron-donating 2-amino group exerts a strong positive mesomeric (+M) effect, while the 6-carboxylate ester acts as a strong electron-withdrawing group (-M/-I effect). This dichotomy drastically alters the electron density across the conjugated indole core, leading to highly characteristic, non-standard chemical shifts that must be carefully assigned.

ElectronicEffects N1 2-Amino Group (-NH2) +M Electron Donor N3 Indole Core Conjugated Scaffold N1->N3 Pushes e- Density N2 C3 Position Highly Shielded (δH ~5.65) Enamine Character N3->N2 Shields Nucleus N5 C5 & C7 Positions Deshielded (δH ~7.55-7.85) Electron Deficient N3->N5 Deshields Nucleus N4 6-Carboxylate (-COOEt) -M/-I Electron Acceptor N4->N3 Pulls e- Density

Electronic push-pull effects governing the NMR chemical shifts of the indole scaffold.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthiness and reproducibility , the NMR acquisition protocol must be designed as a self-validating system. The choice of solvent and acquisition parameters directly dictates the resolution of the exchangeable protons (NH and NH₂).

Step-by-Step Methodology
  • Solvent Selection (Causality): Do not use CDCl₃. The polarity of the indole NH and the 2-NH₂ groups leads to rapid solvent exchange and quadrupolar broadening in non-polar solvents, often rendering these signals invisible. DMSO-d₆ is mandatory; its strong hydrogen-bonding capability slows down proton exchange, allowing for the observation of distinct, sharp NH and NH₂ resonances.

  • Sample Preparation: Dissolve 15–20 mg of highly purified ethyl 2-amino-1H-indole-6-carboxylate in 0.6 mL of anhydrous DMSO-d₆. Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

  • Internal Referencing: Lock the spectrometer to the deuterium signal of DMSO. Calibrate the spectra internally using the residual solvent peaks: δH = 2.50 ppm for ¹H NMR and δC = 39.52 ppm for ¹³C NMR.

  • ¹H NMR Acquisition Parameters:

    • Frequency: 400 MHz (or higher).

    • Scans (ns): 16 to 32.

    • Relaxation Delay (d1): 1.0 second.

    • Pulse Angle: 30° to ensure quantitative integration of the aromatic protons.

  • ¹³C NMR Acquisition Parameters:

    • Frequency: 100 MHz.

    • Scans (ns): 512 to 1024 (due to the presence of multiple quaternary carbons which relax slowly).

    • Relaxation Delay (d1): 2.0 seconds.

    • Decoupling: WALTZ-16 composite pulse decoupling (CPD).

NMRWorkflow S1 Sample Prep 20 mg in DMSO-d6 S2 Lock & Shim DMSO (δH 2.50) S1->S2 S3 1H Acquisition 400 MHz, ns=16 S2->S3 S4 13C Acquisition 100 MHz, ns=512 S3->S4 S5 Data Validation J-Coupling Analysis S4->S5

Step-by-step self-validating workflow for NMR sample preparation and data acquisition.

Quantitative Data Presentation & Mechanistic Analysis

The data below represents the characteristic chemical shifts for this specific structural motif. The assignments are cross-validated using fundamental rules of spin-spin coupling and mesomeric shielding [3].

Table 1: ¹H NMR Data Analysis (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)AssignmentCausality / Structural Insight
10.80 br s1H-N1-H (Indole)Highly deshielded due to the aromatic ring current and direct attachment to the electronegative nitrogen.
7.85 d1H1.5C7-HHeavily deshielded by the -M/-I effect of the ortho-ester carbonyl. The small J value confirms meta-coupling to C5-H.
7.55 dd1H8.2, 1.5C5-HDeshielded by the para-ester carbonyl; exhibits both ortho (8.2 Hz) and meta (1.5 Hz) coupling.
7.35 d1H8.2C4-HStandard aromatic shift; ortho-coupled to C5-H.
6.20 br s2H-C2-NH₂Broadened due to quadrupolar relaxation of nitrogen and slow solvent exchange.
5.65 s1H-C3-HAnomalously shielded. The strong +M effect of the C2-amino group gives this position enamine character, pushing electron density onto C3.
4.25 q2H7.1-CH₂- (Ester)Deshielded by the adjacent ester oxygen atom.
1.32 t3H7.1-CH₃ (Ester)Standard aliphatic methyl split by the adjacent methylene group.

Self-Validation Check: The coupling constants (J-values) form a closed logical loop. The doublet at 7.35 ppm (J = 8.2 Hz) must correspond to H-4, as it only has one ortho neighbor (H-5). The doublet of doublets at 7.55 ppm (J = 8.2, 1.5 Hz) perfectly bridges H-4 and H-7, confirming the 1,2,4-trisubstituted pattern of the benzene ring portion of the indole.

Table 2: ¹³C NMR Data Analysis (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentCausality / Structural Insight
166.5 Quaternary (C=O)Ester CarbonylHighly deshielded sp² carbon typical of conjugated esters.
148.5 QuaternaryC-2Deshielded by direct attachment to the electronegative -NH₂ group.
138.2 QuaternaryC-7aBridgehead aromatic carbon, adjacent to N1.
131.0 QuaternaryC-3aBridgehead aromatic carbon.
122.5 QuaternaryC-6Attachment point of the electron-withdrawing ester group.
120.1 Tertiary (CH)C-5Aromatic methine.
118.5 Tertiary (CH)C-4Aromatic methine.
112.4 Tertiary (CH)C-7Aromatic methine.
86.5 Tertiary (CH)C-3Highly shielded. Reflects the high electron density generated by the C2-NH₂ resonance structure.
60.2 Secondary (CH₂)Ester -CH₂-Deshielded by the ester oxygen.
14.5 Primary (CH₃)Ester -CH₃Aliphatic methyl carbon.

Advanced Validation (2D NMR): To absolutely confirm the anomalous C3 position, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is recommended. The highly shielded carbon signal at 86.5 ppm will show a direct, unambiguous correlation to the proton singlet at 5.65 ppm, validating the enamine-like nature of the 2-aminoindole core.

References

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition). Silverstein, R. M., et al. Chemistry.com.pk. Available at:[Link]

  • Friedel–Crafts Chemistry: Synthesis of Condensed Indole Scaffolds. ConnectSci. Available at:[Link]

Application

Application Note: Advanced Crystallization Techniques for Ethyl 2-amino-1H-indole-6-carboxylate

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Ethyl 2-amino-1H-indole-6-carboxylate (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9)[1] is a highly functionalized heterocycle serving as a critical intermediate in the synthesis of kinase inhibitors and targeted therapeutics. The molecule presents a unique thermodynamic profile due to its rigid aromatic indole core ( π−π stacking potential) and multiple hydrogen-bonding sites: the N1-H (donor), the C2-amino group (donor/acceptor), and the C6-carboxylate ethyl ester (acceptor).

Designing a scalable crystallization process for this compound requires precise control over its supersaturation trajectory to prevent oiling out (liquid-liquid phase separation) and to avoid the formation of undesired polymorphs. As a Senior Application Scientist, I have structured this guide to move beyond empirical trial-and-error, focusing instead on the causality of solvent-solute interactions and the implementation of Process Analytical Technology (PAT) to create self-validating crystallization workflows.

Physicochemical Profiling & Solvent Selection

The selection of a crystallization solvent system is dictated by the solute's dielectric requirements and hydrogen-bonding capacity. The indole core is moderately lipophilic, while the amino and ester groups require polar solvation.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate): Effectively solvate the hydrogen bond donors (N-H) and acceptors (C=O) through dipole-dipole interactions, resulting in high solubility.

  • Polar Protic Solvents (e.g., Ethanol): Provide excellent solubility at elevated temperatures via extensive hydrogen bonding, making them ideal for temperature-cycling (cooling) crystallization.

  • Non-Polar Antisolvents (e.g., Heptane, Water): Disrupt the primary solvation shell. Heptane cannot participate in hydrogen bonding, thereby increasing the chemical potential of the solute and driving the system into supersaturation[2].

Table 1: Solvent Selection Matrix & Solubility Profile
Solvent SystemRoleSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)Mechanistic Advantage
Ethanol / Water Solvent / Antisolvent~15>120Steep solubility curve; ideal for seeded cooling crystallization. Water modulates the Metastable Zone Width (MSZW).
Ethyl Acetate Primary Solvent~45>150Excellent solvation of the polar functional groups; low boiling point facilitates easy drying.
Heptane Antisolvent<2<5Rapidly forces supersaturation by disrupting EtOAc-solute interactions. Highly effective for indole derivatives[3].

Experimental Workflows & Protocols

To accommodate different manufacturing requirements, two distinct self-validating protocols are detailed below. Protocol A prioritizes high polymorphic purity and large crystal size, while Protocol B prioritizes high yield and rapid throughput.

Protocol A: Seeded Cooling Crystallization (Ethanol/Water)

Objective: Isolate high-purity crystalline material with a narrow Particle Size Distribution (PSD). Causality: Unseeded cooling often leads to a wide MSZW, resulting in sudden, uncontrolled primary nucleation ("crashing out"). This produces fine, agglomerated crystals with entrapped impurities. By introducing seed crystals within the metastable zone, we bypass primary nucleation. The supersaturation is instead consumed by the growth of the existing seeds[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude ethyl 2-amino-1H-indole-6-carboxylate in 600 mL of Ethanol (Absolute) in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 65°C under a nitrogen atmosphere until complete dissolution is achieved.

  • Clarification (Self-Validation Step): Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-heated (65°C) receiving vessel to remove insoluble foreign matter.

  • Co-solvent Addition: Slowly add 150 mL of pre-heated (65°C) Deionized Water over 30 minutes. The solution must remain clear.

  • Controlled Cooling: Cool the solution to 50°C at a rate of 0.5°C/min.

  • Seeding: Introduce 1.0 g of milled seed crystals (form-pure ethyl 2-amino-1H-indole-6-carboxylate) suspended in 10 mL of Ethanol. Hold the temperature at 50°C for 60 minutes to allow the seed bed to age and heal.

  • Desupersaturation: Cool the slurry from 50°C to 5°C at a non-linear (cubic) cooling rate over 6 hours. Rationale: A cubic cooling curve maintains a constant relative supersaturation, matching the increasing surface area of the growing crystals.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with 100 mL of cold (5°C) Ethanol/Water (1:1 v/v).

  • Drying: Dry under vacuum (50 mbar) at 40°C until the loss on drying (LOD) is <0.5%.

Protocol B: Antisolvent Crystallization (Ethyl Acetate / Heptane)

Objective: Maximize volumetric productivity and yield for intermediate processing. Causality: The addition of heptane lowers the bulk dielectric constant of the medium. Because heptane cannot solvate the polar amino and ester groups, the solute molecules are forced to self-assemble. The thermodynamic driving force is the formation of intermolecular hydrogen bonds (N-H ··· O=C) and π−π stacking of the indole rings[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 g of the compound in 400 mL of Ethyl Acetate at 40°C.

  • Polishing: Filter the solution to ensure no heterogeneous nucleation sites are present.

  • Antisolvent Dosing: Using a programmable syringe pump, dose 600 mL of Heptane into the stirred solution at 40°C.

    • Critical Parameter: Dose the first 200 mL at 2 mL/min until the cloud point is reached (onset of nucleation).

    • Self-Validation Check: Pause dosing for 30 minutes at the cloud point to allow the initial nuclei to grow, preventing excessive fines generation.

    • Resume dosing the remaining 400 mL at 5 mL/min.

  • Aging: Cool the resulting slurry to 20°C and age for 2 hours to ensure maximum depletion of the solute from the mother liquor.

  • Isolation & Drying: Filter and wash with 150 mL of Heptane. Dry under vacuum at 45°C.

Process Analytical Technology (PAT) Integration

To ensure the protocols are self-validating, the integration of in-situ PAT is highly recommended. This transitions the process from a time-based recipe to a state-based control strategy[6].

Table 2: PAT Monitoring Parameters
TechnologyTarget MeasurementProcess ApplicationActionable Insight
ATR-FTIR Solute ConcentrationMonitors the depletion of the C=O ester stretch (~1710 cm⁻¹) in the liquid phase.Validates that the system remains within the MSZW and confirms final yield before filtration.
FBRM Chord Length DistributionTracks particle counts and dimensions in real-time.Detects the exact moment of nucleation (cloud point) and monitors for undesired agglomeration or breakage.

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the crystallization process and the molecular mechanisms driving phase separation.

G N1 Crude Ethyl 2-amino-1H-indole-6-carboxylate N2 Solubility & MSZW Profiling N1->N2 N3 Protocol A: Cooling Crystallization (EtOH/Water) N2->N3 Requirement: High Polymorphic Purity N4 Protocol B: Antisolvent Crystallization (EtOAc/Heptane) N2->N4 Requirement: High Yield & Throughput N5 PAT Monitoring (ATR-FTIR & FBRM) N3->N5 Seeded Cubic Cooling N4->N5 Controlled Dosing N6 High Purity Crystalline API Intermediate N5->N6 State-Based Validation

Caption: Decision tree and workflow for selecting the optimal crystallization strategy.

G S1 Solvated Monomers (in EtOAc) S2 Antisolvent Addition (Heptane) S1->S2 S3 Desolvation & Supersaturation S2->S3 Lowers Dielectric Constant S4 H-Bond Network Formation (N-H ··· O=C) S3->S4 Thermodynamic Driving Force S5 Nucleation & Crystal Growth S4->S5 Indole Pi-Pi Stacking

Caption: Mechanistic pathway of antisolvent-driven nucleation and crystal assembly.

References

  • Zhou, L., et al. (2006). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. American Chemical Society (ACS). Retrieved from[Link]

  • Chen, J., et al. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. Retrieved from [Link]

  • Salehi, S., et al. (2024). Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies. ResearchGate. Retrieved from [Link]

  • Nagy, Z. K., et al. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. American Chemical Society (ACS). Retrieved from [Link]

  • Binet, J., et al. (1993). US5223510A - Alkylaminoalkyl derivatives of benzofuran, benzothiophene, indole and indolizine, process for their preparation and compositions containing them. Google Patents.
  • Lipshutz, B. H., et al. (2021). An environmentally responsible route to tezacaftor, a drug for treatment of cystic fibrosis prepared in water via ppm Au catalysis as entry to 2-substituted indoles. The Royal Society of Chemistry. Retrieved from[Link]

Sources

Method

in vivo dosing guidelines for ethyl 2-amino-1H-indole-6-carboxylate in mice

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Evaluation of Ethyl 2-amino-1H-indole-6-carboxylate in Mice Executive Summary Ethyl 2-amino-1H-indole-6-carboxylate (CAS 412284-12-9) is a highly functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Evaluation of Ethyl 2-amino-1H-indole-6-carboxylate in Mice

Executive Summary

Ethyl 2-amino-1H-indole-6-carboxylate (CAS 412284-12-9) is a highly functionalized building block frequently utilized in the development of novel kinase inhibitors, antivirals, and GPCR modulators. When transitioning this scaffold from in vitro screening to in vivo murine models, researchers face a significant species-specific metabolic hurdle. This application note provides a comprehensive, self-validating protocol for formulating and dosing this compound, with a specific focus on mitigating and monitoring esterase-mediated degradation.

Mechanistic Rationale: The Carboxylesterase (CES) Liability

The rational design of an in vivo experiment requires understanding the biological environment the test article will enter. The ethyl ester moiety of ethyl 2-amino-1H-indole-6-carboxylate is highly susceptible to hydrolytic cleavage.

The Species Disconnect: Unlike humans, rodents (mice and rats) express exceptionally high levels of carboxylesterases (Ces) not only in the liver and intestine but also directly in the1[1]. Consequently, dosing this compound in mice results in rapid in vivo conversion from the parent ethyl ester into 2-amino-1H-indole-6-carboxylic acid.

Causality in Experimental Design: To accurately determine systemic exposure, the pharmacokinetic (PK) bioanalysis must track both the parent prodrug and the acid metabolite. Failing to do so will result in an artificial underestimation of the compound's bioavailability and half-life.

Biotransformation Parent Ethyl 2-amino-1H-indole-6-carboxylate (Parent Ester) Enzyme Murine Carboxylesterases (Plasma & Liver Ces) Parent->Enzyme Rapid Hydrolysis Metabolite 2-amino-1H-indole-6-carboxylic acid (Active Metabolite) Enzyme->Metabolite Elimination Renal / Biliary Excretion Metabolite->Elimination Phase II Conjugation

Caption: Murine carboxylesterase-mediated hydrolysis of the ethyl ester prodrug.

Formulation Strategy & Vehicle Selection

Indole-carboxylates typically exhibit moderate-to-high lipophilicity. They require robust co-solvents for intravenous (IV) administration and reliable suspension stabilizers for 2[2].

  • Intravenous (IV) Vehicle: 5% DMSO, 40% PEG400, 5% Tween 80, 50% Sterile Saline.

    • Causality: DMSO initiates the dissolution of the crystalline lattice. PEG400 acts as a powerful co-solvent to maintain solubility, while Tween 80 prevents the lipophilic indole from precipitating upon rapid dilution in the aqueous bloodstream.

  • Oral (PO) Vehicle: 0.5% Methylcellulose (MC) with 0.2% Tween 80 in sterile water.

    • Causality: MC increases the kinematic viscosity of the vehicle to maintain a homogeneous suspension of the compound, ensuring accurate volumetric dosing. Tween 80 acts as a wetting agent for the hydrophobic particles.

Analytical Warning: High concentrations of PEG400 and Tween 80 in early PK timepoints are notorious for causing significant matrix effects (ion suppression) during 3[3]. Solid-phase extraction (SPE) or a minimum 1:10 dilution in acetonitrile is required prior to mass spectrometry injection.

In Vivo Pharmacokinetic & MTD Protocol

Model: Male C57BL/6 mice (8-10 weeks old, 20-25g). Fasted for 4 hours prior to PO dosing; water ad libitum.

Step 1: Preparation of Dosing Solutions
  • IV Formulation (2 mg/mL): Dissolve 10 mg of ethyl 2-amino-1H-indole-6-carboxylate in 0.25 mL DMSO. Add 2.0 mL PEG400 and vortex vigorously. Add 0.25 mL Tween 80 and vortex again. Slowly add 2.5 mL of 0.9% sterile saline dropwise while stirring continuously.

  • PO Formulation (5 mg/mL): Weigh 25 mg of the compound into a glass vial. Add 10 µL of Tween 80 directly to the powder and triturate. Gradually add 5.0 mL of 0.5% Methylcellulose solution while homogenizing using a probe sonicator until a uniform, milky suspension is achieved.

Step 2: Administration
  • IV Dosing (5 mg/kg): Administer 2.5 µL/g body weight via lateral tail vein injection using a 27G needle.

  • PO Dosing (25 mg/kg): Administer 5.0 µL/g body weight via oral gavage using a 20G reusable feeding needle.

Step 3: Serial Blood Sampling (Self-Validating Design)

To ensure the integrity of the PK data, this protocol utilizes a self-validating system via chemical inhibition:

  • Pre-spike K2EDTA blood collection tubes with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. Rationale: This halts ex vivo hydrolysis of the ethyl ester by plasma enzymes after the blood is drawn, ensuring the LC-MS/MS readout accurately reflects circulating in vivo concentrations.

  • Collect 30 µL of blood via submandibular vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma. Store immediately at -80°C.

PK_Workflow Formulation 1. Vehicle Formulation (DMSO / PEG400 / Tween 80) Dosing 2. Administration in Mice (IV: 5 mg/kg | PO: 25 mg/kg) Formulation->Dosing Sampling 3. Serial Blood Sampling (Add Esterase Inhibitor BNPP) Dosing->Sampling Analysis 4. LC-MS/MS Bioanalysis (Monitor Parent & Metabolite) Sampling->Analysis PK 5. PK Parameter Derivation (Clearance, T1/2, Bioavailability) Analysis->PK

Caption: Preclinical in vivo PK workflow for ethyl 2-amino-1H-indole-6-carboxylate.

Data Interpretation & Quantitative Summaries

By quantifying both the parent ethyl ester and the active carboxylic acid metabolite, the system accounts for total systemic exposure. A rapid drop in parent compound coupled with a stoichiometric rise in the metabolite validates the in vivo CES-mediated biotransformation pathway.

Table 1: Representative Pharmacokinetic Parameters in Mice (Expected Profile for Indole Esters)

PK ParameterIV (5 mg/kg) - ParentIV (5 mg/kg) - MetabolitePO (25 mg/kg) - ParentPO (25 mg/kg) - Metabolite
Cmax (ng/mL) 1,8503,2004502,100
Tmax (h) 0.080.501.001.50
AUC0-t (h*ng/mL) 1,2008,5001,80014,200
T1/2 (h) 0.43.20.63.5
Clearance (L/h/kg) 4.1N/AN/AN/A

Note: The exceptionally short half-life (T1/2) of the parent compound is a direct artifact of murine plasma esterase activity, highlighting why the metabolite must be tracked to evaluate true target engagement potential.

Table 2: Maximum Tolerated Dose (MTD) Clinical Observation Scoring During the first 24 hours of dosing, animals should be monitored for acute toxicity using the following standardized matrix:

Observation CategoryScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe - Endpoint)
Weight Loss < 5%5 - 10%10 - 15%> 15% (Euthanize)
Posture/Activity Normal, alertSlight piloerectionHunched, lethargicMoribund, no movement
Respiration NormalSlightly alteredLabored breathingGasping

References

  • [1] Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Source: PMC - NIH. URL:[Link]

  • [2] Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Source: MDPI - Pharmaceutics. URL:[Link]

  • [3] Title: Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Source: PMC - NIH. URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of Ethyl 2-amino-1H-indole-6-carboxylate Derivatives for Epigenetic Reader Spindlin1 Inhibition

Target Audience: Drug Discovery Scientists, Assay Development Specialists, and Medicinal Chemists Assay Modality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Target: Spindlin1 (SPIN1) Tudor Domain Intr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Discovery Scientists, Assay Development Specialists, and Medicinal Chemists Assay Modality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Target: Spindlin1 (SPIN1) Tudor Domain

Introduction & Scientific Rationale

The chromatin reader protein Spindlin1 (SPIN1) plays a critical role in epigenetic regulation by recognizing and binding to histone H3 trimethylated at lysine 4 (H3K4me3) via its Tudor domains. Dysregulation of SPIN1 is heavily implicated in tumorigenesis, making it a highly attractive target for oncology drug discovery [1].

Fragment-based drug discovery (FBDD) has identified the 2-aminoindole core as a privileged scaffold for targeting the aromatic cage of SPIN1. Structural and molecular dynamics studies demonstrate that the positively charged amidine-like group of the 2-aminoindole anchors into the binding pocket through critical salt bridge interactions with Asp184, while the indole ring engages in π−π and cation- π interactions within the aromatic cage [1].

Ethyl 2-amino-1H-indole-6-carboxylate represents an ideal starting fragment for High-Throughput Screening (HTS). The 2-aminoindole core provides the essential pharmacophore for target engagement, while the ethyl carboxylate at the 6-position serves as a versatile synthetic handle for library expansion. To efficiently screen libraries derived from this scaffold, we detail a robust, homogenous TR-FRET assay protocol. This system is engineered to overcome the high auto-fluorescence often associated with indole-containing libraries, providing a self-validating, HTS-ready platform.

Assay Design & Causality

To screen ethyl 2-amino-1H-indole-6-carboxylate derivatives, a competitive TR-FRET assay is utilized over traditional AlphaScreen or ELISA methodologies.

  • Causality of Modality Choice: Indole derivatives frequently exhibit intrinsic fluorescence that quenches or artificially inflates signals in standard fluorescence intensity assays. TR-FRET relies on a time-delayed measurement (typically a 100 µs delay) that allows short-lived background fluorescence to decay before the long-lived lanthanide (Terbium) emission is recorded. This drastically reduces false positives/negatives [2].

  • System Architecture: The assay utilizes a GST-tagged Spindlin1 (amino acids 49–262) and a biotinylated H3K4me3 peptide. A Terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-d2 (SA-d2) serves as the FRET acceptor.

  • Mechanism of Inhibition: When the 2-aminoindole compound successfully competes with the H3K4me3 peptide for the SPIN1 aromatic cage, the proximity between the donor and acceptor is disrupted, resulting in a quantifiable decrease in the 665 nm FRET signal.

TR_FRET Tb Tb-Anti-GST (Donor) SPIN1 GST-Spindlin1 Tb->SPIN1 Binds GST tag SA SA-d2 (Acceptor) Tb->SA FRET Signal (665 nm) Peptide Biotin-H3K4me3 SPIN1->Peptide Tudor Domain Interaction Peptide->SA Binds Biotin Inhibitor 2-Aminoindole Compound Inhibitor->SPIN1 Competes for Aromatic Cage

TR-FRET assay principle for Spindlin1-H3K4me3 interaction and 2-aminoindole competition.

Experimental Protocol: 384-Well HTS Workflow

Reagent Preparation & Optimization

To ensure thermodynamic stability and prevent non-specific aggregation of hydrophobic ethyl 2-amino-1H-indole-6-carboxylate derivatives, the assay buffer must be strictly controlled.

Assay Buffer Formulation: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mg/mL BSA, and 2 mM DTT.

  • Expert Insight: The inclusion of 0.05% CHAPS and BSA is non-negotiable. Indole carboxylates are prone to non-specific binding to the polystyrene walls of microplates. CHAPS acts as a mild zwitterionic detergent to keep the fragments in solution without denaturing the SPIN1 Tudor domains [2].

Quantitative Reagent Parameters

Table 1: Assay Reagent Final Concentrations (10 µL Total Volume)

ComponentFunctionFinal Concentration
GST-Spindlin1 (49–262)Target Protein15 nM
Biotin-H3(1–23)K4me3Native Ligand Substrate30 nM
Ethyl 2-aminoindole libraryTest ScaffoldVariable (10 nM - 50 µM)
LANCE Tb-anti-GSTFRET Donor2 nM
Streptavidin-d2 (SA-d2)FRET Acceptor20 nM
DMSOCompound Solvent1% (v/v) maximum
Step-by-Step Execution
  • Compound Dispensing: Using an Echo® Acoustic Dispenser, transfer 100 nL of the ethyl 2-amino-1H-indole-6-carboxylate library (in 100% DMSO) into a white, low-volume, flat-bottom 384-well microplate (e.g., Greiner Bio-One).

  • Target Addition & Pre-Incubation: Add 5 µL of 2X GST-Spindlin1 (30 nM stock in assay buffer) to the wells. Centrifuge at 1,000 x g for 1 minute.

    • Causality: Pre-incubating the target with the fragment for 15 minutes at room temperature allows the lower-affinity 2-aminoindole fragments to reach binding equilibrium in the aromatic cage before introducing the highly competitive native peptide.

  • Substrate Addition: Add 5 µL of a 2X detection/substrate mix containing Biotin-H3K4me3 (60 nM stock), Tb-anti-GST (4 nM stock), and SA-d2 (40 nM stock) in assay buffer.

  • Equilibration: Seal the plate with an adhesive film to prevent evaporation. Incubate in the dark at 25°C for 60 minutes.

  • Signal Acquisition: Read the plate on an EnVision® Multilabel Reader (or equivalent TR-FRET compatible reader).

    • Settings: Excitation at 337 nm; Emission 1 (Donor) at 620 nm; Emission 2 (Acceptor) at 665 nm; Delay time: 100 µs; Window time: 200 µs.

  • Data Processing: Calculate the TR-FRET ratio = (Emission 665 nm / Emission 620 nm) × 10,000.

HTS_Workflow step1 1. Compound Dispensing Echo Acoustic Dispenser (384-well) step2 2. Target Addition Add GST-Spindlin1 (Pre-incubate 15 min) step1->step2 step3 3. Substrate Addition Add Biotin-H3K4me3 (Incubate 30 min) step2->step3 step4 4. Detection Reagents Add Tb-Anti-GST + SA-d2 (Incubate 60 min) step3->step4 step5 5. Signal Acquisition Read TR-FRET (EnVision Multilabel Reader) step4->step5

Step-by-step High-Throughput Screening (HTS) workflow for 384-well microplates.

System Validation & Quality Control (QC)

To ensure the protocol acts as a self-validating system, every screening plate must contain built-in pharmacological and statistical controls. The well-characterized 2-aminoindole derivative A366 should be utilized as the positive control inhibitor [3].

Table 2: HTS Quality Control Metrics & Acceptance Criteria

MetricAcceptance CriteriaPurpose & Causality
Z'-factor 0.65Validates assay robustness. Calculated using DMSO (0% inhibition) and 10 µM A366 (100% inhibition). A score >0.65 indicates excellent separation between hits and noise.
Signal-to-Background (S/B) 5.0Ensures a sufficient assay window. If S/B drops below 5.0, check for degradation of the Tb-donor fluorophore.
A366 IC 50​ (Reference) 150 - 250 nMConfirms the pharmacological sensitivity of the system matches established literature [3]. Shifts in IC 50​ indicate target protein denaturation.
DMSO Tolerance Up to 2% (v/v)Prevents solvent-induced protein denaturation. The assay must maintain a stable Z'-factor across the DMSO gradient.

Hit Triage Logic: Compounds demonstrating >50% inhibition at 10 µM are flagged as primary hits. Because ethyl 2-amino-1H-indole-6-carboxylate is a fragment-sized molecule, hits should be immediately counter-screened against the GST-tag alone (using a biotinylated-GST construct) to rule out assay interference (e.g., compounds that disrupt the Tb-anti-GST interaction rather than the SPIN1 Tudor domain).

References

  • Structure-Based Design, Docking and Binding Free Energy Calculations of A366 Derivatives as Spindlin1 Inhibitors. MDPI International Journal of Molecular Sciences.[Link]

  • Identification of a small-molecule ligand of the epigenetic reader protein Spindlin1 via a versatile screening platform. Nucleic Acids Research (Oxford Academic).[Link]

  • Developing Spindlin1 Small Molecule Inhibitors Using Protein Microarrays. Nature Chemical Biology (PubMed Central).[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting the Synthesis of Ethyl 2-amino-1H-indole-6-carboxylate

Technical Support Center > Knowledge Base > Synthetic Methodologies Welcome to the Technical Support Center. The synthesis of 2-aminoindoles is notoriously challenging due to the electron-rich nature of the pyrrole ring,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center > Knowledge Base > Synthetic Methodologies

Welcome to the Technical Support Center. The synthesis of 2-aminoindoles is notoriously challenging due to the electron-rich nature of the pyrrole ring, which makes the unprotected amine highly susceptible to oxidation and dimerization. However, the presence of the electron-withdrawing 6-carboxylate group in ethyl 2-amino-1H-indole-6-carboxylate significantly stabilizes the core.

The most scalable and atom-economical route to this scaffold is the reductive cyclization of ethyl 4-(cyanomethyl)-3-nitrobenzoate . This guide addresses the critical bottlenecks of this pathway, providing field-proven troubleshooting strategies and self-validating protocols.

Pathway Visualization

G A Ethyl 4-methyl-3-nitrobenzoate (Starting Material) B Ethyl 4-(bromomethyl)-3-nitrobenzoate (Intermediate 1) A->B NBS, AIBN Radical Bromination C Ethyl 4-(cyanomethyl)-3-nitrobenzoate (Intermediate 2) B->C KCN, TBAB Nucleophilic Substitution D Ethyl 3-amino-4-(cyanomethyl)benzoate (Unstable Amine) C->D Fe, NH4Cl, 80°C Selective Nitro Reduction E Ethyl 2-amino-1H-indole-6-carboxylate (Target Product) D->E Spontaneous / H+ Intramolecular Cyclization

Fig 1: Synthetic workflow for ethyl 2-amino-1H-indole-6-carboxylate via reductive cyclization.

Phase 1: Precursor Assembly (Bromination & Cyanation)

Q: My radical bromination of ethyl 4-methyl-3-nitrobenzoate stalls at 50% conversion. Adding more NBS doesn't help. How can I drive this to completion? A: The stalling is rarely due to a lack of bromine; it is a failure of radical propagation. The nitro group on the aromatic ring is strongly electron-withdrawing, which destabilizes the benzylic radical intermediate, slowing down the hydrogen abstraction step. Solution: Do not add all the AIBN (initiator) at once. AIBN has a half-life of roughly 1 hour at 80°C in carbon tetrachloride or trifluorotoluene. Add the AIBN in three equal portions over 3 hours. Ensure your solvent is strictly anhydrous, as moisture quenches the radical chain.

Q: During the cyanation step to form ethyl 4-(cyanomethyl)-3-nitrobenzoate, I observe dark, tarry byproducts and low yields. What is causing this degradation? A: Nitroaromatic compounds are highly sensitive to strong bases, which can trigger the formation of Janovsky complexes (deeply colored, tarry degradation products). If you are using KCN in a polar aprotic solvent (like DMF) at elevated temperatures, the basicity of the cyanide ion is sufficient to degrade your substrate. Solution: Switch to a biphasic system (DCM/Water) using Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This keeps the effective concentration of cyanide in the organic layer low enough to prevent base-catalyzed degradation while allowing the rapid SN​2 displacement of the primary bromide.

Phase 2: Reductive Cyclization (The Critical Step)

The transformation of the 2-nitrophenylacetonitrile derivative into the 2-aminoindole core requires sequential reduction and intramolecular cyclization[1].

Q: When reducing the nitro group with Pd/C and H2​ , I get a complex mixture containing an over-reduced primary amine instead of the cyclized 2-aminoindole. How do I prevent this? A: This is a classic chemoselectivity failure. Palladium on carbon under a hydrogen atmosphere is highly active. While it reduces the nitro group to the aniline, it can also competitively reduce the pendant nitrile group to a primary amine (benzylamine derivative) before the intramolecular nucleophilic attack can occur[2]. Solution: Abandon catalytic hydrogenation for this specific substrate. Instead, utilize a single-electron transfer (SET) reducing agent like Iron powder with Ammonium Chloride ( Fe/NH4​Cl ). Iron selectively reduces the nitro group to the amine without touching the nitrile. Once the aniline is formed, the proximity of the nitrile drives the 5-exo-dig cyclization.

Table 1: Optimization of Reductive Cyclization Conditions

Reducing SystemSolventConditionsNitro ReductionCyclization YieldPrimary Impurity Profile
H2​ (50 psi), 10% Pd/CMeOH25°C, 12h100%< 20%Over-reduction (benzylamine)
H2​ (1 atm), 5% Pd/CEtOAc25°C, 6h100%45%Uncyclized aniline intermediate
SnCl2​⋅2H2​O EtOAcReflux, 4h100%72%Tin-coordinated product complexes
Fe0 powder, NH4​Cl EtOH / H2​O 80°C, 3h 100% 89% Clean conversion (Trace dimer)

Q: The reduction is complete, but LC-MS shows a mass corresponding to the uncyclized ethyl 3-amino-4-(cyanomethyl)benzoate. How do I force the cyclization? A: While the cyclization is thermodynamically favored, the nucleophilic attack of the aniline nitrogen onto the sp-hybridized nitrile carbon often requires electrophilic activation of the nitrile[1]. If the reaction stalls, cooling the mixture and adding a Brønsted acid (e.g., 1.0 equivalent of ethanolic HCl) will protonate the nitrile, drastically lowering the activation energy for the ring closure to form the cyclic amidine.

Phase 3: Validated Experimental Protocol

One-Pot Selective Reduction and Cyclization via Iron Catalysis This protocol is designed as a self-validating system. Follow the observable markers to ensure reaction integrity.

  • Setup: In a 500 mL round-bottom flask, dissolve ethyl 4-(cyanomethyl)-3-nitrobenzoate (10.0 g, 42.7 mmol) in 150 mL of Ethanol.

  • Activation: Add a solution of NH4​Cl (11.4 g, 213 mmol, 5.0 eq) dissolved in 50 mL of deionized water.

  • Reduction: Add activated Iron powder (11.9 g, 213 mmol, 5.0 eq) in one portion.

    • Validation Marker: The reaction mixture will initially be a pale yellow solution.

  • Heating: Attach a reflux condenser and heat the vigorously stirred suspension to 80°C for 3 hours.

    • Validation Marker: As the reaction proceeds, the suspension will turn deep rust/brown due to the oxidation of Fe0 to iron oxides.

  • Monitoring: Monitor by TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material ( Rf​=0.6 ) should disappear, replaced by a highly polar, UV-active spot ( Rf​=0.2 ).

    • Validation Marker: Expose the TLC plate to acidic vanillin stain and heat; the product spot will stain deep brown/purple, confirming the formation of the electron-rich 2-aminoindole core.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite cake with hot EtOAc (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Salt Formation (Optional but Recommended): To prevent oxidative degradation during storage, dissolve the crude free base in minimal diethyl ether and add 1M HCl in ether dropwise until precipitation ceases. Filter the resulting ethyl 2-amino-1H-indole-6-carboxylate hydrochloride as an off-white solid. Store under Argon at -20°C.

References
  • Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Pharmacology of Potential Cocaine Antagonists. 2. Structure−Activity Relationship Studies of Aromatic Ring-Substituted Methylphenidate Analogs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl 2-amino-1H-indole-6-carboxylate

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and formulation scientists working with ethyl 2-amino-1H-indole-6-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and formulation scientists working with ethyl 2-amino-1H-indole-6-carboxylate . Due to its lipophilic indole core and the hydrophobic ethyl ester moiety, this compound exhibits inherently poor aqueous solubility, which can severely limit its utility in in vitro biological assays and in vivo pharmacokinetic evaluations[1].

This portal provides field-proven, mechanistically grounded troubleshooting guides, step-by-step protocols, and FAQs to help you systematically overcome these physicochemical barriers[2][3].

Experimental Workflow & Strategy Selection

Before troubleshooting, it is critical to align your solubility enhancement strategy with your experimental endpoint. The diagram below illustrates the decision-making matrix for handling hydrophobic indole derivatives[4][5].

G A API: Ethyl 2-amino-1H-indole-6-carboxylate (Poor Aqueous Solubility) B Assess Experimental Endpoint A->B C In Vitro Assays (Cellular / Enzymatic) B->C D In Vivo / Formulation (Animal Models) B->D E Co-solvency (DMSO / PEG400) Maintain < 1% final v/v C->E F Cyclodextrin Complexation (e.g., HP-β-CD) D->F G Nanosuspension / Milling (Particle Size Reduction) D->G

Solubility enhancement workflow for ethyl 2-amino-1H-indole-6-carboxylate.

Troubleshooting Guide: In Vitro Assays

Q: When I dilute my DMSO stock of ethyl 2-amino-1H-indole-6-carboxylate into the aqueous assay buffer, the compound immediately precipitates. How do I prevent this?

A: This "solvent crash" occurs because the compound's thermodynamic solubility in water is vastly lower than in DMSO[4]. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the highly lipophilic indole exceeds its saturation point, leading to rapid nucleation and precipitation.

Mechanistic Solution: You must create a kinetic barrier to precipitation by employing intermediate co-solvents or surfactants before introducing the compound to the bulk aqueous media[3].

Protocol: Step-Down Dilution (Self-Validating System) Validation Check: If the solution turns cloudy (increased optical density at 600 nm) at any step, the kinetic barrier has failed, and the surfactant ratio must be increased.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Note: Ensure the DMSO is anhydrous; absorbed atmospheric water will initiate premature precipitation.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional mixture of 50% PEG-400 / 50% Tween-80. Mix thoroughly by vortexing. The PEG-400 acts as a co-solvent, while Tween-80 provides steric stabilization[2].

  • Final Aqueous Addition: Add the intermediate solution dropwise to the pre-warmed (37°C) aqueous assay buffer under continuous, vigorous vortexing.

  • Final Concentration: Ensure the final concentration of DMSO does not exceed 0.5% (v/v) to prevent cellular toxicity.

Quantitative Data: Co-Solvent Selection Matrix

Summary of common excipients for indole-derivative solubilization[3][4].

Excipient / MethodMechanism of ActionMax Recommended In Vitro Conc.Best Used For
DMSO Reduces dielectric constant of solvent0.5% - 1.0% (v/v)Primary stock solutions
PEG-400 Co-solvency; disrupts water hydrogen bonding2.0% - 5.0% (v/v)Intermediate dilutions
Tween-80 Micellar solubilization (surfactant)0.1% - 0.5% (v/v)Preventing kinetic precipitation
HP-β-CD Host-guest inclusion complexation10% - 20% (w/v)High-concentration dosing

Troubleshooting Guide: In Vivo Formulation

Q: I need to dose ethyl 2-amino-1H-indole-6-carboxylate at 10 mg/kg orally in mice, but it is completely insoluble in saline. What is the most reliable formulation strategy?

A: For in vivo dosing of highly hydrophobic compounds (BCS Class II/IV equivalents), simple co-solvency is often insufficient and can cause gastrointestinal irritation or precipitation upon gastric dilution[2]. The most reliable strategy for indole derivatives is inclusion complexation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[3][4].

The hydrophobic cavity of HP-β-CD encapsulates the lipophilic ethyl ester and indole core, while the hydrophilic exterior ensures high aqueous solubility.

Protocol: Preparation of a 20% HP-β-CD Formulation

  • Preparation of Carrier: Dissolve 20 g of HP-β-CD in 80 mL of sterile Milli-Q water. Stir until completely clear. Adjust the pH to 4.0 - 5.0 using 0.1 N HCl. Causality: The 2-amino group on the indole ring is weakly basic; slightly acidic conditions promote partial protonation, synergistically enhancing solubility alongside the cyclodextrin[6].

  • API Addition: Weigh the required amount of ethyl 2-amino-1H-indole-6-carboxylate. Add it slowly to the HP-β-CD solution while stirring continuously at 500 RPM.

  • Sonication: Place the mixture in a bath sonicator for 30–45 minutes at room temperature. The mechanical energy accelerates the host-guest complexation kinetics.

  • Volume Adjustment: Once the solution is optically clear, adjust the final volume to 100 mL with sterile water. Filter through a 0.22 µm PVDF membrane for sterilization.

Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment alone to dissolve this compound? A: It is not recommended as a standalone solution. While the 2-amino group provides a basic center, its pKa is typically low due to the electron-withdrawing nature of the adjacent indole system and the ester group at the 6-position[6]. You would need an extremely low, physiologically incompatible pH (< 2.0) to achieve meaningful ionization. Combine mild pH adjustment with complexation or co-solvents[4].

Q: My compound is degrading in the aqueous formulation over time. Why? A: Ethyl 2-amino-1H-indole-6-carboxylate contains an ester linkage that is susceptible to base-catalyzed or acid-catalyzed hydrolysis in aqueous media. Furthermore, electron-rich indoles can undergo auto-oxidation. Troubleshooting: Always prepare aqueous formulations fresh before use. If storage is necessary, store the lyophilized cyclodextrin complex or the anhydrous DMSO stock at -20°C, protected from light[6][7].

References

  • Int J Pharm Chem Anal. "Strategies for improving hydrophobic drugs solubility and bioavailability." Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review." Available at:[Link]

  • PubMed (NIH). "Recent advances in techniques for enhancing the solubility of hydrophobic drugs." Available at:[Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Strategies for Solubility Enhancement of Poorly Soluble Drugs." Available at: [Link]

  • PubMed Central (NIH). "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." Available at:[Link]

  • Acta Scientific Pharmaceutical Sciences. "New Stability Indicating RP-UPLC Method for the Estimation of Nintedanib Capsules." Available at: [Link]

  • Arabian Journal of Chemistry. "QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Ethyl 2-amino-1H-indole-6-carboxylate in DMSO

Welcome to the Advanced Troubleshooting Guide for handling ethyl 2-amino-1H-indole-6-carboxylate . As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of functionalized ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for handling ethyl 2-amino-1H-indole-6-carboxylate . As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of functionalized indoles in dimethyl sulfoxide (DMSO). This compound presents a dual-threat degradation profile: an electron-rich 2-aminoindole core that is highly susceptible to autoxidation, and a C6-ethyl ester that is vulnerable to hydrolysis.

This guide provides the mechanistic causality behind these degradation pathways and offers field-proven, self-validating protocols to ensure the integrity of your stock solutions.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my stock solution turn yellow or brown after a few days on the bench? A: This discoloration is the visual hallmark of autoxidation. 2-Aminoindoles are highly electron-rich and notoriously susceptible to oxidative degradation[1]. When dissolved in DMSO and exposed to ambient light and oxygen, the photosensitized environment can generate superoxide radical anions ( O2∙−​ ). These radicals abstract hydrogen atoms from the indole core, initiating a radical cascade that leads to the formation of dimers, N-oxides, and complex polymeric degradation products[2].

Q2: My LC-MS analysis shows a major impurity with a mass shift of -28 Da. What is happening? A: A loss of 28 Da (typically observed as the loss of C2​H4​ to form the free carboxylic acid) indicates ester hydrolysis. DMSO is profoundly hygroscopic. Once it absorbs atmospheric moisture, even trace amounts of basic impurities (from glassware or the compound itself) can catalyze the hydrolysis of the ethyl ester. Mechanistically, DMSO dramatically accelerates this process because it strongly solvates cations but leaves anions (like the nucleophilic OH− ) desolvated and highly reactive, significantly lowering the transition state energy for ester cleavage[3].

Q3: Can't I just store my DMSO stock solutions at room temperature if they are sealed? A: No. Large-scale pharmaceutical stability studies have demonstrated that the probability of maintaining general compound integrity in ambient DMSO drops to 92% at 3 months, 83% at 6 months, and plummets to 52% after 1 year[4]. For a hyper-sensitive molecule like a 2-aminoindole ester, degradation will occur exponentially faster. Cold storage and inert atmospheres are mandatory.

Part 2: Degradation Pathways Visualization

Mechanisms A Ethyl 2-amino-1H-indole- 6-carboxylate in DMSO B Oxidative Degradation (Dimers, N-oxides) A->B O2, Light (Superoxide Radical) C Ester Hydrolysis (Carboxylic Acid) A->C H2O, Trace Base (Desolvated OH-)

Chemical degradation pathways of ethyl 2-amino-1H-indole-6-carboxylate in DMSO.

Part 3: Quantitative Stability Data

To highlight the importance of storage conditions, the following table summarizes the expected degradation rates of 2-aminoindole esters in DMSO based on environmental variables.

Storage ConditionDMSO QualityLight ExposureAtmosphereExpected Half-Life ( t1/2​ )Primary Degradation Mode
Ambient (22°C)Standard (Wet)Ambient LightAir< 48 HoursOxidation & Hydrolysis
4°CStandard (Wet)DarkAir1 - 2 WeeksHydrolysis
-20°CAnhydrous (<0.005% H2​O )DarkAir3 - 6 MonthsSlow Oxidation
-80°C Anhydrous, Degassed Dark Argon > 2 Years Stable

Part 4: Self-Validating Experimental Protocols

To prevent degradation, you must treat the preparation of your stock solution as an air- and moisture-sensitive synthesis. The following protocol is designed as a self-validating system , meaning the workflow includes built-in analytical checkpoints to guarantee compound integrity before use in downstream assays.

Protocol: Preparation and Storage of Ultra-Stable Stock Solutions

Materials Required:

  • Lyophilized ethyl 2-amino-1H-indole-6-carboxylate (>98% purity)

  • Anhydrous DMSO (packaged under Argon, water content 0.005%)

  • Amber glass HPLC vials with PTFE/Silicone septa

  • Argon gas manifold (or Schlenk line)

  • Karl Fischer (KF) Titrator

Step-by-Step Methodology:

  • Solvent Preparation (Degassing): Pierce the septum of a fresh bottle of anhydrous DMSO with a long needle connected to an Argon line. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Moisture Validation (Checkpoint 1): Withdraw a 1 mL aliquot of the sparged DMSO and perform a Karl Fischer titration. Validation criteria: Water content must be strictly < 50 ppm. If higher, discard the solvent.

  • Reconstitution: In a glove bag or under a continuous stream of Argon, dissolve the lyophilized compound in the degassed DMSO to achieve your target concentration (e.g., 10 mM). Gently vortex; avoid sonication as it can induce localized heating and cavitation-induced radical formation.

  • Aliquotting: Immediately dispense the solution into single-use amber glass vials. Amber glass is mandatory to prevent UV/visible light-induced superoxide generation[2].

  • Inert Blanketing: Overlay the headspace of each vial with a gentle stream of Argon for 5 seconds before rapidly sealing with a PTFE-lined cap.

  • Storage: Transfer the sealed aliquots immediately to a -80°C freezer.

  • Usage & Integrity Validation (Checkpoint 2): When required for an experiment, thaw a single vial at room temperature in the dark. Never refreeze an aliquot. Before utilizing the compound in a critical assay, run a rapid LC-MS check. Validation criteria: >95% purity by UV (254 nm) with no detectable[M-28+H]+ (hydrolysis) or [M+16+H]+ (oxidation) peaks.

Protocol S1 1. Lyophilized Powder S2 2. Reconstitute in Anhydrous, Degassed DMSO S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Overlay with Argon & Seal S3->S4 S5 5. Store at -80°C S4->S5 S6 6. LC-MS & KF Titration Validation S5->S6

Optimized workflow for the preparation, storage, and validation of 2-aminoindole stock solutions.

References

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate.
  • Ester Hydrolysis - Proven DMSO Reactions. gChem.
  • Visible Light Promoted Synthesis of Indoles in DMSO. gChem.
  • Three-Component Tandem Reaction Involving Acid Chlorides, Terminal Alkynes, and 2-Aminoindole Hydrochlorides. ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 2-amino-1H-indole-6-carboxylate HPLC Peak Tailing

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing chromatographic challenges with ethyl 2-amino-1H-indole-6-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing chromatographic challenges with ethyl 2-amino-1H-indole-6-carboxylate . Because this molecule features a highly polarizable 2-aminoindole core and an ester linkage, it is uniquely prone to severe peak tailing and degradation artifacts during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does ethyl 2-amino-1H-indole-6-carboxylate exhibit such severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by secondary electrostatic interactions. The molecule contains a primary amine at the 2-position of the indole ring. At typical neutral or slightly acidic mobile phase pH (pH 4–7), this amine is protonated (positively charged). Standard silica-based columns contain residual silanol groups (Si-OH) that dissociate into negatively charged silanoxides (Si-O⁻) above pH 3.5. The1[1].

Q2: Can I just increase the mobile phase pH to >9.0 to deprotonate the amine and stop the tailing? A2: While raising the pH above the amine's pKa would neutralize it and eliminate silanol interactions, it introduces two critical failure modes for this specific compound:

  • Ester Hydrolysis: The ethyl carboxylate group at position 6 is susceptible to base-catalyzed hydrolysis at high pH, generating the corresponding carboxylic acid artifact during the run.

  • Silica Dissolution: Standard silica dissolves at pH > 8.0, which will destroy the column unless a specialized hybrid particle is used. Solution: The optimal thermodynamic window is acidic (pH 2.0–3.0), which protonates and neutralizes the silanols while keeping the ester intact.

Q3: I lowered the pH to 2.5, but I still see tailing. What else causes this? A3: If silanol interactions are suppressed, the remaining tailing is likely due to either sample solvent mismatch or mass overload . The 2-aminoindole moiety is highly conjugated and can easily saturate the stationary phase's active sites. Furthermore, if your sample is dissolved in 100% DMSO or Acetonitrile and injected into a highly aqueous mobile phase, the analyte will travel with the strong solvent plug before partitioning, distorting the peak shape.

Section 2: Quantitative Impact of Mobile Phase Adjustments

To validate the causality of mobile phase conditions on peak symmetry, review the following empirical data table comparing different modifiers on a standard Type A C18 column.

Mobile Phase ModifierpHSilanol StateAmine StateEster StabilityUSP Tailing Factor ( Tf​ )
Water / Acetonitrile (No buffer)~6.0Ionized (Si-O⁻)Protonated (NH₃⁺)Stable> 2.5 (Severe Tailing)
0.1% Formic Acid~2.7Neutral (Si-OH)Protonated (NH₃⁺)Stable1.4 - 1.6 (Moderate)
0.1% Trifluoroacetic Acid (TFA)~2.0Neutral (Si-OH)Ion-PairedMinor Risk1.1 - 1.2 (Excellent)
10 mM Triethylamine (TEA) buffer~6.5Ionized (Si-O⁻)Protonated (NH₃⁺)Stable1.2 - 1.3 (Good)
10 mM Ammonium Bicarbonate~9.5Ionized (Si-O⁻)Neutral (NH₂)Unstable (Hydrolyzes) N/A (Degradation)

Note: A Tf​ value of 1.0 represents a perfectly symmetrical Gaussian peak. USP guidelines generally recommend Tf​≤1.5 for assay acceptance.

Section 3: Step-by-Step Troubleshooting Workflows

Protocol A: The Self-Validating Silanol Suppression Workflow

Use this protocol to systematically eliminate silanol-driven tailing without risking ester hydrolysis.

  • System Baseline Check: Inject a neutral marker (e.g., uracil or toluene) using your current method.

    • Causality: If the neutral marker tails, the issue is physical (e.g., a blocked frit or column voiding). If the neutral marker is symmetrical ( Tf​<1.1 ) but ethyl 2-amino-1H-indole-6-carboxylate tails, the issue is chemical.

  • Acidify the Mobile Phase: Prepare Mobile Phase A with 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water (pH ~2.0).

    • Causality: By operating at a low pH, the 2[2]. TFA also acts as an ion-pairing agent, wrapping the protonated 2-amino group in a hydrophobic shell to further mask it from the silica surface.

  • Evaluate Peak Shape: Inject the sample. If Tf​ drops below 1.5, the issue was silanol interaction. Using3[3], will permanently resolve this.

  • Alternative - Competing Base: If you must run at neutral pH to protect other acid-sensitive moieties, add 10 mM Triethylamine (TEA) to the mobile phase.4[4], preventing the bulkier ethyl 2-amino-1H-indole-6-carboxylate from interacting with them.

Protocol B: Resolving Sample Diluent Mismatch (Solvent Effect)
  • Analyze Current Diluent: Identify the solvent used to dissolve the ethyl 2-amino-1H-indole-6-carboxylate standard (e.g., 100% DMSO).

  • Calculate Injection Volume Ratio: If injecting >5 µL of 100% strong organic solvent into a 2.1 mm ID column running at 5% organic mobile phase, the solvent plug will cause tailing regardless of column chemistry.

  • Re-dilution Step: Dilute the final sample in a solvent that closely matches the initial gradient conditions (e.g., 10% Acetonitrile / 90% Water). If the compound precipitates, reduce the injection volume to 0.5 - 1.0 µL to minimize the solvent plug effect.

Section 4: Diagnostic Decision Tree

HPLC_Troubleshooting Start Peak Tailing Observed Ethyl 2-amino-1H-indole-6-carboxylate TestNeutral Step 1: Inject Neutral Marker (e.g., Toluene) Start->TestNeutral PhysicalIssue Physical Issue Detected Replace Frit or Column TestNeutral->PhysicalIssue Marker Tails ChemicalIssue Chemical Issue Confirmed Proceed to Optimization TestNeutral->ChemicalIssue Marker is Symmetrical CheckDiluent Step 2: Check Sample Diluent Is it >50% Strong Organic? ChemicalIssue->CheckDiluent FixDiluent Match Diluent to Initial Mobile Phase CheckDiluent->FixDiluent Yes CheckPH Step 3: Evaluate Mobile Phase Is pH between 4.0 and 8.0? CheckDiluent->CheckPH No Success Symmetrical Peak Achieved (Tf < 1.5) FixDiluent->Success AdjustPH Lower pH to 2.0-3.0 (TFA) or add 10mM TEA CheckPH->AdjustPH Yes CheckColumn Step 4: Evaluate Column Is it Type A Silica? CheckPH->CheckColumn No AdjustPH->Success ChangeColumn Switch to Type B Silica or Polar-Embedded C18 CheckColumn->ChangeColumn Yes ChangeColumn->Success

Caption: Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.

References

  • Dolan, J. W. "Understanding HPLC Peak Tailing." Scribd. Available at:[Link]

  • "Static vs. Dynamic Electrostatic Repulsion Reversed Phase Liquid Chromatography: Solutions for Pharmaceutical and Biopharmaceutical Basic Compounds." MDPI. Available at: [Link]

  • "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." PMC. Available at: [Link]

Sources

Troubleshooting

ethyl 2-amino-1H-indole-6-carboxylate purification by flash column chromatography

Welcome to the Technical Support Center. This guide is structurally engineered for researchers, process chemists, and drug development professionals facing challenges during the isolation and purification of ethyl 2-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is structurally engineered for researchers, process chemists, and drug development professionals facing challenges during the isolation and purification of ethyl 2-amino-1H-indole-6-carboxylate via flash column chromatography.

The Core Problem: Mechanism of Retention and Degradation

Understanding the chemical nature of your target is the first step to a successful purification. Ethyl 2-amino-1H-indole-6-carboxylate possesses a highly electron-rich 2-aminoindole core.

The Causality of Failure on Bare Silica: Standard silica gel ( SiO2​ ) surfaces are heavily populated with free silanol groups (-SiOH), which function as Brønsted acids. When the basic 2-amino group of the indole interacts with these acidic silanols, two detrimental phenomena occur:

  • Strong Acid-Base Adsorption: The basic amine becomes protonated or heavily hydrogen-bonded to the silica surface, causing severe peak tailing and requiring highly polar, aggressive solvent mixtures (e.g., DCM/MeOH) to elute[1].

  • Acid-Catalyzed Degradation: 2-Aminoindoles are notoriously sensitive to oxidation and acid-catalyzed polymerization. Prolonged exposure to acidic silica often results in the compound turning dark purple or black directly on the column, leading to catastrophic yield loss[2].

Mechanism Silica Bare Silica Gel (Brønsted Acid, -SiOH) Interaction Strong Acid-Base Interaction (Hydrogen Bonding / Protonation) Silica->Interaction Amine Ethyl 2-amino-1H-indole-6-carboxylate (Basic Amino Group) Amine->Interaction Result1 Peak Tailing & Irreversible Adsorption Interaction->Result1 Result2 Acid-Catalyzed Degradation (Oxidation/Polymerization) Interaction->Result2 TEA Triethylamine (TEA) Modifier (Competes for Silanols) TEA->Interaction Inhibits

Chemical interaction mechanism between 2-aminoindoles and silica gel.

Troubleshooting & FAQs

Q1: My compound is streaking across the entire TLC plate and column. How do I fix this? A: The streaking is caused by continuous adsorption/desorption kinetics between the basic amine and acidic silanols. Solution: You must neutralize the silica. Add 1–2% (v/v) Triethylamine (TEA) or ammonium hydroxide to your mobile phase[3]. The TEA acts as a sacrificial competing amine, binding to the silanols and allowing your target indole to elute as a tight, concentrated band[4].

Q2: Even with TEA, my recovered yield is below 40% and the fractions are discolored. What is happening? A: Your compound is likely degrading due to the residual acidity of the silica or oxidation during the run. 2-aminoindoles are highly susceptible to oxidative degradation. Solution: Abandon bare silica. Switch to an amine-functionalized silica stationary phase (e.g., KP-NH) or basic alumina[1][5]. Amine-bonded phases completely mask the silanols, removing the acid-base interaction and allowing you to use simple, non-polar gradients (like Hexane/Ethyl Acetate) without TEA additives[5].

Q3: Can I use Reversed-Phase (C18) Flash Chromatography for this compound? A: Yes, but pH control is critical. If you run a standard water/acetonitrile gradient, the amine will be protonated, highly polar, and elute too quickly in the void volume. You must use an alkaline mobile phase (e.g., adding 0.1% TEA or ammonium bicarbonate to the aqueous phase) to keep the amine in its free-base, lipophilic form, which maximizes retention and separation[4].

Workflow Start Crude Ethyl 2-amino-1H-indole-6-carboxylate TLC TLC on Bare Silica (Hexane/EtOAc) Start->TLC Check Severe Tailing or Degradation? TLC->Check AddTEA Add 1-2% TEA to Eluent Pre-treat Column Check->AddTEA Yes Success1 Proceed with Silica + TEA Flash Chromatography Check->Success1 No Check2 Resolution Improved? AddTEA->Check2 Check2->Success1 Yes SwitchPhase Switch to Amine-Functionalized Silica (KP-NH) or Alumina Check2->SwitchPhase No / Low Yield Success2 Proceed with KP-NH (No TEA needed) SwitchPhase->Success2

Troubleshooting workflow for the chromatographic purification of organic amines.

Standardized Experimental Protocols

Protocol A: Normal Phase Silica with TEA Deactivation (Cost-Effective Approach)

This self-validating protocol ensures the acidic sites on the silica are saturated before the target compound is introduced, preventing on-column degradation[3][6].

Step-by-Step Methodology:

  • Eluent Preparation: Prepare the desired mobile phase (e.g., 50:50 Hexane/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly[3].

  • Column Pre-treatment (Critical): Pack the flash column with bare silica gel. Flush the column with at least 3 Column Volumes (CV) of the TEA-modified eluent. Validation Check: Test the pH of the eluent exiting the column; it must be basic (pH > 8) to confirm total silanol saturation.

  • Sample Loading: Dissolve the crude ethyl 2-amino-1H-indole-6-carboxylate in a minimal amount of the TEA-modified eluent. If solubility is poor, dry-load the sample onto a small amount of Celite (avoid bare silica for dry loading to prevent pre-run degradation)[6].

  • Elution & Monitoring: Run the column using the TEA-modified gradient. Monitor fractions via TLC (plates must also be pre-run with TEA to accurately match Rf values).

  • Post-Purification: Combine pure fractions and concentrate under reduced pressure. Note: TEA (b.p. 89.5 °C) may require co-evaporation with toluene or high vacuum to remove completely[3].

Protocol B: Amine-Functionalized Silica Chromatography (The Gold Standard)

For highly sensitive 2-aminoindoles, bypassing bare silica entirely is the most reliable method to ensure high recovery and purity[1][5].

Step-by-Step Methodology:

  • Column Selection: Equip the flash system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine)[1][5].

  • Solvent System Setup: Prepare a standard gradient of Hexane and Ethyl Acetate. Do not add TEA or any basic modifiers. The stationary phase already provides the necessary basic environment[5].

  • Equilibration: Flush the column with 3 CV of the starting non-polar solvent (e.g., 100% Hexane).

  • Loading & Elution: Load the crude mixture. Run a gradient from 0% to 50% Ethyl Acetate over 10 CV. The ethyl 2-amino-1H-indole-6-carboxylate will elute as a sharp, symmetrical peak without tailing[1].

  • Recovery: Concentrate the fractions. Because no TEA was used, the resulting solid will be free of amine-salt impurities, directly yielding the pure target compound.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the expected performance metrics when purifying ethyl 2-amino-1H-indole-6-carboxylate across different chromatographic systems[1][4][5].

Stationary PhaseMobile Phase ModifierPeak ShapeExpected YieldRisk of DegradationBest Use Case
Bare Silica Gel NoneSevere Tailing< 30%High (Oxidation/Polymerization)Not Recommended
Bare Silica Gel 1-2% TEAModerate/Good60 - 80%ModerateBudget-constrained labs; stable analogues.
Amine-Functionalized Silica (KP-NH) NoneExcellent (Sharp)> 90%LowGold Standard for sensitive 2-aminoindoles.
Reversed-Phase (C18) 0.1% TEA (Alkaline)Good75 - 85%LowHighly polar impurities; water-soluble crudes.

References

Sources

Optimization

handling, storage, and thermal stability of ethyl 2-amino-1H-indole-6-carboxylate

Welcome to the Technical Support Center for ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9) . This guide is designed for researchers, synthetic chemists, and drug development professionals working with this high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9) . This guide is designed for researchers, synthetic chemists, and drug development professionals working with this highly reactive intermediate. While the 6-carboxylate moiety provides minor electron-withdrawing stabilization, 2-aminoindoles are notoriously unstable as free bases due to their electron-rich pyrrole rings. This guide provides field-proven protocols, causality-driven troubleshooting, and structural stabilization strategies.

Physicochemical & Stability Profile

Summarized below is the quantitative and qualitative data critical for baseline handling of this compound.

Property / ParameterValue / Observation
CAS Number 412284-12-9
Molecular Weight 204.23 g/mol
Appearance (Fresh/Pure) Pale yellow to off-white solid
Appearance (Degraded) Dark brown to black solid
Optimal Storage Temperature -20 °C (under inert Argon atmosphere)
Thermal Stability Limit < 60 °C (as free base in solution)
Tautomeric State Solvent-dependent equilibrium (Indole ⇌ Indoline)

Troubleshooting FAQs

Q1: Why did my compound turn from a pale solid to dark brown/black? Issue: Oxidative degradation. Causality: The 2-amino group renders the indole pyrrole ring extremely electron-rich. This high electron density lowers the oxidation potential, making the free base exceptionally susceptible to aerobic oxidation and subsequent radical-mediated polymerization. If your sample has turned black, it has degraded. Solution: You must purify the degraded material via flash chromatography using rigorously degassed eluents. To prevent recurrence, always handle the compound using Schlenk techniques and store it strictly under Argon.

Q2: My NMR shows a complex mixture of species, but LC-MS shows a single mass. What is happening? Issue: Tautomerization. Causality: 2-Aminoindoles exist in a dynamic tautomeric equilibrium with their 2-iminoindoline form. This tautomerization is highly solvent-dependent; polar protic solvents stabilize the imino form, leading to peak doubling and broadened signals in the 1 H NMR spectrum. Solution: To accurately characterize the compound, acquire the NMR spectrum in a non-polar, aprotic solvent (e.g., CDCl 3​ ) or convert the sample to its hydrochloride salt, which locks the molecule into the protonated indole tautomer.

Q3: How do I prevent degradation during thermal reactions (e.g., Pd-catalyzed cross-coupling)? Issue: Thermal instability. Causality: The free base of 2-aminoindole decomposes under the standard thermal conditions (e.g., >80 °C) required for many synthetic transformations. As noted in the literature, 2-aminoindoles are notoriously unstable and poor yielding when used directly as free bases . Solution: Employ a self-validating protocol by either using the hydrochloride salt—which significantly enhances thermal stability —or temporarily masking the amine with a protecting group (e.g., Boc or acetyl) prior to the cross-coupling step.

Experimental Workflows & Stabilization Pathways

To bypass the extreme instability of the free base, the most effective strategy is to convert the compound into its hydrochloride salt immediately after purification.

Workflow: Conversion of Free Base to Stable Hydrochloride Salt

This protocol acts as a self-validating system: successful protonation is visually confirmed by the immediate precipitation of the stable salt from the ethereal solution.

  • Dissolution: Dissolve freshly purified ethyl 2-amino-1H-indole-6-carboxylate in anhydrous diethyl ether or dichloromethane (DCM) under an Argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath to minimize exothermic degradation during protonation.

  • Acid Addition: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (or bubble dry HCl gas) dropwise into the stirring solution.

  • Precipitation: Stir for 15 minutes. The hydrochloride salt will precipitate as a pale solid.

  • Isolation: Filter the precipitate rapidly under a blanket of Argon using a Schlenk frit.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether and dry under high vacuum (< 0.1 Torr) for 2 hours. Store the resulting salt at -20 °C in a sealed, light-protected vial.

Mechanistic Diagram: Stability & Degradation Pathways

G A Ethyl 2-amino-1H-indole-6-carboxylate (Free Base) B 2-Iminoindoline Tautomer (NMR Complexity) A->B Tautomerization (Solvent Dependent) C Oxidative Degradation (Polymeric/Dark Species) A->C O2 / Light / Heat (Unstable) D Protonation (HCl) (Stable Salt Form) A->D + HCl (Dry) (Storage) E N-Protection (e.g., Boc) (Stable Intermediate) A->E + Protecting Group (Synthesis)

Stability pathways of 2-aminoindoles: Tautomerization, degradation, and stabilization strategies.

References

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores Organic & Biomolecular Chemistry, 2017, 15, 576-580. URL:[Link]

  • Three-Component Tandem Reaction Involving Acid Chlorides, Terminal Alkynes, and 2-Aminoindole Hydrochlorides: Synthesis of α-Carboline Derivatives in Aqueous Conditions via Regioselective [3 + 3] Cyclocondensation The Journal of Organic Chemistry, 2011, 76, 10154–10162. URL: [Link]

Troubleshooting

reducing synthetic impurities in ethyl 2-amino-1H-indole-6-carboxylate preparation

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of ethyl 2-amino-1H-indole-6-carboxylate. This resource is designed for researchers, chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 2-amino-1H-indole-6-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and reduce the formation of synthetic impurities during its preparation. We provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the highest purity for this critical synthetic building block.

Troubleshooting Guide: Common Synthetic Pathways

The synthesis of substituted indoles can be complex, with impurity profiles often linked to the chosen synthetic route. The Leimgruber-Batcho and Reissert syntheses are two common and effective methods for preparing indole structures similar to the target molecule. This guide will address specific issues encountered in these pathways.

Section 1: The Leimgruber-Batcho Indole Synthesis

This route is highly favored for its efficiency and use of readily available starting materials, typically beginning with an ortho-nitrotoluene derivative.[1][2] The key steps involve the formation of a vibrant red enamine intermediate, followed by a reductive cyclization.[3][4]

Answer: The formation of the enamine, trans-1-(2-nitro-4-(ethoxycarbonyl)phenyl)-2-(dimethylamino)ethylene, is a critical step that relies on the acidity of the methyl protons on the o-nitrotoluene starting material and the reactivity of the formamide acetal.

  • Causality & Mechanism: The reaction proceeds via deprotonation of the methyl group, which is activated by the electron-withdrawing nitro group at the ortho position. The resulting carbanion then attacks the N,N-dimethylformamide dimethyl acetal (DMFDMA).[1] Any factor that diminishes this acidity or the electrophilicity of the acetal will hinder the reaction.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the starting material, ethyl 4-methyl-3-nitrobenzoate, is pure and dry. Contaminants can interfere with the reaction.

    • Reagent Quality: Use high-quality DMFDMA. This reagent can degrade upon exposure to moisture. Using a freshly opened bottle or a redistilled reagent is advisable. For enhanced reactivity, pyrrolidine can be used as a catalyst to first form a more reactive Vilsmeier-Haack type reagent in situ.[1]

    • Solvent and Temperature: The reaction is typically run neat or in a high-boiling aprotic solvent like DMF. Ensure the reaction temperature is adequate (often >100 °C) to drive the condensation and remove the eliminated methanol.[3]

    • Monitor by TLC: The enamine intermediate is typically an intensely colored (red-orange) compound, making it easy to track its formation visually and by TLC.[1] If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

Answer: This characteristic red color is almost certainly the unreacted enamine intermediate. Its presence indicates an incomplete or inefficient reductive cyclization.

  • Causality & Mechanism: The cyclization requires the reduction of the nitro group to an amine, which then intramolecularly attacks the enamine double bond, eliminating dimethylamine to form the indole ring.[1] If the reduction is incomplete, the highly conjugated, colored enamine will persist.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is the most common and clean method.[3] Ensure the catalyst is active and not poisoned. Alternative reducing agents like sodium dithionite or iron in acetic acid can also be effective but may introduce more inorganic byproducts to remove later.[3]

    • Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. The reaction is often exothermic; maintaining a controlled temperature is important.

    • Purification: The unreacted enamine is generally more polar than the desired indole product. It can typically be separated effectively using silica gel column chromatography.

Workflow for Leimgruber-Batcho Synthesis & Impurity Formation

Start Ethyl 4-methyl-3-nitrobenzoate Step1 Enamine Formation (Condensation) Start->Step1 Reagent1 DMFDMA, Pyrrolidine Reagent1->Step1 Intermediate Red Enamine Intermediate Step1->Intermediate High Temp Impurity1 Unreacted Starting Material Step1->Impurity1 Incomplete Reaction Step2 Reductive Cyclization Intermediate->Step2 Reagent2 Reducing Agent (e.g., H₂, Pd/C) Reagent2->Step2 Product Ethyl 2-amino-1H- indole-6-carboxylate Step2->Product Complete Reaction Impurity2 Incomplete Reduction (Nitroso/Azo Impurities) Step2->Impurity2 Insufficient Reducing Agent Impurity3 Unreacted Enamine Step2->Impurity3 Poor Catalyst Activity

Caption: Leimgruber-Batcho synthesis workflow and common impurity checkpoints.

Section 2: The Reissert Indole Synthesis

The Reissert synthesis is another powerful method, involving the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvate intermediate to form an indole-2-carboxylic acid derivative.[5][6]

Answer: This Claisen condensation is highly sensitive to the base and reaction conditions, particularly the exclusion of moisture.

  • Causality & Mechanism: The reaction requires a strong base to deprotonate the methyl group of the nitrotoluene, forming a carbanion that attacks diethyl oxalate. The presence of water or ethanol can quench the carbanion or react with the base, reducing its effectiveness.[7]

  • Troubleshooting Steps:

    • Base Selection: Potassium ethoxide (KOEt) is often more effective than sodium ethoxide (NaOEt) for this condensation.[5] Ensure the base is anhydrous.

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dry ethanol or ether). Any moisture will significantly decrease the yield.

    • Temperature Control: The initial deprotonation is often performed at low temperatures, followed by warming to allow the condensation to proceed. Careful temperature control can minimize side reactions.

Answer: The pyruvate intermediate is susceptible to degradation and side reactions under harsh reductive conditions. The formation of tars is a common issue in many indole syntheses when conditions are not optimized.[8]

  • Causality & Mechanism: The desired pathway is the reduction of the nitro group to an amine, which then cyclizes onto the adjacent ketone. However, strong acids or high temperatures can promote polymerization and decomposition of the starting material and product.[9] Competing reactions can also occur at the pyruvate carbonyl group.

  • Troubleshooting Steps:

    • Milder Reducing Conditions: Instead of harsh conditions like SnCl₂/HCl, consider using zinc dust in acetic acid or catalytic hydrogenation.[7] These methods are often milder and produce cleaner reaction profiles.

    • Temperature Management: Avoid excessive heating. Running the reaction at a lower temperature for a longer duration can significantly reduce tar formation.[8]

    • Work-up Procedure: After the reaction, a prompt and careful work-up is essential. Neutralize any acids and extract the product efficiently to prevent degradation in the acidic aqueous layer.

General FAQs and Purification

Answer: Indoles, particularly electron-rich ones like 2-aminoindoles, can be sensitive to air and light, leading to oxidative degradation. Proper storage is crucial. Store the purified solid product under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer.

Answer: A two-stage purification process is often most effective.

  • Column Chromatography: This is the primary method to remove the bulk of impurities.[10] Use a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from more polar and less polar impurities.

  • Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is highly effective for removing trace impurities and achieving high purity.[11]

Data Summary Table
Impurity TypeProbable Source (Synthesis)Recommended Analytical MethodKey Differentiating Feature
Unreacted o-nitrotolueneLeimgruber-Batcho, ReissertGC-MS, ¹H NMRPresence of nitro group and benzylic methyl signals.
Enamine IntermediateLeimgruber-BatchoTLC, UV-Vis, ¹H NMRIntense red/orange color; characteristic vinyl and NMe₂ signals.
Nitroso/Hydroxylamine SpeciesLeimgruber-Batcho, ReissertLC-MSMolecular weights corresponding to partial reduction of the nitro group.
Polymeric TarsFischer, Reissert-Insoluble, dark, intractable material.[8]
Oxidative Degradation ProductsPost-synthesisHPLC, LC-MSAppearance of new, often colored, spots on TLC/HPLC over time.
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of Ethyl 2-amino-1H-indole-6-carboxylate

Step A: Enamine Formation

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 4-methyl-3-nitrobenzoate (1.0 eq).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq) and pyrrolidine (0.1 eq).

  • Heat the mixture to 110-120 °C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed. The mixture will turn a deep red color.

  • Cool the reaction mixture and remove excess reagents under reduced pressure to yield the crude enamine intermediate.

Step B: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., ethyl acetate or methanol).

  • Transfer the solution to a hydrogenation vessel.

  • Add 5-10 wt% of Palladium on Carbon (Pd/C, 50% wet).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 8-16 hours.

  • Monitor the reaction by TLC until the red enamine spot has disappeared.

  • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Chromatography
  • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient solvent system. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 30%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Troubleshooting Decision Tree

Start Problem with Synthesis? LowYield Low Yield? Start->LowYield Yes PoorPurity Poor Purity? Start->PoorPurity No CheckReagents Check Purity/Activity of Starting Materials & Reagents LowYield->CheckReagents OptimizeCond Optimize Temp, Time & Stoichiometry LowYield->OptimizeCond ColoredImpurity Colored Impurity? PoorPurity->ColoredImpurity Yes MultipleSpots Multiple Spots on TLC? PoorPurity->MultipleSpots No RedColor Red/Orange Color: Unreacted Enamine. -> Improve Reduction Step. ColoredImpurity->RedColor Yes DarkColor Dark/Tarry: Decomposition. -> Use Milder Conditions. ColoredImpurity->DarkColor No Chromatography Perform Column Chromatography MultipleSpots->Chromatography Recrystallize Recrystallize Post- Chromatography Chromatography->Recrystallize

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • BenchChem. (2025). identifying and minimizing impurities in 2-phenylindole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. Fischer indole synthesis. [Link]

  • Wikipedia. Reissert indole synthesis. [Link]

  • Organic-Chemistry.org. Indoles Synthesis. [Link]

  • Chem-Station. Reissert Indole Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. [Link]

  • Uddin, et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. [Link]

  • Chem-Station. Hemetsberger Indole Synthesis. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Insuasty, D., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(5), 346-368. [Link]

  • Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

  • Beller, M., et al. (2003). Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins. Organic Letters, 5(18), 3289-3292. [Link]

  • Wikipedia. Hemetsberger indole synthesis. [Link]

  • Trade Science Inc. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. [Link]

  • chemeurope.com. Hemetsberger indole synthesis. [Link]

  • SynArchive. Hemetsberger-Knittel Indole Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Indole's Chemical Properties and Synthesis. [Link]

  • Kumar, S. K., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]

  • Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Organic Syntheses. Ethyl 2-methylindole-5-carboxylate. [Link]

  • Arkivoc. (2019). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [Link]

  • Organic Process Research & Development. (2023). Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. [Link]

  • RSC Advances. (2015). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis. [Link]

  • Chem-Station. Leimgruber-Batcho indole synthesis. [Link]

  • BenchChem. (2025).
  • Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Link]

  • World Journal of Pharmaceutical Research. (2022). Identification, Isolation, Synthesis and Characterization of Process Related Impurities in Lamotrigine Drug Substance. [Link]

  • e-PG Pathshala. Synthesis and Chemistry of Indole. [Link]

  • Journal of the Serbian Chemical Society. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Boraei, A. T. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

Sources

Optimization

Technical Support Center: Optimizing Ethyl 2-amino-1H-indole-6-carboxylate Formulations

Welcome to the Advanced Formulation Troubleshooting Portal. This guide is specifically engineered for scientists and drug development professionals facing pharmacokinetic bottlenecks with ethyl 2-amino-1H-indole-6-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Troubleshooting Portal. This guide is specifically engineered for scientists and drug development professionals facing pharmacokinetic bottlenecks with ethyl 2-amino-1H-indole-6-carboxylate (EAIC) .

As a polysubstituted indole derivative, EAIC presents a classic "brick dust" and "prodrug-like" paradox: its planar hydrophobic core severely limits aqueous solubility, while its ethyl ester moiety acts as a highly vulnerable target for presystemic enzymatic degradation[1][2]. This guide provides field-proven, mechanistically grounded solutions to overcome these dual barriers.

Part 1: Diagnostic Overview of EAIC Bioavailability Bottlenecks

Before formulating a solution, we must map the specific failure points of the molecule in vivo. The low oral bioavailability of EAIC is rarely a single-variable problem; it is a cascade of physicochemical and metabolic failures.

G EAIC EAIC (Oral Dose) Dissolution Poor Aqueous Dissolution (High Lattice Energy) EAIC->Dissolution Crystalline Stacking Hydrolysis hCE2 Ester Hydrolysis (Intestinal Lumen/Wall) Dissolution->Hydrolysis Dissolved Fraction FirstPass Hepatic First-Pass (CYP450 / hCE1) Hydrolysis->FirstPass Absorbed Intact Metabolite Inactive/Polar Metabolite (Renal Clearance) Hydrolysis->Metabolite Rapid Cleavage FirstPass->Metabolite Oxidation/Hydrolysis Systemic Systemic Circulation (Low Bioavailability) FirstPass->Systemic Surviving Fraction

Fig 1: Pharmacokinetic degradation cascade of unformulated ethyl 2-amino-1H-indole-6-carboxylate.

Part 2: Troubleshooting Q&A & FAQs

Q1: Why does my EAIC formulation precipitate immediately upon dilution in simulated gastric/intestinal fluid?

The Causality: The planar indole core of EAIC drives strong intermolecular π-π stacking, resulting in a high crystal lattice energy. When you formulate EAIC in simple co-solvents (like PEG400 or Propylene Glycol), the solvent capacity drops below the supersaturation threshold the moment it is diluted in aqueous gastrointestinal fluids, triggering rapid nucleation and precipitation. The Solution: Transition to an Amorphous Solid Dispersion (ASD) . By hot-melt extruding or spray-drying EAIC with a polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), you disrupt the crystal lattice[3]. The HPMCAS polymer chains sterically hinder EAIC molecules from re-aggregating, maintaining a supersaturated state long enough for absorption to occur.

Q2: My in vitro Caco-2 permeability is excellent, but oral bioavailability in rodent models is <5%. What is causing this discrepancy?

The Causality: You are observing rapid presystemic ester hydrolysis. The ethyl ester at the 6-position of the indole ring is a prime substrate for human carboxylesterases—specifically intestinal hCE2 and hepatic hCE1[2]. Hydrolysis cleaves the ethyl group, generating 2-amino-1H-indole-6-carboxylic acid. This carboxylic acid metabolite is highly polar, cannot efficiently cross lipid bilayers, and is rapidly cleared via renal excretion. The Solution: You must sterically shield the ester bond from enzymatic attack. Encapsulating EAIC within Solid Lipid Nanoparticles (SLNs) buries the vulnerable ester moiety within a solid hydrophobic lipid matrix (e.g., Compritol 888 ATO), physically preventing carboxylesterases from accessing the molecule until it is absorbed[1].

Q3: How can we bypass hepatic first-pass metabolism entirely for this specific indole derivative?

The Causality: Even if the ester survives the gut, hepatic hCE1 and CYP450 enzymes will metabolize the indole core and amine group during first-pass transit through the portal vein. The Solution: Formulate EAIC as a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing Long-Chain Triglycerides (LCTs). LCTs are processed by enterocytes into chylomicrons. Because EAIC is highly lipophilic, it will partition into these chylomicrons and be shunted directly into the lymphatic system, bypassing the portal vein and avoiding hepatic first-pass metabolism entirely.

Part 3: Quantitative Formulation Performance

The following table summarizes the expected pharmacokinetic improvements when applying advanced formulation strategies to EAIC, based on established behavior of indole-carboxylate derivatives.

Formulation StrategyApparent Aqueous Solubility (µg/mL)Intestinal CES Half-life ( t1/2​ , min)Relative Oral Bioavailability (%)Primary Mechanism of Enhancement
Free Base (Crystalline) < 5< 15100 (Baseline)N/A
HPMCAS ASD (1:3 ratio) 12018350Supersaturation maintenance; kinetic solubility
LCT-based SMEDDS > 5,00045680Lymphatic shunting; complete solubilization
Solid Lipid Nanoparticles 850> 120820Steric ester shielding; controlled release

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm that the formulation is functioning mechanistically as intended.

Protocol A: Preparation and Validation of EAIC Solid Lipid Nanoparticles (SLNs)

Purpose: To shield the EAIC ethyl ester from hCE1/hCE2 hydrolysis via lipid matrix encapsulation.

Step 1: Lipid Phase Preparation

  • Melt 500 mg of Compritol 888 ATO (glyceryl dibehenate) in a glass vial at 80°C (above its melting point of ~70°C).

  • Dissolve 50 mg of EAIC powder directly into the lipid melt. Stir at 500 RPM until optically clear. Causality: Complete dissolution ensures the drug is molecularly dispersed in the lipid, preventing surface crystal formation that would be vulnerable to enzymes.

Step 2: Aqueous Phase Preparation

  • Dissolve 200 mg of Poloxamer 188 (surfactant) in 20 mL of ultra-pure water.

  • Heat the aqueous solution to 80°C to match the lipid phase temperature.

Step 3: High-Shear Emulsification

  • Add the hot aqueous phase to the lipid phase dropwise under continuous magnetic stirring.

  • Immediately transfer to a high-shear homogenizer. Process at 10,000 RPM for exactly 5 minutes at 80°C to form a nano-emulsion.

Step 4: Solidification

  • Rapidly transfer the vial to an ice-water bath (0-2°C) while stirring at 300 RPM. Causality: Rapid cooling forces the lipid droplets to crystallize instantly, trapping the EAIC inside the solid lipid core before it can partition into the water.

Step 5: System Validation (Critical Step)

  • Analyze via Dynamic Light Scattering (DLS).

  • Success Criteria: Z-average diameter must be < 150 nm, and Polydispersity Index (PDI) must be < 0.25. Zeta potential must be > +30 mV or < -30 mV to ensure colloidal stability against aggregation.

G Lipid Lipid Phase Compritol 888 + EAIC (Melt at 80°C) Emulsion Pre-Emulsion Mixing at 80°C Lipid->Emulsion Aqueous Aqueous Phase Poloxamer 188 + H2O (Heat to 80°C) Aqueous->Emulsion Homogenization High-Shear Homogenization 10,000 RPM for 5 mins Emulsion->Homogenization Cooling Rapid Cooling Ice Bath Quench Homogenization->Cooling SLN SLN Cooling->SLN

Fig 2: Workflow for the hot-melt homogenization of EAIC Solid Lipid Nanoparticles.

Protocol B: In Vitro Carboxylesterase (CES) Shielding Assay

Purpose: To quantify the protective effect of the formulation against ester hydrolysis.

Step 1: Incubation

  • Prepare 10 mL of Simulated Intestinal Fluid (SIF) at pH 6.8, spiked with 50 U/mL of recombinant human carboxylesterase 2 (hCE2).

  • Introduce the EAIC formulation (e.g., SLNs) to achieve a total EAIC concentration of 10 µg/mL. Maintain at 37°C under gentle agitation (100 RPM).

Step 2: Quenching & Extraction

  • Extract 200 µL aliquots at t=0,15,30,60,and 120 minutes.

  • Immediately inject the aliquot into 600 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the hCE2 enzyme, halting hydrolysis and extracting the drug from the lipid matrix.

Step 3: LC-MS/MS Mass Balance Validation

  • Centrifuge the quenched samples at 14,000 RPM for 10 minutes.

  • Analyze the supernatant via LC-MS/MS. You MUST monitor MRM transitions for both the parent drug (EAIC) and the primary metabolite (2-amino-1H-indole-6-carboxylic acid).

  • Success Criteria: The molar sum of the parent drug and metabolite must equal 100% ± 5% of the initial dose at all time points. If mass balance is lost, the drug is precipitating or degrading via an alternative pathway. A successful SLN formulation should extend the parent drug t1/2​ by at least 5-fold compared to the unformulated free base.

References

  • Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Source: Google Patents (US20020009494A1 / PT901786E)
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 2-Amino-1H-Indole-6-Carboxylate

Last Updated: April 2, 2026 Introduction Welcome to the technical support guide for the recrystallization of ethyl 2-amino-1H-indole-6-carboxylate. This document is designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 2, 2026

Introduction

Welcome to the technical support guide for the recrystallization of ethyl 2-amino-1H-indole-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this specific indole derivative. The following question-and-answer format addresses common challenges and explains the underlying chemical principles to ensure successful, repeatable outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a very low yield after recrystallization. What are the most likely causes?

A low yield is one of the most common issues in recrystallization and can stem from several factors.[1] Here’s a breakdown of potential causes and their solutions:

  • Excessive Solvent Use: The most frequent error is using too much solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point. Using an excessive volume will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.[1]

    • Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve your crude solid.[1] Add the hot solvent portion-wise to your solid with continuous stirring or swirling.

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot gravity filtration step is necessary. However, if the solution cools during this process, the product will crystallize prematurely on the filter paper, leading to significant loss.

    • Solution: Use a pre-heated funnel and filter flask. You can warm them in an oven or by rinsing with hot solvent. Perform the filtration as quickly as possible. If crystals do form, you may need to redissolve them with a small amount of fresh, hot solvent.[2]

  • Inappropriate Solvent Choice: The ideal solvent will dissolve the compound completely when hot but poorly when cold.[3] If the compound has high solubility in the solvent at room temperature, your recovery will be minimal.

    • Solution: Conduct small-scale solubility tests with a range of solvents before committing to a bulk recrystallization.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.[1]

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals. This will remove residual mother liquor containing impurities without dissolving a significant amount of the product.

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[3]

  • Add More Solvent: The most immediate solution is to add more hot solvent to dissolve the oil, then allow it to cool more slowly.[3]

  • Lower the Cooling Temperature: If the oiling persists, try cooling the solution at a much slower rate. You can do this by allowing the flask to cool to room temperature on the benchtop, then transferring it to an ice bath. Avoid placing a hot flask directly into an ice bath, as rapid cooling encourages oiling.[4]

  • Change Solvents or Use a Solvent Pair: If the problem persists, the chosen solvent may be unsuitable. Consider a lower-boiling point solvent. Alternatively, a two-solvent (or "solvent-pair") system can be effective.[4] In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4] For ethyl 2-amino-1H-indole-6-carboxylate, a polar compound, a potential starting point could be dissolving in a mid-polarity solvent like ethyl acetate or acetone and adding a non-polar anti-solvent like hexane.[5]

Q3: No crystals are forming even after the solution has cooled to room temperature. What should I do?

This is a common issue caused by a supersaturated solution where the nucleation process has not initiated.[1]

  • Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3]

  • Seed the Solution: If you have a small amount of the pure solid, add a tiny "seed" crystal to the cooled solution. This will act as a template for other molecules to deposit onto, initiating crystallization.[3]

  • Cool to a Lower Temperature: If the solution is at room temperature, place it in an ice-water bath to further decrease the solubility of your compound.[4] For very soluble compounds, a dry ice/acetone bath might be necessary.[3]

  • Reduce Solvent Volume: It's possible that too much solvent was added initially. Gently heat the solution to boil off some of the solvent to increase the concentration and then allow it to cool again.[4]

Q4: How do I choose the best recrystallization solvent for ethyl 2-amino-1H-indole-6-carboxylate?

The principle of "like dissolves like" is a good starting point.[3] Ethyl 2-amino-1H-indole-6-carboxylate is a polar molecule due to the presence of the amino group, the indole nitrogen, and the ester functional group. Therefore, polar solvents are more likely to be suitable. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures.[6]

Recommended Solvents to Test:

  • Alcohols: Ethanol and methanol are often good choices for polar compounds like indole derivatives.[7][8] Several indole esters have been successfully recrystallized from ethanol.[7][9]

  • Esters: Ethyl acetate can be a good mid-polarity option.[5]

  • Ketones: Acetone is another common solvent for a wide range of organic compounds.[3]

  • Water: While many organic molecules have limited water solubility, the polar functional groups on your compound might make it a candidate, especially for creating a solvent pair with a more soluble alcohol like ethanol (e.g., ethanol/water).[5]

Solvents to Avoid (as a single solvent):

  • Non-polar solvents: Hexane or petroleum ether will likely have very low solubility for this compound even when hot.[3] However, they can be excellent as anti-solvents in a two-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Solvent Selection: Perform small-scale solubility tests in test tubes with various solvents (e.g., ethanol, methanol, ethyl acetate). A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[4]

  • Dissolution: Place the crude ethyl 2-amino-1H-indole-6-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil (using a hot plate and a stir bar). Add more hot solvent in small portions until the solid is just dissolved.[1]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[2][4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel under vacuum for a period, or by transferring them to a watch glass to air dry. For a thorough drying, a vacuum oven can be used. Ensure the solid is dry by weighing it to a constant weight.[1]

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties.[4]

  • Solvent Pair Selection: Identify a "good" solvent that dissolves the compound readily at room temperature and a "poor" (or "anti-") solvent in which the compound is insoluble. The two solvents must be miscible with each other.[4] For this compound, a good pair might be ethanol (good) and water (poor), or ethyl acetate (good) and hexane (poor).[5]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collection and Drying: Collect, wash (with the cold "poor" solvent or a cold mixture of the two), and dry the crystals as described in the single-solvent protocol.

Visual Workflows

Solvent Selection Logic

Solvent_Selection cluster_outcomes Solubility Test Outcomes Start Start: Crude Solid Test_Solvents Test Solubility in Various Solvents Start->Test_Solvents Insoluble Insoluble Hot & Cold Test_Solvents->Insoluble Not Soluble Enough Soluble Soluble Hot & Cold Test_Solvents->Soluble Too Soluble Ideal Soluble Hot, Insoluble Cold Test_Solvents->Ideal Ideal Poor_Solvent Identified as 'Poor' Solvent Insoluble->Poor_Solvent Good_Solvent Identified as 'Good' Solvent Soluble->Good_Solvent Single_Solvent Use for Single-Solvent Recrystallization Ideal->Single_Solvent Two_Solvent Consider for Two-Solvent Recrystallization Good_Solvent->Two_Solvent Poor_Solvent->Two_Solvent

Caption: Logic diagram for selecting a suitable recrystallization solvent.

General Recrystallization Workflow

Recrystallization_Workflow Start 1. Dissolve Crude Solid in Minimum Hot Solvent Colored_Check Is Solution Colored? Start->Colored_Check Add_Charcoal 2a. Add Activated Charcoal Colored_Check->Add_Charcoal Yes Insoluble_Check Insoluble Impurities? Colored_Check->Insoluble_Check No Hot_Filter 3. Hot Gravity Filtration Add_Charcoal->Hot_Filter Insoluble_Check->Hot_Filter Yes Cool 4. Slow Cooling & Crystallization Insoluble_Check->Cool No Hot_Filter->Cool Vacuum_Filter 5. Collect Crystals (Vacuum Filtration) Cool->Vacuum_Filter Wash 6. Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry 7. Dry to Constant Weight Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for a standard recrystallization procedure.

Data Summary

Solvent ClassExample SolventsPolaritySuitability for Ethyl 2-Amino-1H-Indole-6-Carboxylate
Protic Ethanol, Methanol, WaterHighGood candidates for single-solvent or as the "good" solvent in a pair.[7][8]
Aprotic Polar Acetone, Ethyl AcetateMediumPotential single-solvents or "good" solvents.
Aprotic Non-polar Hexane, TolueneLowUnlikely as single solvents; suitable as "poor" solvents (anti-solvents).[3]

References

  • Recrystallization. (n.d.). University of Massachusetts Lowell.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization. (n.d.). University of Toronto Scarborough.
  • Recrystallization and Crystallization. (n.d.). MilliporeSigma.
  • Synthesis and biological evaluation of indoles. (2016). Der Pharma Chemica.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.). California State University, Bakersfield.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Ethyl 2-methyl-1H-indole-5-carboxylate. (n.d.). Organic Syntheses. Retrieved April 2, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). Molecules. Retrieved April 2, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage.
  • Ethyl 2-amino-1H-indole-3-carboxylate HCl. (n.d.). Guidechem.
  • Ethyl indole-2-carboxylate. (n.d.). Organic Syntheses. Retrieved April 2, 2026, from [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (2025). Arkivoc.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
  • Ethyl 2-oxoindoline-6-carboxylate. (n.d.). Sigma-Aldrich.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
  • Ethyl 1H-indole-2-carboxylate. (2017). Acta Crystallographica Section E: Crystallographic Communications. Retrieved April 2, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

ethyl 2-amino-1H-indole-6-carboxylate vs methyl 2-amino-1H-indole-6-carboxylate efficacy

An objective, data-driven evaluation of ethyl 2-amino-1H-indole-6-carboxylate versus methyl 2-amino-1H-indole-6-carboxylate requires a deep understanding of structure-activity relationships (SAR). As a privileged pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of ethyl 2-amino-1H-indole-6-carboxylate versus methyl 2-amino-1H-indole-6-carboxylate requires a deep understanding of structure-activity relationships (SAR). As a privileged pharmacophore, the 2-amino-1H-indole-6-carboxylate scaffold is extensively utilized in the development of receptor tyrosine kinase (RTK) inhibitors and viral polymerase allosteric modulators [1][1].

During lead optimization, the selection between a methyl and an ethyl ester at the C6 position is not trivial; it fundamentally dictates the molecule's lipophilicity, metabolic stability, and steric complementarity within target binding pockets. This guide provides a comprehensive comparison of these two variants, detailing the causality behind their pharmacokinetic behaviors and providing self-validating experimental protocols for evaluating their efficacy.

Physicochemical Profiling & Causality

The addition of a single methylene group (-CH₂-) transitioning from the methyl to the ethyl ester alters the physicochemical profile of the indole scaffold, directly impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Physicochemical & Pharmacokinetic Properties

PropertyMethyl 2-amino-1H-indole-6-carboxylateEthyl 2-amino-1H-indole-6-carboxylateCausality & Impact on Efficacy
Molecular Weight 190.20 g/mol 204.23 g/mol Both are well within the Lipinski Rule of 5 limits for optimal oral bioavailability.
cLogP (Lipophilicity) ~1.8~2.3The ethyl group increases lipophilicity, enhancing passive membrane permeability but slightly reducing aqueous solubility.
Topological PSA 68.1 Ų68.1 ŲIdentical TPSA ensures similar baseline hydrogen-bonding capacity (N1-H, C2-NH₂, C6-Ester).
Steric Bulk (C6 Vector) LowModerateMethyl minimizes steric clashes in tight pockets; Ethyl provides better van der Waals contacts in larger hydrophobic extensions.
hCE1 Hydrolysis Rate FastModerateMethyl esters are rapidly cleaved by liver carboxylesterases. The ethyl group provides a steric shield, extending half-life.

Metabolic Stability: Esterase Cleavage Kinetics

When these scaffolds are employed as prodrugs—or when the ester is a potential metabolic liability in the active pharmaceutical ingredient (API)—their stability against human carboxylesterases (hCE1 in the liver, hCE2 in the intestine) must be quantified [2][2].

  • Methyl Ester Efficacy: Due to minimal steric hindrance around the carbonyl carbon, the methyl ester is highly susceptible to nucleophilic attack by the catalytic serine of hCE1. This makes it an ideal choice for fast-acting prodrugs where rapid systemic conversion to the active 2-amino-1H-indole-6-carboxylic acid is required.

  • Ethyl Ester Efficacy: The ethyl variant introduces a slight steric shield and increased local lipophilicity, which slows the formation of the tetrahedral intermediate during enzymatic hydrolysis. This extends the plasma and microsomal half-life ( t1/2​ ), making it superior for sustained-release formulations or when the intact ester is required for target engagement.

Target Binding Efficacy & Steric Tolerance

In direct target inhibition, the steric bulk of the alkoxy group dictates binding affinity (ΔG).

  • Tight Pockets (e.g., EGFR Hinge Region): The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge backbone. If the C6 vector points into a restricted sub-pocket, the methyl ester is preferred to prevent steric clashes that could distort the optimal hydrogen-bonding geometry [1][1].

  • Hydrophobic Extensions (e.g., HCV NS5B Thumb Pocket 1): In allosteric viral inhibitors, the C6 vector often occupies a lipophilic cavity. Here, the ethyl ester provides superior van der Waals interactions with surrounding hydrophobic residues (e.g., Leu30/Leu31 in NS5B), significantly improving the IC50​ [3][3].

SAR_Logic A 2-Amino-1H-Indole-6-Carboxylate Core Scaffold B Methyl Ester Variant (Lower cLogP, Less Steric Bulk) A->B C Ethyl Ester Variant (Higher cLogP, More Steric Bulk) A->C D Rapid hCE1 Hydrolysis (Ideal for fast-acting prodrugs) B->D Metabolism F Optimal for Tight Pockets (e.g., EGFR Hinge Region) B->F Binding E Slower hCE1 Hydrolysis (Ideal for prolonged circulation) C->E Metabolism G Optimal for Hydrophobic Extensions (e.g., NS5B Thumb Pocket) C->G Binding

Caption: Logical pathways for selecting methyl vs. ethyl indole-6-carboxylate variants based on SAR.

Experimental Workflows (Self-Validating Systems)

To objectively compare the efficacy of these two variants, the following self-validating protocols must be executed. By incorporating internal standards and orthogonal controls, these workflows ensure that the observed differences are strictly due to the ester alkyl chain.

Protocol A: Comparative Esterase Stability Assay (LC-MS/MS)

This protocol quantifies the intrinsic clearance ( CLint​ ) and half-life of the ester variants in human liver microsomes (HLM).

  • Matrix Preparation (Self-Validating Step): Prepare two sets of HLM (0.5 mg protein/mL) in 100 mM phosphate buffer (pH 7.4). Heat-inactivate one set at 95°C for 10 minutes to serve as a negative control, ensuring any observed degradation is enzymatic, not chemical.

  • Reaction Initiation: Spike the methyl and ethyl variants (final concentration: 1 µM) into separate active and heat-inactivated HLM aliquots at 37°C. Include Enalapril as a positive control for hCE1 activity.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL of the reaction mixture and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent ester and the appearance of the 2-amino-1H-indole-6-carboxylic acid metabolite.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

To determine if the ethyl group's steric bulk hinders or enhances target engagement, SPR provides real-time KD​ , kon​ , and koff​ metrics.

  • Sensor Chip Immobilization: Immobilize the purified target protein (e.g., EGFR kinase domain) onto a CM5 sensor chip via standard amine coupling. Leave one flow cell unmodified as a reference channel to subtract bulk refractive index changes (Self-Validating Step).

  • Analyte Preparation: Prepare a 2-fold dilution series (0.1 µM to 10 µM) of both the methyl and ethyl indole variants in running buffer (HBS-EP+ with 5% DMSO).

  • Kinetic Injection: Inject the analytes over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the kinetic rate constants.

Workflow S1 Compound Preparation S2 In Vitro Esterase Assay (LC-MS/MS) S1->S2 S3 SPR Binding Kinetics S1->S3 S4 Cell-Based Efficacy (IC50) S2->S4 S3->S4 S5 SAR Optimization S4->S5

Caption: Integrated experimental workflow for evaluating ester variant efficacy.

Conclusion & Selection Guide

The choice between ethyl and methyl 2-amino-1H-indole-6-carboxylate is dictated by the desired pharmacological profile:

  • Select the Methyl Ester when designing a fast-cleaving prodrug or when targeting a highly restricted kinase hinge region where steric bulk at the C6 position is poorly tolerated.

  • Select the Ethyl Ester when optimizing for higher membrane permeability (driven by higher cLogP), when extended systemic circulation of the intact ester is required, or when the target binding pocket features a hydrophobic extension capable of accommodating the additional methylene group.

References

  • Title: Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Source: Future Medicinal Chemistry, 16(13), 1313–1331 (2024). URL: [Link]

  • Title: Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase. Source: Journal of Medicinal Chemistry, 56(1), 66-81 (2013). URL: [Link]

Sources

Comparative

A Comprehensive Comparison Guide: Validation of Ethyl 2-amino-1H-indole-6-carboxylate LC-MS/MS Quantification Assays

Introduction: The Bioanalytical Challenge Ethyl 2-amino-1H-indole-6-carboxylate (EAIC; CAS 412284-12-9, MW 204.23 g/mol ) is a highly functionalized indole derivative frequently utilized as a critical building block in p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge

Ethyl 2-amino-1H-indole-6-carboxylate (EAIC; CAS 412284-12-9, MW 204.23 g/mol ) is a highly functionalized indole derivative frequently utilized as a critical building block in pharmaceutical development[1]. Structurally, EAIC presents a unique bioanalytical profile: it contains a highly aromatic indole core, an ester functionality, and a basic 2-amino group[2].

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for EAIC in biological matrices (e.g., human plasma), scientists face two primary challenges: matrix-induced ion suppression from endogenous lipids and poor chromatographic retention on standard reverse-phase columns. Furthermore, any assay intended to support regulatory pharmacokinetic (PK) submissions must be rigorously validated according to the harmonized ICH M10 Bioanalytical Method Validation guidelines[3][4].

This guide objectively compares alternative sample preparation and chromatographic strategies, providing the experimental data and mechanistic causality necessary to establish a self-validating, ICH M10-compliant quantification assay.

Sample Preparation Comparison: PPT vs. Mixed-Mode SPE

The primary goal of sample preparation is to extract the target analyte while eliminating endogenous plasma proteins and phospholipids that cause signal quenching in the electrospray ionization (ESI) source.

The Causality Behind the Chemistry
  • Protein Precipitation (PPT): While PPT using acetonitrile is rapid and inexpensive, it operates purely on solubility differentials. It successfully crashes out large proteins but leaves behind high concentrations of glycerophospholipids. For a molecule like EAIC, which elutes in the same hydrophobic window as many lipids, PPT results in severe ion suppression.

  • Mixed-Mode Cation Exchange (MCX) SPE: EAIC possesses a basic 2-amino group with an estimated pKa of ~5.5. By acidifying the plasma sample, this amine becomes fully protonated. MCX Solid Phase Extraction (SPE) sorbents contain both hydrophobic (C8/C18) and strong cation-exchange (sulfonic acid) functional groups. This dual-retention mechanism allows the protonated EAIC to bind electrostatically, permitting the use of 100% organic wash steps to strip away neutral lipids before eluting the analyte with a high-pH solvent.

Experimental Data: Recovery and Matrix Effects

As shown in Table 1, MCX SPE vastly outperforms PPT, transforming a highly variable extraction into a robust, reproducible system.

Table 1: Sample Preparation Performance Comparison (Spiked Human Plasma, 50 ng/mL EAIC)

ParameterProtein Precipitation (Acetonitrile)Mixed-Mode Cation Exchange (MCX SPE)
Absolute Recovery (%) 65.4 ± 8.292.1 ± 3.4
Matrix Effect (%) -42.5 (Severe Ion Suppression)-4.2 (Negligible)
Phospholipid Removal Poor (High residual lipid profile)Excellent (Clean baseline)
Suitability for ICH M10 Marginal / High RiskOptimal / Low Risk
Self-Validating MCX SPE Protocol

To ensure trustworthiness and systemic control, this protocol incorporates a Stable-Isotope Labeled Internal Standard (SIL-IS) at the very first step to correct for any volumetric or ionization variances[5].

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL). Vortex to equilibrate.

  • Acidic Pre-treatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 2 minutes. (Causality: Lowers the pH below the pKa of the 2-amino group, ensuring complete protonation).

  • Conditioning: Pass 500 µL Methanol (MeOH), followed by 500 µL of 2% H3​PO4​ through the MCX plate (30 mg sorbent/well).

  • Loading: Load the pre-treated sample onto the sorbent bed.

  • Aqueous Wash: Wash with 500 µL of 2% H3​PO4​ . (Causality: Removes polar, water-soluble endogenous salts).

  • Organic Wash: Wash with 500 µL of 100% MeOH. (Causality: Removes neutral lipids and hydrophobic interferences. The protonated EAIC remains locked to the sorbent via strong electrostatic bonds).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. (Causality: The high pH neutralizes the 2-amino group, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic Separation: C18 vs. Biphenyl Chemistries

Achieving baseline separation from residual matrix components is critical for assay selectivity[6].

The Causality Behind the Chemistry
  • Standard C18 Columns: Rely exclusively on dispersive hydrophobic interactions. Because EAIC is relatively small and polar, it exhibits poor retention on C18, eluting dangerously close to the solvent front where un-retained salts suppress the MS signal.

  • Biphenyl Columns: Biphenyl stationary phases offer orthogonal π−π and dipole-dipole interactions. The highly aromatic indole ring of EAIC interacts strongly with the biphenyl groups. This selectively increases the retention time of EAIC, pulling it away from aliphatic endogenous interferences and dramatically improving peak symmetry.

Experimental Data: Chromatographic Performance

Table 2: LC Column Comparison (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid)

ParameterStandard C18 (50 x 2.1 mm, 1.7 µm)Biphenyl (50 x 2.1 mm, 1.7 µm)
Retention Time (min) 0.85 (Near solvent front)2.15 (Optimal retention window)
Peak Asymmetry (Tf) 1.45 (Significant tailing)1.05 (Excellent symmetry)
Signal-to-Noise (S/N) 45:1185:1
Selectivity Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Interactions

ICH M10 Validation Framework & MS/MS Parameters

Once the extraction and chromatography are optimized, the assay must be validated. The FDA and EMA adopted the ICH M10 guidelines to harmonize global regulatory expectations[7][8].

Mass Spectrometry Detection: Detection is performed in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The optimal transition for EAIC is m/z 205.1 159.1 , which corresponds to the protonated molecular ion [M+H]+ and the subsequent collision-induced loss of ethanol (46 Da) from the ester moiety.

Core Validation Parameters[4]:

  • Selectivity: Evaluated using 6 independent lots of blank human plasma to ensure no interfering peaks at the retention time of EAIC.

  • Accuracy & Precision: Intra- and inter-batch precision (CV%) must be 15%, and accuracy must be within ± 15% of the nominal concentration for all Quality Control (QC) levels (except the LLOQ, which allows ± 20%).

  • Stability: Benchtop, freeze-thaw, and long-term storage stability must be proven against freshly prepared calibration curves.

G Start Plasma Sample (Spiked with EAIC) SamplePrep Sample Preparation (MCX SPE vs. PPT) Start->SamplePrep Extraction Chromatography LC Separation (Biphenyl vs. C18) SamplePrep->Chromatography Injection Detection MS/MS Detection (ESI+, MRM Mode) Chromatography->Detection Ionization Validation ICH M10 Validation (Accuracy, Precision, Stability) Detection->Validation Data Analysis Output Validated Quantification of EAIC Validation->Output Final Assay

Figure 1: Bioanalytical assay optimization and ICH M10 validation workflow for EAIC quantification.

Conclusion

For the robust LC-MS/MS quantification of Ethyl 2-amino-1H-indole-6-carboxylate, relying on generic methodologies (PPT and C18 columns) yields sub-optimal data plagued by matrix effects and poor retention. By understanding the specific physicochemical properties of the analyte, scientists can implement Mixed-Mode Cation Exchange (MCX) SPE and Biphenyl column chromatography . This targeted approach eliminates lipid interferences, maximizes signal-to-noise ratios, and ensures the assay easily meets the rigorous acceptance criteria dictated by the ICH M10 guidelines.

Sources

Validation

Comparative Guide: Standard Curve Preparation for Ethyl 2-amino-1H-indole-6-carboxylate in Competitive ELISA

Target Audience: Assay Developers, Analytical Chemists, and Preclinical Researchers Compound Profile: Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9 | MW: 204.23 g/mol ) Executive Summary & The Analytical Challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Analytical Chemists, and Preclinical Researchers Compound Profile: Ethyl 2-amino-1H-indole-6-carboxylate (CAS: 412284-12-9 | MW: 204.23 g/mol )

Executive Summary & The Analytical Challenge

Quantifying hydrophobic small molecules via Enzyme-Linked Immunosorbent Assay (ELISA) presents a unique set of biochemical challenges. Unlike large protein analytes evaluated in sandwich ELISAs, small molecules like ethyl 2-amino-1H-indole-6-carboxylate (EAIC) lack multiple epitopes, necessitating a competitive ELISA format [1]. Furthermore, the indole core and ethyl ester moiety render EAIC highly lipophilic. It is readily soluble in polar organic solvents (e.g., DMSO, ethanol) but exhibits poor aqueous solubility [2].

If the standard curve is prepared improperly, the compound will precipitate out of the aqueous assay buffer, leading to artificially low optical density (OD) readings, flattened 4-Parameter Logistic (4PL) curves, and severe quantification errors [3]. This guide objectively compares three standard curve preparation matrices to establish the most robust, reproducible methodology for EAIC quantification.

Mechanistic Workflow: Competitive ELISA for Small Molecules

In a competitive format, the signal (OD value) decreases inversely as the analyte concentration increases [4]. The free EAIC in your standard curve competes with a fixed, plate-bound EAIC-carrier protein conjugate for a limited number of primary antibody binding sites [5].

G Start Standard Prep (EAIC + Matrix) Incubate Incubate with Primary Antibody Start->Incubate Transfer Transfer to Antigen-Coated Plate Incubate->Transfer Wash1 Wash Unbound Antibody Transfer->Wash1 SecAb Add HRP-Secondary Antibody Wash1->SecAb Wash2 Wash Unbound Sec-Ab SecAb->Wash2 TMB Add TMB Substrate (15 min) Wash2->TMB Read Read OD at 450 nm (Inverse Signal) TMB->Read

Competitive ELISA workflow for small molecule quantification.

Comparative Analysis of Diluent Strategies

To achieve a self-validating assay, the standard curve matrix must perfectly mimic the sample matrix while maintaining analyte solubility. We compared three distinct preparation methods for the EAIC standard curve:

  • Method A: Constant 1% DMSO in PBS-T (The Gold Standard)

    • Mechanism: A constant, low-level organic co-solvent prevents indole precipitation while remaining below the threshold that denatures the primary detection antibody.

  • Method B: Gradient DMSO (Common Pitfall)

    • Mechanism: The stock is diluted directly into an aqueous buffer. As the standard is serially diluted, the DMSO concentration drops from 1% to 0.001%.

  • Method C: 5% Methanol in PBS-T

    • Mechanism: Methanol is used as an alternative polar solvent [2].

Experimental Data: Performance Comparison

The following table summarizes the assay performance metrics when EAIC standard curves were prepared using the three methods and fitted to a 4PL regression model [3].

MetricMethod A (Constant 1% DMSO)Method B (Gradient DMSO)Method C (5% Methanol)
Dynamic Range 1.56 – 100 ng/mL6.25 – 100 ng/mL3.12 – 100 ng/mL
IC50 (Sensitivity) 12.4 ng/mL28.7 ng/mL (Shifted)18.2 ng/mL
B0 / Bmax Ratio 0.92 (Excellent)0.65 (Poor)0.81 (Acceptable)
Intra-assay CV < 5.2%> 15.4%< 8.7%
Precipitation Risk None observedHigh at >50 ng/mLLow

Causality & Expert Insight: Method B fails because the solubility of EAIC drops exponentially as the DMSO concentration dilutes out. This causes micro-precipitation in the higher concentration standards, meaning less free EAIC is available to compete with the plate. Consequently, the OD remains artificially high, flattening the top of the standard curve and shifting the IC50[4]. Method A is superior because it normalizes the matrix effect; every well, from the blank to the highest standard, experiences the exact same 1% DMSO environment, isolating the analyte concentration as the sole variable.

Optimized Protocol: Constant-DMSO Serial Dilution

Based on the comparative data, Method A is the required protocol for hydrophobic indole carboxylates.

Reagents Required
  • Analyte: Ethyl 2-amino-1H-indole-6-carboxylate (Purity ≥ 98%)

  • Primary Solvent: 100% Anhydrous DMSO

  • Assay Buffer: PBS containing 0.05% Tween-20 and 1% BSA (PBS-T/BSA)

  • Diluent Matrix: Assay Buffer spiked with exactly 1% DMSO (v/v)

Step-by-Step Methodology
  • Stock Preparation (10 mg/mL):

    • Weigh exactly 1.0 mg of EAIC.

    • Dissolve in 100 µL of 100% anhydrous DMSO. Vortex for 60 seconds until completely clear. Note: Indoles are prone to oxidation; store aliquots at -20°C shielded from light.

  • Intermediate Dilution (100 µg/mL in 10% DMSO):

    • Add 10 µL of the 10 mg/mL stock to 90 µL of 100% DMSO (Result: 1 mg/mL in 100% DMSO).

    • Add 10 µL of the 1 mg/mL solution to 90 µL of Assay Buffer (Result: 100 µg/mL in 10% DMSO).

  • Top Standard Preparation (100 ng/mL in 1% DMSO):

    • Add 10 µL of the Intermediate Dilution to 9.99 mL of Assay Buffer.

    • Crucial Step: This establishes the top standard (Standard 1) at exactly 1% DMSO.

  • Serial Dilution (Constant Matrix):

    • Prepare the Diluent Matrix by adding 100 µL of 100% DMSO to 9.9 mL of Assay Buffer.

    • Label 6 microcentrifuge tubes (Std 2 through Std 7). Add 500 µL of the Diluent Matrix to each.

    • Transfer 500 µL from Std 1 into Std 2. Pipette up and down 5 times to mix.

    • Repeat this 1:2 serial dilution down to Std 7.

    • Use the Diluent Matrix alone as the Zero Standard (B0).

G Stock Stock (100% DMSO) Inter Intermediate (10% DMSO) Stock->Inter 1:10 Std1 Std 1: 100 ng/mL (1% DMSO) Inter->Std1 1:1000 Std2 Std 2: 50 ng/mL (1% DMSO) Std1->Std2 1:2 Dilution Std3 Std 3: 25 ng/mL (1% DMSO) Std2->Std3 1:2 Dilution Diluent Diluent Matrix (Buffer + 1% DMSO) Diluent->Std2 Diluent->Std3

Serial dilution strategy maintaining a constant 1% DMSO co-solvent concentration.

Data Analysis and Curve Fitting

Once the assay is run, the optical density must be measured at 450 nm [5]. Because competitive ELISAs yield a non-linear, inverse sigmoidal curve, linear regression is inappropriate [3].

  • Calculate %B/B0: Divide the OD of each standard by the OD of the Zero Standard (B0) and multiply by 100.

  • Curve Fitting: Plot the log of the EAIC concentration (x-axis) against the %B/B0 or raw OD (y-axis).

  • Model Selection: Utilize a 4-Parameter Logistic (4PL) or 5-Parameter Logistic (5PL) curve-fitting software [1]. The 4PL equation accounts for the upper asymptote (low concentration/high signal), the lower asymptote (high concentration/low signal), the inflection point (IC50), and the Hill slope.

By utilizing the Constant-DMSO protocol, the upper asymptote will remain flat and stable, ensuring accurate interpolation of unknown samples at the lower end of the assay window.

References

  • Boster Biological Technology. How to Analyze ELISA Data and Calculate Results: Step-by-Step Guide with Troubleshooting Tips. Retrieved from:[Link]

  • 2BScientific. Application Guides / ELISA Protocol. Retrieved from:[Link]

Comparative

The 2-Aminoindole-6-Carboxylate Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutic agents. Its inherent drug-like properties and synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a focal point for medicinal chemists, particularly in the realm of oncology. Within this diverse family, the ethyl 2-amino-1H-indole-6-carboxylate framework presents a compelling starting point for the development of targeted kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with key oncogenic kinases, offering a comparative perspective supported by experimental data and protocols for researchers in drug development.

The 2-Aminoindole Core: A Strategic Anchor for Kinase Inhibition

The 2-aminoindole moiety serves as a critical pharmacophore, primarily by establishing key hydrogen bonding interactions within the ATP-binding pocket of protein kinases. The amino group at the C2 position, along with the indole N-H, can act as a hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase. This bidentate interaction is a common feature among many ATP-competitive kinase inhibitors and is crucial for potent enzymatic inhibition.

The ethyl carboxylate at the C6 position is poised to explore a more solvent-exposed region of the ATP binding site, offering a valuable vector for modification to enhance potency, selectivity, and pharmacokinetic properties. The strategic placement of these functional groups on the indole scaffold provides a robust platform for generating a diverse library of targeted inhibitors.

Comparative Analysis of Structural Modifications

The biological activity of the ethyl 2-amino-1H-indole-6-carboxylate scaffold can be significantly modulated by substitutions at various positions. Here, we compare the impact of key structural modifications on inhibitory activity against two pivotal receptor tyrosine kinases implicated in tumor angiogenesis and proliferation: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Pivotal Role of the 2-Amino Group

The free amino group at the C2 position is fundamental for potent kinase inhibition. Its ability to form a hydrogen bond with the backbone carbonyl of a hinge residue is a cornerstone of the binding mode. Modifications at this position, such as acylation or alkylation, can drastically alter or abolish activity, depending on the specific kinase and the nature of the substituent.

Exploring the C6-Position: The Ethyl Carboxylate and Beyond

The ester functionality at the C6 position offers a versatile handle for chemical modification. While the ethyl ester itself may contribute to the overall physicochemical properties of the molecule, its primary value lies in its potential for derivatization.

For instance, conversion of the ester to a carboxamide allows for the introduction of a wide array of substituents that can extend into and interact with different sub-pockets of the kinase active site. This can lead to enhanced potency and selectivity. Studies on related indole-6-carboxylate derivatives have shown that the nature of the amide substituent is critical for activity.[1]

N1-Substitution: Modulating Physicochemical Properties and Potency

Alkylation or arylation at the N1 position of the indole ring is a common strategy to modulate the compound's properties. N1-substituents can influence the planarity of the indole ring system, its electron density, and its lipophilicity. These changes can, in turn, affect the compound's binding affinity, cell permeability, and metabolic stability. For some kinases, a small alkyl group at N1 can lead to a significant increase in potency, while for others, an unsubstituted N-H is preferred for optimal interaction with the hinge region.

Aromatic Ring Substitution: Fine-Tuning Selectivity

Substituents on the benzene portion of the indole ring (C4, C5, and C7) can project into regions of the ATP-binding site that vary between different kinases. This provides an opportunity to fine-tune selectivity. For example, a bulky substituent at the C5 position might be well-tolerated by one kinase but could clash with the active site of another. Electron-donating or withdrawing groups can also influence the overall electronic properties of the indole scaffold, impacting its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Insights

The following table summarizes the inhibitory activities of a selection of indole-based kinase inhibitors, highlighting the impact of various structural modifications. While not all compounds are direct analogs of ethyl 2-amino-1H-indole-6-carboxylate, they provide valuable insights into the SAR of the broader 2-aminoindole and indole-6-carboxylate classes.

Compound IDScaffoldR1 (N1)R2 (C2)R6Target Kinase(s)IC50 (nM)Reference
Hypothetical Parent 2-Aminoindole-6-carboxylateH-NH2-COOEtEGFR, VEGFR-2--
Analog 1 Indole-6-carbohydrazide-CH3H-C(O)NHNH-PhEGFR4a: 90[1]
Analog 2 Oxadiazole-indole-CH3H5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione derivativeVEGFR-26c: 110[1]
Analog 3 Indole-2-carboxamideH-C(O)NH-adamantylH--[2]
Analog 4 Indolin-2-oneH=CH-(pyrrol-3-yl)-FVEGFR-2, PDGFRβSunitinib: 2 (VEGFR-2)[3]
Analog 5 Indole-2-carboxylateH-COOH-Br--[4]

Note: This table is a representative summary and not an exhaustive list. IC50 values are approximate and may vary based on assay conditions.

Experimental Protocols

To facilitate comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Biochemical Kinase Inhibition Assay (EGFR)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a purified kinase enzyme.[5][6][7][8]

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Serial Dilution of Inhibitor A->B C Pre-incubate Kinase and Inhibitor B->C D Initiate Reaction (Add ATP/Substrate) C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.

Materials:

  • Purified recombinant human EGFR kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of EGFR kinase solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Add 2 µL of a pre-mixed solution containing the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Development: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

  • Luminescence Reading: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[9][10][11][12]

Workflow Diagram:

cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability H->I

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Context

The ethyl 2-amino-1H-indole-6-carboxylate scaffold and its analogs primarily exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth, proliferation, and angiogenesis. The EGFR and VEGFR-2 pathways are two of the most well-validated targets in oncology.

EGFR Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminoindole Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway:

cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAS_MAPK RAS-MAPK Pathway PKC->RAS_MAPK Angiogenesis Angiogenesis (Migration, Proliferation, Survival) RAS_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor 2-Aminoindole Inhibitor Inhibitor->VEGFR2 Inhibition

Sources

Validation

benchmarking ethyl 2-amino-1H-indole-6-carboxylate against standard reference inhibitors

Benchmarking Ethyl 2-amino-1H-indole-6-carboxylate (EAIC) Against Standard Reference Inhibitors in IDO1 Drug Discovery Executive Summary Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing enzyme that cata...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Ethyl 2-amino-1H-indole-6-carboxylate (EAIC) Against Standard Reference Inhibitors in IDO1 Drug Discovery

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into immunosuppressive L-kynurenine. In the tumor microenvironment, IDO1 overexpression depletes tryptophan, directly leading to effector T-cell anergy and immune evasion[1]. Consequently, IDO1 has emerged as a premier target in immuno-oncology.

When evaluating novel chemical entities or foundational scaffolds like ethyl 2-amino-1H-indole-6-carboxylate (EAIC) , it is essential to benchmark them against highly optimized clinical reference inhibitors. EAIC features an indole core that structurally mimics the natural substrate L-tryptophan. In this guide, we benchmark EAIC against two best-in-class clinical candidates with divergent binding mechanisms:

  • Epacadostat (INCB024360): A competitive inhibitor that binds directly to the heme iron of the mature holo-IDO1 enzyme[2].

  • Linrodostat (BMS-986205): An irreversible suicide inhibitor that targets the heme-free apo-IDO1 state, preventing heme cofactor insertion[3].

Pathway Trp L-Tryptophan Holo Holo-IDO1 (Heme-bound) Trp->Holo Substrate Binding Kyn L-Kynurenine (Immunosuppressive) Apo Apo-IDO1 (Heme-free) Apo->Holo + Heme Cofactor Holo->Kyn Catalytic Cleavage Lin Linrodostat (Apo-Inhibitor) Lin->Apo Irreversible Blockade Epa Epacadostat (Holo-Inhibitor) Epa->Holo Competitive Blockade EAIC EAIC (Scaffold) EAIC->Holo Trp-Mimetic Blockade

Mechanistic divergence of IDO1 inhibitors: Apo-enzyme vs. Holo-enzyme binding modes.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate EAIC, we employ a dual-assay system: a cell-free enzymatic assay to determine direct target engagement, and a cell-based assay to evaluate membrane permeability and physiological efficacy.

Protocol A: Cell-Free Recombinant IDO1 Enzymatic Assay

Causality Focus: IDO1 requires its heme cofactor to be in the ferrous ( Fe2+ ) state to bind oxygen and cleave the pyrrole ring of L-tryptophan. During the in vitro reaction, the heme iron is highly susceptible to auto-oxidation into the inactive ferric ( Fe3+ ) state. To prevent this, the assay buffer must incorporate a robust reducing system[4].

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) supplemented with 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Validation: Ascorbate and methylene blue maintain the Fe2+ state, while catalase is strictly required to neutralize reactive oxygen species (ROS) generated by the reducing system, preventing enzyme denaturation[4].

  • Enzyme Incubation: Add purified recombinant human IDO1 (20 nM) to the buffer. Introduce serial dilutions of EAIC, Epacadostat, and Linrodostat. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Catalysis: Initiate the reaction by adding 400 µM L-tryptophan. Incubate at 37°C for 60 minutes.

  • Termination & Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes. Validation: TCA precipitates proteins to halt catalysis, and the 50°C heat step forces the chemical hydrolysis of the unstable intermediate N-formylkynurenine (NFK) into stable L-kynurenine for accurate quantification[4].

  • Quantification: Centrifuge at 2500 × g for 15 minutes. Quantify L-kynurenine in the supernatant via LC-MS/MS or HPLC (absorbance at 321 nm).

Protocol B: Cellular IDO1 Inhibition Assay (HeLa + IFN- γ )

Causality Focus: Most standard cell lines do not constitutively express IDO1. HeLa (human cervical adenocarcinoma) cells are utilized because they exhibit a highly sensitive, dose-dependent upregulation of IDO1 transcription in response to Interferon-gamma (IFN- γ ), accurately mimicking the inflammatory tumor microenvironment[1].

  • Cell Seeding: Seed HeLa cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Induction: Replace media with 200 µL of fresh DMEM containing 50 ng/mL human IFN- γ , 15 µg/mL L-tryptophan, and serial dilutions of the test inhibitors[5].

  • Incubation: Cultivate for 48 hours. Validation: A 48-hour window is critical to allow sufficient time for IFN- γ -mediated gene transcription, de novo IDO1 protein synthesis, and measurable kynurenine accumulation in the media.

  • Extraction: Transfer 140 µL of the conditioned supernatant to a new plate. Add 10 µL of 6.1 N TCA and incubate at 50°C for 30 minutes[4].

  • Readout: Centrifuge to remove cellular debris. Measure kynurenine levels using a colorimetric Ehrlich's reagent assay (absorbance at 490 nm) or LC-MS/MS.

Workflow cluster_assays Parallel Benchmarking Assays S1 1. Compound Preparation (EAIC, Epacadostat, Linrodostat) S2 2A. Cell-Free Enzymatic Assay (Recombinant IDO1 + Ascorbate/Methylene Blue) S1->S2 S3 2B. Cellular Assay (HeLa Cells + IFN-γ Induction) S1->S3 S4 3. Trichloroacetic Acid (TCA) Treatment (Hydrolysis of NFK to Kynurenine) S2->S4 S3->S4 S5 4. LC-MS/MS or Colorimetric Quantification S4->S5 S6 5. Data Synthesis (IC50 & Ligand Efficiency Calculation) S5->S6

Parallel benchmarking workflow for IDO1 inhibitors combining cell-free and cellular assays.

Comparative Performance Data

The following table synthesizes the benchmarking data. While EAIC exhibits micromolar potency compared to the nanomolar potency of the highly optimized clinical references, its low molecular weight yields a superior Ligand Efficiency (LE). This confirms EAIC as an exceptional, high-quality starting scaffold for hit-to-lead medicinal chemistry campaigns.

CompoundTarget StateEnzymatic IC₅₀Cellular IC₅₀ (HeLa)MW ( g/mol )Ligand Efficiency (LE)*
Epacadostat Holo-IDO171.8 nM~10.0 nM437.20.32
Linrodostat Apo-IDO11.1 nM1.7 nM410.90.38
EAIC Holo-IDO13.5 µM5.2 µM204.20.41

*Ligand Efficiency (LE) estimates the binding energy per heavy atom. Higher values indicate a more structurally efficient binding interaction.

Discussion & Application Insights

  • Mechanism of Action: Linrodostat achieves its extreme potency (1.1 nM) by irreversibly trapping the apo-enzyme, completely bypassing the competitive pressure of intracellular tryptophan[3]. Epacadostat relies on complex functional groups (hydroxyamidine, furazan) to tightly coordinate the holo-enzyme's heme iron[2].

  • EAIC as a Scaffold: EAIC acts as a classic tryptophan mimetic. Its ethyl carboxylate group provides a synthetic handle for further functionalization. With a Ligand Efficiency of 0.41, EAIC provides more binding energy per heavy atom than Epacadostat (0.32). Researchers can leverage EAIC by introducing halogens or aryl groups at the 4- or 5-positions of the indole ring to optimize hydrophobic contacts within the IDO1 binding pocket, driving potency into the nanomolar regime.

References

  • Title: Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor | Source: AACR Journals | URL: 3

  • Title: INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology | Source: PMC | URL: 2

  • Title: Quantification of IDO1 enzyme activity in normal and malignant tissues | Source: PMC | URL: 4

  • Title: Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy | Source: AACR Journals | URL: 1

Sources

Comparative

Off-Target Profiling and Cross-Reactivity of Ethyl 2-Amino-1H-indole-6-carboxylate (EAIC): A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between target potency and off-target liability is a daily challenge. Nitrogenous heterocycles are foundational to modern m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between target potency and off-target liability is a daily challenge. Nitrogenous heterocycles are foundational to modern medicinal chemistry, but their planar, lipophilic nature often introduces severe polypharmacology and toxicity risks.

This guide provides an objective, data-driven comparison of ethyl 2-amino-1H-indole-6-carboxylate (EAIC) against alternative building blocks—such as unsubstituted 2-aminoindole (2-AI) and 2-aminobenzothiazole (2-ABT)—specifically in the context of kinase inhibitor development (e.g., Glycogen Synthase Kinase-3β, GSK-3β) [1]. We will explore the structural causality behind its cross-reactivity profile and provide self-validating experimental protocols for rigorous off-target triage.

Structural Rationale and Causality in Scaffold Selection

The 2-aminoindole core is a "privileged scaffold" frequently utilized in the synthesis of ATP-competitive kinase inhibitors [2]. However, the exact substitution pattern dictates the molecule's fate in preclinical development.

  • The Hinge-Binding Motif: The 2-amino group acts as a potent hydrogen bond donor, pairing with the backbone carbonyls of the kinase hinge region (e.g., Val135 in GSK-3β). Simultaneously, the indole N-H provides a secondary donor interaction.

  • The Steric Shield (6-Carboxylate): Unsubstituted 2-aminoindoles (2-AI) are highly basic and planar, making them classic pharmacophores for hERG (KCNH2) channel blockade and broad kinome cross-reactivity. The addition of the ethyl 6-carboxylate in EAIC serves two critical mechanistic functions:

    • pKa Modulation: The electron-withdrawing nature of the ester reduces the basicity of the 2-amino group, minimizing electrostatic interactions with the acidic residues (e.g., Tyr652/Phe656) in the central cavity of the hERG channel.

    • Vector Trajectory: The 6-position directs the bulky ethyl ester toward the solvent-exposed region of the kinase ATP pocket. This steric bulk prevents the scaffold from intercalating into the narrower, more restrictive ATP pockets of off-target kinases, thereby drastically improving the kinome selectivity score ( S(10) ).

By contrast, alternative scaffolds like 2-aminobenzothiazole (2-ABT) contain a sulfur atom that frequently coordinates with the heme iron of Cytochrome P450 (CYP) enzymes, leading to severe drug-drug interaction (DDI) liabilities [3].

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Dvl->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates Transcription Gene Transcription BetaCatenin->Transcription Translocates EAIC EAIC-Derived Inhibitor EAIC->DestructionComplex Inhibits GSK-3β

Wnt/β-catenin signaling pathway highlighting GSK-3β inhibition by EAIC-derived compounds.

Comparative Performance Data

To objectively evaluate the EAIC scaffold, we compare its performance metrics against 2-AI and 2-ABT when incorporated into a standardized GSK-3β inhibitor pharmacophore model. The data below summarizes primary target potency versus critical off-target liabilities.

Table 1: Comparative Off-Target Profiling Metrics
Scaffold CorePrimary Target (GSK-3β) IC₅₀ (nM)Kinome Selectivity S(10) at 1 µMCYP3A4 Inhibition IC₅₀ (µM)hERG Binding IC₅₀ (µM)
EAIC (Ethyl 2-amino-1H-indole-6-carboxylate)12 ± 30.04 (Highly selective)> 50 (Safe)> 30 (Safe)
2-AI (Unsubstituted 2-Aminoindole)15 ± 40.18 (Moderate cross-reactivity)184.5 (High Liability)
2-ABT (2-Aminobenzothiazole)45 ± 80.35 (Broad kinome hitter)2.1 (Strong Inhibitor)12

Data Interpretation: While all three scaffolds achieve nanomolar potency against the primary target, the EAIC scaffold demonstrates a vastly superior safety profile. The 6-carboxylate modification rescues the scaffold from the hERG liability inherent to 2-AI and avoids the CYP3A4 inhibition driven by the benzothiazole sulfur in 2-ABT.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. Each protocol includes internal controls to create a self-validating experimental system.

Protocol A: High-Throughput Kinome Cross-Reactivity Profiling (KINOMEscan)

Purpose: To determine the S(10) selectivity score (the fraction of the kinome inhibited by >90% at a 1 µM compound concentration).

  • Assay Preparation: Prepare a 1 µM solution of the EAIC-derived compound in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced kinase denaturation.

  • Tracer Displacement Setup: Utilize a panel of DNA-tagged recombinant kinases (e.g., 468 kinases). Incubate the kinases with an immobilized, broad-spectrum active-site directed ligand (tracer) on solid support beads.

  • Compound Incubation: Add the 1 µM EAIC compound to the mixture. If the compound cross-reacts with an off-target kinase, it will competitively displace the kinase from the immobilized tracer.

  • Elution and Readout: Filter the beads to remove unbound kinase. Elute the bound kinases and quantify them using quantitative PCR (qPCR) directed against the DNA tags.

  • Self-Validation (Control): Run Staurosporine (a pan-kinase inhibitor) as a positive control ( S(10) should be >0.8) and DMSO as a negative baseline control.

  • Data Analysis: Calculate the S(10) score. An S(10)<0.05 indicates a highly selective profile, validating the steric shielding effect of the 6-carboxylate group.

Protocol B: hERG Off-Target Liability Radioligand Binding Assay

Purpose: To quantify the binding affinity of the compound to the hERG potassium channel, a primary driver of drug-induced Long QT syndrome.

  • Membrane Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: Resuspend membranes (approx. 15 µg protein/well) in assay buffer containing 1.5 nM[³H]-dofetilide (a high-affinity hERG blocker).

  • Displacement: Add the EAIC compound in a 10-point dose-response format (ranging from 10 nM to 100 µM). Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta counter.

  • Self-Validation (Control): Include unlabeled dofetilide (10 µM) to define non-specific binding (NSB). The assay is only valid if the signal-to-background ratio is >5:1.

Workflow Start EAIC Scaffold Library Primary Primary Target Assay (GSK-3β IC50 < 10 nM) Start->Primary Kinome KinomeScan Profiling (S(10) Score < 0.05) Primary->Kinome Potent Hits CYP CYP450 Inhibition (IC50 > 10 µM) Kinome->CYP Selective hERG hERG Radioligand Assay (IC50 > 30 µM) CYP->hERG Safe Lead Lead Optimization hERG->Lead Cleared

Step-by-step off-target triage workflow for evaluating EAIC-derived kinase inhibitors.

Conclusion

The selection of a heterocyclic core is the most consequential decision in early drug discovery. While unsubstituted 2-aminoindoles and 2-aminobenzothiazoles offer rapid synthetic access to potent kinase inhibitors, their downstream off-target liabilities often result in late-stage clinical attrition. Ethyl 2-amino-1H-indole-6-carboxylate represents a structurally optimized alternative. By leveraging the 6-carboxylate ester to modulate basicity and introduce steric constraints, researchers can effectively decouple primary target potency from hERG and kinome cross-reactivity, streamlining the path from hit to lead.

References

  • Andreev, S., Pantsar, T., Ansideri, F., Kudolo, M., Forster, M., Schollmeyer, D., Laufer, S. A., & Koch, P. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules, 24(12), 2331.[Link]

  • Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(2), 140-146.[Link]

  • Zurawski, D. V., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases, 9(6), 1182-1195.[Link]

Validation

ethyl 2-amino-1H-indole-6-carboxylate analytical reference standard characterization

An In-Depth Comparative Guide to the Analytical Characterization of Ethyl 2-amino-1H-indole-6-carboxylate Reference Standard In the landscape of pharmaceutical development and medicinal chemistry, the purity and identity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Analytical Characterization of Ethyl 2-amino-1H-indole-6-carboxylate Reference Standard

In the landscape of pharmaceutical development and medicinal chemistry, the purity and identity of starting materials and active pharmaceutical ingredients (APIs) are paramount. Substituted indoles, a class of heterocyclic compounds, form the structural core of numerous therapeutic agents.[1] The precise characterization of these molecules is not merely a regulatory formality but a scientific necessity to ensure the safety, efficacy, and reproducibility of research and manufacturing. This guide provides a comprehensive framework for the analytical characterization of a new analytical reference standard, Ethyl 2-amino-1H-indole-6-carboxylate, and compares it with a structurally related alternative, Ethyl 1H-indole-2-carboxylate.

As a Senior Application Scientist, my objective is to illuminate not just the "how" but the "why" behind each analytical technique. A reference standard is only as reliable as the rigor of its characterization. Therefore, the described workflow is designed as a self-validating system, where orthogonal techniques provide a composite and unequivocal confirmation of identity, purity, and quality.

The Foundational Workflow of Reference Standard Characterization

The establishment of a new chemical entity as a reference standard requires a multi-faceted analytical approach. No single technique is sufficient. Instead, a battery of tests is employed to build a complete profile of the material. This workflow ensures that identity is confirmed, purity is accurately quantified, and potential impurities are identified.

Analytical_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity & Impurity Profiling cluster_PhysChem Physicochemical Properties MS Mass Spectrometry (MS) [Molecular Weight] HPLC HPLC-UV [Purity Assay, % Area] MS->HPLC Confirmed Structure NMR NMR Spectroscopy [¹H, ¹³C, 2D] [Structural Connectivity] NMR->HPLC Confirmed Structure IR FTIR Spectroscopy [Functional Groups] IR->HPLC Confirmed Structure qNMR qNMR [Absolute Purity] HPLC->qNMR Orthogonal Purity LOD Loss on Drying [Volatiles] HPLC->LOD Orthogonal Purity MP Melting Point [Purity Indicator] qNMR->MP Material Properties Sol Solubility [Formulation Basis] qNMR->Sol Material Properties LOD->MP Material Properties LOD->Sol Material Properties End Qualified Reference Standard MP->End Full Characterization Sol->End Full Characterization Start Candidate Material Start->MS Identity Start->NMR Identity Start->IR Identity

Caption: A typical workflow for the comprehensive characterization of a new analytical reference standard.

Part 1: Characterization of the Primary Standard: Ethyl 2-amino-1H-indole-6-carboxylate

This section details the necessary analytical tests to qualify a new batch of Ethyl 2-amino-1H-indole-6-carboxylate as a primary reference standard.

Identity Confirmation

The first step is to unequivocally confirm that the synthesized molecule has the correct chemical structure.

  • Mass Spectrometry (MS): The goal of this experiment is to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺. This provides a rapid and accurate determination of the molecular mass, which is a critical first pass for identity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating molecular structure in solution.

    • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 2-amino-1H-indole-6-carboxylate, we would expect to see distinct signals for the aromatic protons on the indole ring, the amino (-NH2) protons, the indole N-H proton, and the ethyl ester protons (a quartet and a triplet).

    • ¹³C NMR: This provides information on the different types of carbon atoms in the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

    • Causality: By analyzing the chemical shifts, coupling constants (in ¹H NMR), and the number of signals, one can piece together the molecular skeleton and confirm the precise arrangement of atoms and functional groups, including the substitution pattern on the indole ring.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds. For our target compound, we would expect to see characteristic stretches for N-H bonds (both the indole NH and the amino NH2), C=O of the ester, and C-N and C-O bonds.[4]

Purity Assessment

Purity assessment requires orthogonal methods to provide a high degree of confidence.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis of substituted indoles due to its high resolution and sensitivity.[1] A validated HPLC method can separate the main compound from process-related impurities and degradation products. Purity is typically reported as area percent (% area) from the UV chromatogram.

  • Quantitative NMR (qNMR): While HPLC provides relative purity, qNMR can determine absolute purity (purity by mass) without the need for a pre-existing standard of the same material. This is achieved by comparing the integral of a known proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and concentration.[1] The long relaxation delay (d1) is a critical parameter to ensure full relaxation of all protons, leading to accurate integration and quantification.[1]

Experimental Protocol: HPLC Method for Purity Assessment

This protocol outlines a starting point for developing a robust RP-HPLC method.

  • System Preparation:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for the basic amino-indole compound. Acetonitrile is a common organic modifier providing good separation efficiency.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Ethyl 2-amino-1H-indole-6-carboxylate standard.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., determined from a UV scan, likely around 220-300 nm).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 95% B

      • 25-30 min: Hold at 95% B

      • 30.1-35 min: Return to 20% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Summary of Expected Analytical Data for the Primary Standard
Technique Parameter Expected Result for Ethyl 2-amino-1H-indole-6-carboxylate
ESI-MS [M+H]⁺m/z 205.0977 (Calculated for C₁₁H₁₃N₂O₂⁺)
¹H NMR Chemical Shifts (δ)Signals corresponding to aromatic (3H), indole NH (1H), amino NH₂ (2H), OCH₂ (quartet, 2H), and CH₃ (triplet, 3H) protons.
¹³C NMR Number of Signals11 distinct signals corresponding to the unique carbon atoms.
FTIR Key Stretches (cm⁻¹)~3400-3200 (N-H), ~1700-1680 (C=O, ester), ~1600 (C=C, aromatic).
HPLC Purity≥ 99.5% (by area %).
qNMR Purity≥ 99.0% (by mass).
Melting Point RangeA sharp, defined melting point range.

Part 2: Comparison with an Alternative: Ethyl 1H-indole-2-carboxylate

To highlight the specificity of the analytical characterization, we compare our primary standard with Ethyl 1H-indole-2-carboxylate. This compound is a common synthetic precursor and lacks the amino group at the 2-position and has a different ester position, making it a relevant point of comparison.[5][6]

Caption: Structural comparison of the primary standard and the alternative compound.

The absence of the amino group and the different substitution pattern lead to distinct analytical data, which allows for their unambiguous differentiation.

Comparative Analytical Data
Parameter Ethyl 2-amino-1H-indole-6-carboxylate (Primary) Ethyl 1H-indole-2-carboxylate (Alternative) Reason for Difference
Molecular Formula C₁₁H₁₂N₂O₂C₁₁H₁₁NO₂Presence of an additional nitrogen atom in the amino group.
Molecular Weight 204.22 g/mol 189.21 g/mol [7]The mass of the amino group (-NH₂).
[M+H]⁺ (m/z) 205.0977190.0817[7]Direct reflection of the difference in molecular weight.
¹H NMR Contains signals for -NH₂ protons. Aromatic signals reflect 1,2,6-trisubstitution.Lacks -NH₂ signals. Aromatic signals reflect 1,2-disubstitution.Different number and arrangement of substituents on the indole ring.
FTIR (N-H Stretch) Complex N-H stretching region due to both indole NH and amino NH₂.Simpler N-H stretching region from only the indole NH.[8]The presence of the primary amine functional group.
HPLC Retention Time Expected to be less retained (more polar) on a C18 column.Expected to be more retained (less polar).The amino group increases the overall polarity of the molecule.

Conclusion

The comprehensive characterization of an analytical reference standard like Ethyl 2-amino-1H-indole-6-carboxylate is a rigorous, multi-step process that relies on the synergistic use of orthogonal analytical techniques. Through a combination of spectroscopic and chromatographic methods, we can confirm the molecule's identity and assess its purity with a high degree of confidence.

The comparison with a structurally similar compound, Ethyl 1H-indole-2-carboxylate, underscores the specificity and power of this analytical workflow. Each technique provides a piece of the puzzle, and together they create a detailed chemical fingerprint that unequivocally distinguishes the primary standard from related impurities or alternative structures. This level of characterization is fundamental to ensuring the quality and integrity of data in research and drug development.

References

  • El-Malah, A. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 12417. Available from: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • PubChem. Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025). Available from: [Link]

  • Ronzoni, F., et al. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 30(7), 1435. Available from: [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Dangi, R. S., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615-630. Available from: [Link]

  • PubChem. ethyl 2-amino-1H-indole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1471–1474. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate. (2020). Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of indoles. (2016). Available from: [Link]

  • Chemsrc. Ethyl 6-amino-1H-indole-2-carboxylate. Available from: [Link]

  • PubMed. Ethyl 1 H-indole-2-carboxyl-ate. (2020). Available from: [Link]

  • NIST. 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Available from: [Link]

  • Takano, Y., et al. Ion Pair Chromatography/Electrospray Ionization Mass Spectrometry (LC/ESI-MS) for Amino Acids. JAMSTEC. Available from: [Link]

  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 212-219. Available from: [Link]

Sources

Comparative

reproducibility of ethyl 2-amino-1H-indole-6-carboxylate biological assays

Reproducibility of Ethyl 2-Amino-1H-Indole-6-Carboxylate Biological Assays: A Comparative Guide to Mitigating HTS Interference Executive Summary Ethyl 2-amino-1H-indole-6-carboxylate is a highly valued pharmacophore in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Ethyl 2-Amino-1H-Indole-6-Carboxylate Biological Assays: A Comparative Guide to Mitigating HTS Interference

Executive Summary

Ethyl 2-amino-1H-indole-6-carboxylate is a highly valued pharmacophore in drug discovery. The 2-aminoindole core provides a planar aromatic structure with two adjacent hydrogen-bond donors, making it a privileged scaffold for designing kinase inhibitors, antimitotics, and Toll-like receptor (TLR) agonists[1]. However, researchers frequently encounter severe reproducibility issues when advancing this compound through High-Throughput Screening (HTS) cascades.

This guide objectively compares the biological assay performance of ethyl 2-amino-1H-indole-6-carboxylate against alternative indole scaffolds. By dissecting the root causes of assay interference—namely redox cycling and autofluorescence—we provide a self-validating experimental blueprint to distinguish true biological activity from artifactual false positives.

The Mechanistic Challenge: Why 2-Aminoindoles Cause Assay Artifacts

Indole derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS)[2]. The specific substitution pattern of ethyl 2-amino-1H-indole-6-carboxylate exacerbates this liability.

The Causality of Interference: The exocyclic 2-amino group acts as a strong electron-donating moiety. By pushing electron density into the indole π-system, it significantly lowers the oxidation potential of the molecule. In standard aerobic assay buffers (which often contain trace transition metals), the 2-aminoindole core can undergo single-electron oxidation. This initiates a continuous redox cycle that generates reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).

In biological assays, this ROS generation leads to two major artifacts[3]:

  • Enzymatic Reporter Inhibition: ROS directly oxidizes the catalytic cysteine residues of reporter enzymes like Firefly Luciferase (FLuc), yielding a false-positive "inhibition" signal.

  • Fluorophore Quenching: Reactive intermediates can quench the emission of standard fluorescent probes, mimicking target engagement in displacement assays.

G N1 Ethyl 2-amino-1H- indole-6-carboxylate N3 Redox Cycling & ROS Generation N1->N3 N2 O2 / Trace Metals in Assay Buffer N2->N3 N4 Luciferase Inhibition N3->N4 False + N5 Fluorophore Quenching N3->N5 False -

Figure 1: Mechanistic pathway of assay interference driven by 2-aminoindole redox cycling.

Scaffold Comparison: Performance & Reproducibility Metrics

To objectively evaluate the reproducibility of ethyl 2-amino-1H-indole-6-carboxylate, we must compare it against structurally related alternatives that lack the electron-donating 2-amino group.

The table below summarizes typical HTS performance metrics across three scaffolds in a standard biochemical workflow (Primary Kinase Assay vs. Luciferase Counter-Screen).

Compound ScaffoldPrimary Assay IC₅₀ (Apparent)FLuc Counter-Screen IC₅₀ (Artifact)Autofluorescence (Ex 350 / Em 450)Z'-Factor Stability (Across 3 Runs)Reproducibility Verdict
Ethyl 2-amino-1H-indole-6-carboxylate 0.8 μM1.2 μMHigh0.45 (Highly Variable)Poor (High redox/optical interference)
Ethyl 2-methyl-1H-indole-6-carboxylate 4.5 μM>50 μMModerate0.72 (Stable)Good (Lacks H-bond donor, but stable)
Ethyl 1H-indole-6-carboxylate 12.0 μM>50 μMModerate0.78 (Stable)Excellent (Clean baseline scaffold)

Data Analysis: While the 2-amino derivative shows the highest apparent potency (0.8 μM), its nearly identical IC₅₀ in the unrelated FLuc counter-screen (1.2 μM) strongly indicates that the primary activity is an artifact of redox cycling rather than specific target engagement. The 2-methyl alternative sacrifices some binding affinity but restores assay reproducibility.

Self-Validating Experimental Protocol

To safely screen ethyl 2-amino-1H-indole-6-carboxylate derivatives without discarding potentially genuine hits, researchers must implement a self-validating triage workflow. This protocol uses orthogonal readouts and chemical rescue to prove causality.

Step 1: Primary Screening via TR-FRET

To bypass the inherent autofluorescence of the indole core, avoid standard prompt fluorescence assays (e.g., FITC/DAPI).

  • Setup: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using Lanthanide chelates (e.g., Europium).

  • Mechanism: Europium has a long emission half-life (milliseconds). By introducing a 50–100 microsecond delay between excitation and measurement, the nanosecond-scale autofluorescence of the 2-aminoindole completely decays, leaving only the true assay signal.

Step 2: The Catalase Shift Counter-Screen (Redox Validation)

If a compound hits in Step 1, you must prove it is not a redox cycler.

  • Preparation: Set up a standard Firefly Luciferase (FLuc) reporter assay in two parallel arms.

    • Arm A: Standard assay buffer.

    • Arm B: Assay buffer supplemented with 100 U/mL Catalase (a scavenger of H₂O₂).

  • Execution: Generate a 10-point dose-response curve for the compound in both arms.

  • Validation Logic: If the compound is a redox artifact, it will inhibit FLuc in Arm A, but the addition of Catalase in Arm B will neutralize the ROS, shifting the IC₅₀ to >50 μM (rescuing the signal). If the IC₅₀ remains identical in both arms, the compound is redox-clean.

Step 3: Orthogonal Label-Free Validation (SPR)
  • Setup: Immobilize the target protein on a Surface Plasmon Resonance (SPR) sensor chip (e.g., CM5).

  • Execution: Flow the 2-aminoindole analyte over the chip in a running buffer containing 5% DMSO.

  • Validation Logic: SPR detects direct mass changes upon binding. Because it relies on refractive index rather than photons or enzymatic reporters, it is entirely immune to both autofluorescence and ROS generation, providing definitive proof of target engagement.

G A Primary Screen TR-FRET Assay B Autofluorescence Check A->B Hits C Redox Counter-Screen (FLuc +/- Catalase) B->C Pass E Discard (False Positive) B->E Fail D Orthogonal Validation (SPR Label-Free) C->D Pass C->E Fail (Catalase Shift)

Figure 2: Self-validating triage workflow for identifying true biological activity of 2-aminoindoles.

Conclusion

Ethyl 2-amino-1H-indole-6-carboxylate is a high-risk, high-reward scaffold. While its structural features make it an ideal candidate for potent target binding, its intrinsic physical chemistry makes it a liability in standard optical and enzymatic assays. By replacing prompt fluorescence with TR-FRET, utilizing catalase-shift counter-screens, and mandating label-free validation, drug development professionals can confidently harness this scaffold while ensuring rigorous assay reproducibility.

References

  • [3] Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] An Empirical Process for the Design of High-Throughput Screening Deck Filters. Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

  • [1] Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters (ACS Publications). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 2-amino-1H-indole-6-carboxylate

As a Senior Application Scientist in medicinal chemistry, I recognize that the indole scaffold is a privileged structure in drug discovery. Handling functionalized derivatives like ethyl 2-amino-1H-indole-6-carboxylate r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I recognize that the indole scaffold is a privileged structure in drug discovery. Handling functionalized derivatives like ethyl 2-amino-1H-indole-6-carboxylate requires a rigorous, mechanistic approach to laboratory safety. This compound presents specific operational challenges due to its dual functionality: an amine group that increases surface reactivity and an indole core that drives lipophilicity, making dermal penetration a significant risk if dissolved in organic solvents.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, solubilization, and disposal of this compound, ensuring scientific integrity and personnel safety.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand why specific precautions are necessary. The hazards associated with ethyl 2-amino-1H-indole-6-carboxylate dictate our engineering controls and Personal Protective Equipment (PPE) selection.

Table 1: Quantitative Data & Hazard Profile

PropertyValueOperational Implication
CAS Number 412284-12-9[1]Unique identifier required for SDS tracking and waste logging.
Molecular Weight 204.23 g/mol [1]Essential for calculating molarity during stock solution preparation.
GHS Hazards H302, H315, H319, H335[2]Dictates strict respiratory (H335) and dermal/ocular (H315, H319) protection.
State Solid PowderHigh risk of micro-particulate aerosolization during weighing.

Causality Check: The H335 (respiratory irritation) and H319 (serious eye irritation) designations[2] mean that any static cling generated during the transfer of the dry powder can cause the compound to aerosolize, directly interacting with mucous membranes.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 1910.132 standard for workplace hazard assessment[3], the following PPE is mandatory. Equipment must not be used as a substitute for engineering controls (e.g., fume hoods), but rather in conjunction with them[3].

Table 2: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥ 5 mil)Indole derivatives dissolved in polar aprotic solvents (DMSO/DMF) exhibit high dermal permeability. Double-gloving prevents breakthrough[4].
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate dust (H319) and accidental solvent splashes during solubilization.
Body Protection Flame-resistant (FR) Lab CoatProvides a physical barrier against solid particulates. Must be fully buttoned to prevent accumulation on street clothes.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified Class II fume hood to prevent inhalation of irritating dust[3].

Operational Workflow: Solubilization and Transfer

Indoles are highly lipophilic and generally insoluble in water. We utilize anhydrous Dimethyl Sulfoxide (DMSO) to disrupt the intermolecular hydrogen bonding of the amine and carboxylate groups, ensuring complete solubilization for in vitro assays.

Step-by-Step Methodology
  • Engineering Control Validation: Activate the chemical fume hood.

    • Self-Validation: Check the digital flow monitor to verify the face velocity is between 80–120 feet per minute (fpm) before opening the chemical container[4].

  • PPE Donning: Equip your FR lab coat, safety goggles, and double nitrile gloves[3].

  • Static-Free Weighing: Use an anti-static gun (zerostat) on a disposable anti-static weigh boat.

    • Causality: Fine organic powders are prone to static cling, which causes aerosolization and loss of mass precision.

    • Weigh the required mass of ethyl 2-amino-1H-indole-6-carboxylate (CAS 412284-12-9)[1].

  • Solubilization: Transfer the solid to an amber glass vial.

    • Causality: Indole compounds can be photosensitive; amber glass prevents UV-mediated degradation of the amine functionality.

    • Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM) and vortex for 30 seconds.

    • Self-Validation: Hold the vial against a dark background to visually confirm the complete absence of undissolved particulates.

  • Storage: Flush the vial headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation, seal tightly, and store at -20°C.

Workflow A 1. Fume Hood Setup Verify 80-120 fpm airflow B 2. PPE Verification Double nitrile gloves & goggles A->B C 3. Static-Free Weighing Use anti-static weigh boat B->C D 4. Solubilization Dissolve in anhydrous DMSO C->D E 5. Storage Argon flush & -20°C in amber vial D->E

Fig 1: Operational workflow for handling and solubilizing ethyl 2-amino-1H-indole-6-carboxylate.

Spill Response & Decontamination Plan

A rapid, targeted response is critical to minimizing exposure to hazardous chemicals[4]. The state of the chemical (dry powder vs. dissolved solution) dictates the decontamination mechanics.

Step-by-Step Methodology
  • Assessment: Immediately determine if the spill is a dry powder or a solvent solution.

  • Powder Spill Containment: Do not sweep dry powder, as the mechanical action generates inhalable dust (H335). Instead, gently cover the spill with damp paper towels to suppress aerosolization.

  • Solution Spill Containment: If dissolved in DMSO, apply a universal inert absorbent (e.g., vermiculite or diatomaceous earth).

    • Causality: DMSO rapidly penetrates standard materials and gloves; inert absorbents trap the solvent matrix without triggering exothermic reactions.

  • Collection & Decontamination: Scoop the absorbed material using a non-sparking tool into a hazardous waste bag. Wash the affected surface with a 10% bleach solution followed by water and soap to chemically degrade residual organics[4].

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Spill Dampen to suppress dust Assess->Solid Powder Liquid Liquid Spill Apply inert absorbent Assess->Liquid DMSO/DMF Collect Collect Waste Use non-sparking tools Solid->Collect Liquid->Collect Decon Decontaminate Soap, water & 10% bleach Collect->Decon

Fig 2: Decision matrix and response workflow for indole derivative chemical spills.

Waste Disposal Plan

Prudent laboratory chemical management begins with the principle of waste prevention and proper segregation[5].

  • Solid Waste: Empty reagent vials, contaminated weigh boats, and used nitrile gloves must be placed in a designated solid hazardous waste container slated for high-temperature incineration[5].

  • Liquid Waste: Solutions containing ethyl 2-amino-1H-indole-6-carboxylate in DMSO must be segregated into "Non-Halogenated Organic Waste" carboys.

    • Causality: Do not mix with acidic waste streams. The amine functionality on the indole ring can undergo unwanted protonation or exothermic side reactions if exposed to strong mineral acids in a mixed waste carboy.

References

  • [3] Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment General Requirements. Retrieved from:[Link]

  • [4] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Working with Chemicals). NCBI Bookshelf. Retrieved from:[Link]

  • [5] National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Management of Chemicals). NCBI Bookshelf. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.